5,7-Difluorochroman-4-one
Description
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVRCPGUGZXUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676391 | |
| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844648-22-2 | |
| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,7-Difluorochroman-4-one (CAS 844648-22-2): A Keystone Intermediate in Modern Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of a Fluorinated Scaffold
5,7-Difluorochroman-4-one, hereafter referred to as DFC, is a fluorinated heterocyclic compound built upon the chroman-4-one scaffold. While the chroman-4-one core is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules, the strategic placement of two fluorine atoms on the aromatic ring significantly enhances its utility.[1][2] The high electronegativity and metabolic blocking capabilities of fluorine make DFC a highly valuable building block in modern drug design.[3]
Its primary significance lies in its role as the direct precursor to (R)-5,7-difluorochroman-4-ol, a crucial chiral intermediate for the synthesis of Tegoprazan.[4][5] Tegoprazan is a potent, potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal disorders, representing a newer class of drugs that offer advantages over traditional proton-pump inhibitors.[6][7][8] This guide provides a comprehensive technical overview of DFC, detailing its properties, a robust and scalable synthesis protocol, its principal chemical transformations, and essential safety information for laboratory professionals.
Physicochemical and Spectroscopic Profile
DFC is typically supplied as a white to off-white solid with a purity of 97-98%.[7][9][10] Proper handling and storage are critical for maintaining its integrity; it should be stored in a tightly sealed container in a dry, room-temperature environment.[9][11]
Chemical & Physical Properties
The key physicochemical properties of DFC are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 844648-22-2 | [9][12] |
| IUPAC Name | 5,7-difluoro-2,3-dihydro-4H-chromen-4-one | [9] |
| Molecular Formula | C₉H₆F₂O₂ | [12][13] |
| Molecular Weight | 184.14 g/mol | [10][14] |
| Physical Form | White to off-white solid | [7][9] |
| Density | ~1.4 g/cm³ | [10][12] |
| Boiling Point | 282.9 ± 40.0 °C at 760 mmHg (Predicted) | [12] |
| Flash Point | 121.1 ± 22.2 °C (Predicted) | [12] |
| logP | 2.24 (Predicted) | [12] |
| Storage | Sealed in dry, room temperature | [9][11] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of DFC. The structural assignments are based on published data.[4]
Caption: Structure of this compound with IUPAC numbering.
-
¹H NMR (600 MHz, DMSO-d₆): [4]
-
δ 6.88-6.93 (m, 1H): This multiplet corresponds to the aromatic proton at the C6 position, split by the adjacent fluorine atoms.
-
δ 6.82-6.84 (m, 1H): This multiplet corresponds to the aromatic proton at the C8 position.
-
δ 4.57 (t, J=6.0 Hz, 2H): This triplet represents the two protons on C2 (the -O-CH₂- group), coupled to the adjacent C3 protons.
-
δ 2.77 (t, J=6.0 Hz, 2H): This triplet represents the two protons on C3 (the -CH₂-C=O group), coupled to the adjacent C2 protons.
-
-
¹³C NMR: Expected signals would include those for the carbonyl carbon (C4) around 190 ppm, aromatic carbons attached to fluorine showing characteristic C-F coupling, and two aliphatic carbons (C2 and C3).[1]
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ketone (~1680 cm⁻¹), aromatic C=C stretches (~1600, 1480 cm⁻¹), the C-O-C stretch of the ether (~1200 cm⁻¹), and strong C-F stretches (~1100 cm⁻¹).[15]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 184.14.
Synthesis and Mechanism
The most practical and scalable synthesis of DFC begins with 3,5-difluorophenol and proceeds through a three-step sequence involving O-alkylation, oxidation, and a crucial intramolecular Friedel-Crafts acylation.[4][16] This pathway is valued for its efficiency and use of readily available reagents.
Caption: Overall synthetic pathway for this compound.
Protocol 1: Synthesis of 3-(3,5-difluorophenoxy)propanoic acid
This two-step, one-pot procedure converts the starting phenol into the key cyclization precursor.
-
Step 1: O-Alkylation
-
To a solution of 3,5-difluorophenol in ethanol (EtOH), add potassium carbonate (K₂CO₃) as a base, a catalytic amount of potassium iodide (KI), and 3-chloro-1-propanol.
-
Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting phenol.
-
Causality: This is a classic Williamson ether synthesis. K₂CO₃ deprotonates the phenol to form the more nucleophilic phenoxide. KI acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive 3-iodo-1-propanol, which accelerates the Sₙ2 reaction.
-
-
Step 2: Oxidation
-
After cooling the reaction mixture, add a phosphate buffer solution and acetonitrile (MeCN).
-
Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).
-
Slowly add sodium hypochlorite (NaClO) and sodium chlorite (NaClO₂) solutions, maintaining the temperature below 35°C.
-
Stir until the intermediate alcohol is fully oxidized to the carboxylic acid.
-
Perform an aqueous workup to isolate the crude 3-(3,5-difluorophenoxy)propanoic acid.
-
Causality: The TEMPO-catalyzed oxidation system is a highly efficient and selective method for converting primary alcohols to carboxylic acids under mild conditions, avoiding the use of heavy metals like chromium.[4]
-
Protocol 2: Intramolecular Friedel-Crafts Cyclization to DFC
This final step forms the chromanone ring system.
-
Add the crude 3-(3,5-difluorophenoxy)propanoic acid from the previous step to Polyphosphoric Acid (PPA).
-
Heat the mixture to 70°C and stir for approximately 3 hours, monitoring by TLC.[4]
-
Cool the reaction to room temperature and carefully pour the viscous mixture into a beaker of ice-water with vigorous stirring.
-
Extract the resulting aqueous suspension with a suitable organic solvent, such as dichloromethane.
-
Wash the combined organic layers with 5% sodium hydroxide solution to remove any unreacted starting material, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford pure DFC as a white solid.[4]
-
Causality & Trustworthiness: The intramolecular Friedel-Crafts acylation is a robust and reliable method for forming cyclic ketones on electron-rich aromatic rings.[17][18] PPA serves as both the acidic catalyst and a dehydrating agent. It protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This electrophile is immediately attacked by the activated aromatic ring at the ortho position in an intramolecular electrophilic aromatic substitution, forming the six-membered heterocyclic ring.[19] The difluoro-substitution pattern directs the cyclization regioselectively. The purification by recrystallization ensures a high-purity final product, which is critical for its use in subsequent pharmaceutical synthesis.
Key Application: Synthesis of (R)-5,7-Difluorochroman-4-ol
The principal application of DFC is its stereoselective reduction to (R)-5,7-difluorochroman-4-ol, the chiral alcohol intermediate required for Tegoprazan.[6][20] The conversion of the prochiral ketone in DFC to a single enantiomer alcohol is a critical transformation that dictates the efficacy of the final drug.[3]
Caption: Key synthetic routes from DFC to the chiral alcohol intermediate.
-
Workflow: Chemoenzymatic Asymmetric Reduction
-
Method: DFC is treated with a specific ketoreductase (KRED) enzyme in an aqueous buffer system.[3][20]
-
Cofactor: The reaction requires a hydride source, typically provided by a coenzyme such as NADPH. A coenzyme recycling system is often employed to make the process economically viable on a large scale.[6][20]
-
Outcome: This method directly yields the desired (R)-enantiomer with very high enantiomeric excess (>99% ee) and high chemical yield under mild, environmentally friendly conditions.[4]
-
Expertise & Trustworthiness: This biocatalytic approach is considered superior for industrial applications as it avoids harsh reagents, minimizes waste, and provides exceptional stereocontrol in a single step. The self-validating nature of this protocol lies in the inherent selectivity of the enzyme; a properly selected KRED will almost exclusively produce the desired (R)-enantiomer.
-
Safety and Handling
DFC must be handled by qualified personnel in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
| Hazard Class | GHS Pictogram | Code | Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation |
| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | H332 | Harmful if inhaled |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation |
Source: [9]
Precautionary Measures: Avoid breathing dust/fumes. Avoid contact with skin and eyes. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Conclusion
This compound (CAS 844648-22-2) is more than a simple heterocyclic ketone; it is a strategically designed, high-value intermediate that serves as a cornerstone in the synthesis of the next-generation anti-ulcer drug, Tegoprazan. Its robust and scalable synthesis, centered around a reliable intramolecular Friedel-Crafts acylation, makes it accessible for large-scale production. The prochiral nature of its C4 ketone provides a critical handle for introducing the stereochemistry essential for biological activity, a task elegantly accomplished through modern biocatalytic methods. For researchers in drug development and process chemistry, a thorough understanding of the synthesis, properties, and handling of DFC is indispensable for innovation in gastrointestinal therapeutics.
References
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Chemsrc. (2025, August 25). This compound | CAS#:844648-22-2. [Link]
-
Zhou, H., Sun, H., Yang, W., & Gan, Z. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3), 264–270. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]
-
Taylor & Francis Online. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. [Link]
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Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7160-7174. [Link]
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ResearchGate. (2008). An efficient synthesis of 4-chromanones. [Link]
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PubChem. This compound | C9H6F2O2 | CID 46835427. [Link]
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Fillion, E., et al. (2010). Preparation of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 87, 233. [Link]
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MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
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ResearchGate. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. [Link]
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Autepharm. This compound CAS 844648-22-2. [Link]
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Winston-Salem State University. (2015). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. [Link]
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Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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GUPEA. (2013). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5,7-Difluorochroman-4-one
Introduction
5,7-Difluorochroman-4-one is a fluorinated heterocyclic ketone of significant interest in contemporary pharmaceutical research and development. Its structural motif is a key building block in the synthesis of various bioactive molecules, most notably as a crucial intermediate in the production of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. The strategic incorporation of fluorine atoms at the 5 and 7 positions of the chromanone core imparts unique electronic properties that can significantly influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of the compound, offering not only empirical data but also the underlying scientific principles and methodologies for their determination. As such, it serves as a vital resource for anyone working with this important pharmaceutical intermediate, facilitating a deeper understanding of its behavior in both chemical and biological systems.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural formula, molecular weight, and various identifiers for this compound are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 5,7-difluoro-2,3-dihydrochromen-4-one, 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-one |
| CAS Number | 844648-22-2[1][2] |
| Molecular Formula | C₉H₆F₂O₂[1][2] |
| Molecular Weight | 184.14 g/mol [1][2] |
| Appearance | Off-white solid |
The chromanone scaffold consists of a dihydropyran ring fused to a benzene ring. The presence of two fluorine atoms on the aromatic ring significantly alters the electron distribution within the molecule, impacting its reactivity and intermolecular interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).
Physical State and Thermal Properties
This compound exists as an off-white solid at ambient temperature. Its thermal properties are critical for handling, storage, and downstream processing.
| Property | Value |
| Melting Point | 67-69 °C |
| Boiling Point | 282.9 ± 40.0 °C at 760 mmHg |
| Flash Point | 121.1 ± 22.2 °C |
| Density | 1.4 ± 0.1 g/cm³ |
The melting point is a key indicator of purity. A sharp melting range, as observed for this compound, is indicative of a high degree of purity. The relatively high boiling point suggests low volatility under standard conditions.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and analytical method development.
| Solvent | Solubility |
| Acetonitrile | Freely soluble[1][2] |
| Water | Sparingly soluble (predicted) |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
The high solubility in acetonitrile makes it a suitable solvent for chromatographic analysis and purification. Its limited aqueous solubility is a typical characteristic of many organic compounds of this size and polarity.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a crucial parameter in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Value |
| LogP | 2.24 |
A positive LogP value indicates a preference for the lipid phase, suggesting that this compound is a lipophilic compound. This property is essential for its ability to cross biological membranes.
Spectroscopic Data
Spectroscopic analysis provides invaluable information about the molecular structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (600 MHz, DMSO-d₆) δ: 6.88-6.93 (m, 1H), 6.82-6.84 (m, 1H), 4.57 (t, J = 6.0 Hz, 2H), 2.77 (t, J = 6.0 Hz, 2H)
-
¹³C NMR (151 MHz, DMSO-d₆) δ: 188.6, 166.2 (J = 264.1 Hz), 164.2, 162.7 (J = 256.7 Hz), 109.0, 101.6, 98.8, 67.6, 38.2
The proton NMR spectrum shows the characteristic signals for the aromatic and aliphatic protons in the chromanone structure. The carbon NMR spectrum, with the large coupling constants for the fluorinated carbons, confirms the presence and position of the fluorine atoms.
Experimental Protocols
The following section outlines the standard methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition corresponding to the solid-to-liquid phase change.
Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum pans and lids
-
Microbalance
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum pan.
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point is determined from the resulting thermogram.
Causality of Experimental Choices: DSC is chosen for its high precision and the small sample size required. The controlled heating rate ensures thermal equilibrium and accurate determination of the transition temperature. A nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method involves equilibrating an excess of the solid compound in a solvent for a prolonged period and then measuring the concentration of the dissolved solute in the saturated solution.
Instrumentation:
-
Incubator shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Place the vial in an incubator shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the diluted solution by a validated HPLC method.
-
Calculate the solubility from the measured concentration and the dilution factor.
Causality of Experimental Choices: The shake-flask method is the gold standard for solubility determination due to its direct measurement of equilibrium solubility. The extended equilibration time ensures that the solution is truly saturated. Centrifugation is crucial to remove any suspended solid particles that could lead to an overestimation of solubility. HPLC provides a sensitive and specific method for quantifying the dissolved compound.
LogP Determination by HPLC
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
A series of reference compounds with known LogP values
Procedure:
-
Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Inject the reference compounds and this compound onto the HPLC column for each mobile phase composition.
-
Measure the retention factor (k) for each compound at each mobile phase composition.
-
Extrapolate the retention factor to 100% aqueous mobile phase to obtain the log k_w value for each compound.
-
Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log k_w values.
-
Determine the LogP of this compound from its log k_w value using the calibration curve.
Causality of Experimental Choices: The HPLC method is a rapid and efficient alternative to the traditional shake-flask method for LogP determination. The use of a C18 column provides a nonpolar stationary phase that mimics a lipid environment. The extrapolation to 100% aqueous mobile phase provides a standardized measure of lipophilicity that is independent of the specific mobile phase composition used.
Quality Control and Stability
As a critical pharmaceutical intermediate, the quality and stability of this compound must be rigorously controlled.
Quality Control Parameters
-
Assay (Purity): Typically determined by HPLC, with a purity specification of ≥98%.
-
Identification: Confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
-
Related Substances: Identification and quantification of any impurities by HPLC.
-
Moisture Content: Determined by Karl Fischer titration, with a typical limit of ≤0.5%.
Stability and Storage
This compound is a stable compound under normal laboratory conditions. However, to ensure its integrity over time, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Container: Keep in a tightly sealed container to prevent moisture ingress.
Visualizations
Synthesis and Application Workflow
Caption: Synthetic pathway and application of this compound.
Physicochemical Property Determination Workflow
Caption: Workflow for determining physicochemical properties.
Conclusion
This compound is a well-characterized pharmaceutical intermediate with a defined set of physicochemical properties that are crucial for its successful application in drug synthesis. Its thermal stability, solubility profile, and lipophilicity are all within the expected range for a molecule of its size and structure. The spectroscopic data provides unambiguous confirmation of its chemical identity. The experimental protocols outlined in this guide offer robust and reliable methods for the determination of its key properties, ensuring consistent quality and performance in a research and development setting. A thorough understanding and control of these parameters are essential for the efficient and reproducible synthesis of Tegoprazan and other potential drug candidates derived from this versatile building block.
References
An In-depth Technical Guide to 5,7-Difluorochroman-4-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][3] The chromanone scaffold, a privileged structure found in numerous natural products and synthetic compounds, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] The fusion of these two powerful concepts—fluorination and the chromanone core—has led to the development of highly valuable intermediates for the synthesis of novel therapeutics.
This technical guide provides a comprehensive overview of 5,7-Difluorochroman-4-one, a fluorinated chromanone derivative that has emerged as a critical building block in pharmaceutical research and development. We will delve into its molecular structure and properties, its pivotal role in the synthesis of advanced therapeutic agents, and detailed protocols for its synthesis and characterization.
Part 1: Core Molecular Attributes of this compound
Molecular Structure and Chemical Identity
This compound is a heterocyclic compound featuring a chromanone core with two fluorine atoms substituted on the aromatic ring at positions 5 and 7.[7] Its systematic IUPAC name is 5,7-difluoro-2,3-dihydrochromen-4-one.[8][9]
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₂O₂ | [8][10][11][12][13][14] |
| Molecular Weight | 184.14 g/mol | [8][9][10][14] |
| CAS Number | 844648-22-2 | [9][10][11][12][13][14][15][16][17] |
| Appearance | White to off-white solid | [9] |
| Purity | Typically ≥97% | [13] |
| Solubility | Freely soluble in acetonitrile | [10] |
| Storage | Store at 2-8°C, sealed in a dry environment | [10][17] |
Part 2: Significance in Drug Development
A Key Intermediate for Tegoprazan
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Tegoprazan.[9][18] Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[9][19][20] The specific stereochemistry of the final drug product is crucial for its biological activity, and this compound serves as the precursor to the chiral alcohol, (R)-5,7-Difluorochroman-4-ol, which is essential for the synthesis of Tegoprazan.[18][20][21]
The synthetic pathway from this compound to Tegoprazan highlights the importance of this intermediate.
Caption: Synthetic relationship of this compound to Tegoprazan.
Part 3: Synthesis and Characterization
Synthesis of this compound
A practical synthesis of this compound has been reported, starting from 3,5-difluorophenol. The process involves O-alkylation, followed by oxidation and cyclization.[18]
Experimental Protocol:
-
O-alkylation of 3,5-difluorophenol: 3,5-difluorophenol is reacted with a suitable three-carbon synthon, such as 3-bromo-1-propanol, in the presence of a base.
-
Oxidation: The resulting alcohol is oxidized to the corresponding carboxylic acid.
-
Cyclization: The carboxylic acid undergoes an intramolecular Friedel-Crafts acylation (cyclization) to yield this compound. A common reagent for this step is polyphosphoric acid (PPA).[18]
A detailed procedure for the cyclization step is as follows:
-
The precursor acid is added to polyphosphoric acid (PPA) with a P₂O₅ content of approximately 85%.[18]
-
The mixture is stirred at an elevated temperature (e.g., 70°C) for several hours.[18]
-
After cooling to room temperature, the reaction mixture is carefully poured into ice-water.[18]
-
The product is extracted with an organic solvent such as dichloromethane.[18]
-
The organic layer is washed, dried, and concentrated.[18]
-
The crude product can be purified by recrystallization.[18]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals include:
-
A multiplet for the aromatic protons, with splitting patterns influenced by the two fluorine atoms.[7]
-
A triplet for the protons at the C2 position of the dihydropyran ring.[7][18]
-
A triplet for the protons at the C3 position of the dihydropyran ring.[7][18]
Published ¹H NMR data (600 MHz, DMSO-d₆) shows the following chemical shifts (δ): 6.88-6.93 (m, 1H), 6.82-6.84 (m, 1H), 4.57 (t, J = 6.0 Hz, 2H), 2.77 (t, J = 6.0 Hz, 2H).[7][18]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key features for this compound include:
-
A signal for the carbonyl carbon (C4) at a downfield chemical shift.[7]
-
Signals for the aromatic carbons, with those directly bonded to fluorine exhibiting large carbon-fluorine coupling constants (¹JCF).[7]
-
Signals for the two aliphatic carbons (C2 and C3) in the dihydropyran ring.[7]
Published ¹³C NMR data (151 MHz, DMSO-d₆) shows the following chemical shifts (δ): 188.6, 166.2 (J = 264.1 Hz), 164.2, 162.7 (J = 256.7 Hz), 109.0, 101.6, 98.8, 67.6, 38.2.[7]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Part 4: Future Outlook and Applications
The chromanone scaffold continues to be a fertile ground for the discovery of new bioactive compounds.[5][6] The strategic placement of fluorine atoms, as seen in this compound, offers a powerful tool for fine-tuning the properties of these molecules to enhance their therapeutic potential.[1][3] As a key building block for potent drugs like Tegoprazan, the demand for efficient and scalable syntheses of this compound is likely to grow.[9][18] Further research into the synthesis of other fluorinated chromanone derivatives could lead to the discovery of novel therapeutic agents for a wide range of diseases.
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An In-depth Technical Guide to the Synthesis of 5,7-Difluorochroman-4-one from 3,5-Difluorophenol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Difluorochroman-4-one is a pivotal intermediate in the synthesis of various pharmacologically active molecules, most notably Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][3] The strategic placement of fluorine atoms on the chromanone core enhances metabolic stability and binding affinity in the final drug product.[4] This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, commencing with the readily available starting material, 3,5-difluorophenol. The synthesis is presented as a robust two-stage process: (I) O-alkylation of 3,5-difluorophenol and subsequent oxidation to form the key intermediate, 3-(3,5-difluorophenoxy)propanoic acid, and (II) an efficient intramolecular Friedel-Crafts acylation to yield the target chromanone. This document elucidates the causal-mechanistic basis for reagent selection and procedural steps, offering field-proven protocols suitable for laboratory and scalable production environments.
Introduction and Strategic Overview
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. The chroman-4-one framework is a privileged structure, and its difluorinated analogue, this compound (Compound 3 ), has emerged as a high-value synthetic target.[1] Its primary utility lies in its role as the precursor to (R)-5,7-difluorochroman-4-ol, the chiral building block essential for the construction of Tegoprazan.[5][6]
The synthetic strategy detailed herein is designed for efficiency, scalability, and high yield, avoiding hazardous reagents such as heavy metal oxidants. The overall workflow proceeds via two distinct, high-yielding stages, as illustrated below.
Caption: Overall synthetic workflow from 3,5-difluorophenol to this compound.
Stage 1: Synthesis of 3-(3,5-Difluorophenoxy)propanoic Acid (Intermediate I)
The initial stage focuses on attaching a propanoic acid side chain to the phenolic oxygen of 3,5-difluorophenol. This is achieved through a two-step sequence of O-alkylation followed by a selective oxidation of the resulting primary alcohol.
Principle and Rationale
O-Alkylation: The synthesis commences with a Williamson ether synthesis. The phenolic proton of 3,5-difluorophenol is acidic and is readily deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide nucleophile. This nucleophile then displaces a halide from an alkylating agent, in this case, 3-chloro-1-propanol, via an Sₙ2 reaction. The inclusion of potassium iodide (KI) serves as a catalyst; the iodide ion displaces the chloride to form a more reactive iodo-intermediate in situ (Finkelstein reaction), accelerating the rate of ether formation.
Oxidation: The resulting primary alcohol, 3-(3,5-difluorophenoxy)propan-1-ol, is then oxidized to the corresponding carboxylic acid.[1] While strong oxidizing agents like potassium dichromate can be used, modern, greener protocols favor selective oxidation systems.[7][8][9] A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, using sodium chlorite (NaClO₂) as the stoichiometric oxidant and sodium hypochlorite (NaClO) as a co-catalyst, is highly effective. This system operates under mild conditions, minimizes waste, and selectively oxidizes primary alcohols to carboxylic acids without affecting the aromatic ring or ether linkage.[1]
Detailed Experimental Protocol: Stage 1
Part A: O-Alkylation to 3-(3,5-Difluorophenoxy)propan-1-ol
-
Reagent Charging: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3,5-difluorophenol (1.0 eq), potassium carbonate (2.5 eq), and potassium iodide (0.2 eq).
-
Solvent Addition: Add ethanol (EtOH) as the solvent.
-
Alkylating Agent: Add 3-chloro-1-propanol (1.5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 22-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Filter the solid salts and wash with a small amount of ethanol. Concentrate the filtrate under reduced pressure to yield the crude alcohol intermediate. This crude product is often of sufficient purity for the next step.
Part B: Oxidation to 3-(3,5-Difluorophenoxy)propanoic Acid
-
Solution Preparation: Dissolve the crude 3-(3,5-difluorophenoxy)propan-1-ol (1.0 eq) in a suitable solvent such as acetonitrile.
-
Catalyst and Reagent Addition: Add TEMPO (catalytic amount), sodium chlorite (2.0 eq), and a small amount of aqueous sodium hypochlorite solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Workup and Isolation: Upon completion, quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3-(3,5-difluorophenoxy)propanoic acid as a solid.
Data Summary: Stage 1
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 3,5-Difluorophenol | C₆H₄F₂O | 130.09 | 1.0 | Starting Material[10] |
| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 1.5 | Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 | Base |
| Potassium Iodide | KI | 166.00 | 0.2 | Catalyst |
| TEMPO | C₉H₁₈NO | 156.25 | ~0.01 | Oxidation Catalyst |
| Sodium Chlorite | NaClO₂ | 90.44 | 2.0 | Oxidant |
| Intermediate I | C₉H₈F₂O₃ | 202.15 | - | Expected Yield: >85% |
Stage 2: Intramolecular Cyclization to this compound
This final stage is the critical ring-forming step, converting the linear acid intermediate into the desired bicyclic chromanone structure.
Principle and Rationale: Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(3,5-difluorophenoxy)propanoic acid is an intramolecular Friedel-Crafts acylation.[11][12] This reaction is a classic example of electrophilic aromatic substitution.
Role of the Cyclizing Agent: A strong protic acid or Lewis acid is required to activate the carboxylic acid group. Polyphosphoric acid (PPA) is an ideal reagent for this transformation.[13] PPA serves a dual role:
-
Acid Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic.
-
Dehydrating Agent: It facilitates the loss of a water molecule to generate the key electrophile, a resonance-stabilized acylium ion.
The electron-rich aromatic ring then acts as the nucleophile, attacking the acylium ion at the ortho position relative to the ether linkage. The fluorine atoms at the 3 and 5 positions are electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, their meta-directing influence allows the cyclization to proceed regioselectively at the C6 position (ortho to the oxygen), which is the least deactivated position and sterically favored for 6-membered ring formation.[13]
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Introduction: The Strategic Importance of 5,7-Difluorochroman-4-one
An In-depth Technical Guide: Crystal Structure Analysis of 5,7-Difluorochroman-4-one: From Synthesis to Structural Elucidation
Audience: Researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, fluorinated organic molecules have become indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] this compound (CAS 844648-22-2) stands out as a pivotal intermediate, most notably in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastric disorders.[3][4][5]
The chromanone scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds.[6][7] Understanding the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise. It provides critical insights into its solid-state properties, conformational preferences, and potential intermolecular interactions. This knowledge is paramount for rational drug design, process chemistry optimization, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API).
This guide offers a comprehensive walkthrough of the crystal structure analysis of this compound, designed for professionals in the field. We will traverse the entire workflow, from its chemical synthesis and the critical step of obtaining diffraction-quality single crystals, through the intricacies of data collection, structure solution, and refinement.
Part 1: Synthesis and Crystallization for Structural Analysis
The prerequisite for any crystal structure determination is the availability of a pure, crystalline sample. The quality of the final structural model is directly dependent on the quality of the single crystal used for data collection.
Synthesis of this compound
A common and effective route to synthesize this compound begins with 3,5-difluorophenol. The synthesis generally involves an initial O-alkylation, followed by oxidation and an intramolecular Friedel-Crafts-type cyclization.[4][8] A robust method utilizes polyphosphoric acid (PPA) to facilitate the final ring-closing step.[4]
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 3-(3,5-difluorophenoxy)propionic acid: 3,5-difluorophenol is reacted with a suitable three-carbon building block, such as 3-chloropropionic acid or acrylonitrile followed by hydrolysis, under basic conditions to yield the ether-linked propionic acid precursor.
-
Step 2: Cyclization to this compound: The precursor, 3-(3,5-difluorophenoxy)propionic acid, is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 70°C) and stirred for several hours.[4]
-
Work-up and Purification: The reaction mixture is cooled and carefully quenched by pouring it into ice water. The resulting precipitate is extracted with an organic solvent like dichloromethane, washed, dried, and concentrated.[4] The crude product is then purified.
Crystallization: The Art of Growing Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of adequate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from cracks or defects. Recrystallization is the primary method for purification and crystal growth.
Experimental Protocol: Recrystallization
-
Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a lower temperature, allowing for slow, controlled crystal growth upon cooling. A common and effective solvent system for this compound is a mixture of hexane and ethyl acetate.[4]
-
Dissolution: Dissolve the crude this compound product in a minimal amount of hot ethyl acetate.
-
Induce Supersaturation: Slowly add hexane (a non-polar "anti-solvent") to the warm solution until it becomes slightly turbid. Add a drop or two of ethyl acetate to redissolve the precipitate, resulting in a saturated solution.
-
Slow Cooling: Cover the container and allow it to cool to room temperature slowly. For even slower crystal growth, the container can be placed in an insulated box. Subsequently, it can be transferred to a refrigerator (2-8°C) for several hours or days.
-
Isolation: Once well-formed crystals appear, carefully decant the mother liquor and wash the crystals with a small amount of cold hexane. Dry the crystals under a gentle stream of inert gas or in a desiccator.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise arrangement of atoms within a crystalline solid.[9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Caption: Experimental workflow for crystal structure analysis.
Detailed Methodology: Data Collection and Processing
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and a nylon loop.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[9] The goniometer rotates the crystal in the X-ray beam to collect a complete sphere of diffraction data.
-
Data Processing: The raw diffraction images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice type.
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Absorption Correction: Correcting the intensities for experimental variations and absorption effects. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.
-
Part 3: Crystal Structure Solution and Refinement
The processed data provides the intensities of the diffracted X-rays, but the phase information is lost. This is the central "phase problem" of crystallography.
Structure Solution
For small molecules like this compound, Direct Methods are most commonly employed.[9] These methods use statistical relationships between the intensities of strong reflections to mathematically derive initial phase estimates. This allows for the calculation of an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.[10]
Structure Refinement
Once an initial model is obtained, it must be refined. Least-squares refinement is the standard technique used to optimize the atomic model to best fit the experimental data.[9][11] The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[9] This is an iterative process.
Caption: The iterative cycle of crystal structure refinement.
Key Crystallographic Data
The final refined structure is reported in a Crystallographic Information File (CIF). The following table summarizes typical crystallographic data that would be expected for this compound, based on data for structurally related compounds.[12][13]
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₉H₆F₂O₂ | The molecular formula of the compound. |
| Formula Weight | 184.14 g/mol | The molecular weight calculated from the formula. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific arrangement of symmetry elements in the crystal. |
| a, b, c [Å] | a ≈ 8.5, b ≈ 5.5, c ≈ 15.0 | The dimensions of the unit cell. |
| α, β, γ [°] | α = 90, β ≈ 105, γ = 90 | The angles of the unit cell. |
| Volume [ų] | ≈ 700 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature | 100 K | The temperature at which data was collected. |
| R1 [I > 2σ(I)] | < 0.05 | A measure of the agreement between the model and the experimental data. |
| wR2 (all data) | < 0.15 | A weighted R-factor based on all reflection data. |
| Goodness-of-Fit (GooF) | ≈ 1.0 | An indicator of the quality of the refinement; should be close to 1. |
Note: The values in this table are illustrative and represent typical data for a well-refined small organic molecule.
Part 4: Structural Insights and Significance
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Caption: Molecular structure of this compound.
Molecular Geometry
The analysis reveals precise bond lengths, bond angles, and torsion angles. The chroman-4-one core consists of a benzene ring fused to a dihydropyranone ring. The dihydropyranone ring typically adopts a conformation that deviates from planarity to relieve steric strain, often a distorted 'sofa' or 'half-chair' conformation. The two fluorine atoms are attached to the aromatic ring at positions 5 and 7.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, these are likely to include:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor, likely forming weak hydrogen bonds with aromatic or aliphatic C-H groups on neighboring molecules.
-
C-H···F Interactions: The electronegative fluorine atoms can act as weak hydrogen bond acceptors.
-
π-π Stacking: The electron-deficient fluorinated aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
The nature and directionality of these interactions are critical for understanding the compound's physical properties, such as its melting point, solubility, and polymorphism—the ability to exist in multiple crystal forms.
Implications for Drug Development
-
Conformational Analysis: The crystal structure provides an experimentally determined, low-energy conformation of the molecule. This information is invaluable for computational chemists creating models for ligand-receptor docking studies.
-
Rational Design: Understanding how the fluorine atoms influence the crystal packing and intermolecular interactions helps in designing derivatives with improved solid-state properties or enhanced binding to a biological target.
-
Polymorph Screening: The definitive crystal structure serves as the reference against which potential new polymorphs, which can have different physical properties and bioavailability, are identified and characterized.[13]
Conclusion
The crystal structure analysis of this compound is a multi-step process that bridges synthetic chemistry and advanced physical characterization. It provides an unambiguous determination of the molecular structure and offers profound insights into the subtle forces that govern its solid-state behavior. For researchers and drug developers, this detailed structural blueprint is not an endpoint but a critical foundation upon which the synthesis of more complex, effective, and safe therapeutic agents like Tegoprazan is built. The expertise applied in each step, from growing the perfect crystal to refining the final atomic coordinates, underscores the precision required to advance modern pharmaceutical science.
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Yang, W., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3), 264–270. [Link]
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Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7063-7073. [Link]
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biological activity screening of chromanone derivatives
Structure-activity relationship (SAR) studies often show that the presence and position of hydroxyl groups on the chromanone scaffold are critical for potent antioxidant activity. [17]
Antimicrobial Activity Screening
With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Chromanones have shown activity against a range of bacteria and fungi. [13][14] Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the chromanone derivatives in the broth.
-
Inoculation: Add the diluted microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL for bacteria or ~2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader. [13] Further assays can determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by sub-culturing from the clear wells onto agar plates. [13]For promising hits, investigating effects on biofilm formation is a critical next step. [15]
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- In vitro antioxidant activity study of novel chromone deriv
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- Experimental setup for evaluating the antioxidant activity of chromones. Benchchem.
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- A Review on Chemical and Biological Studies of 4-Chromanone Deriv
- The effects of reference compounds, flavanone and chromanone (A) and...
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- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prost
- Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. J-Stage.
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role of fluorine in 5,7-Difluorochroman-4-one bioactivity
An In-Depth Technical Guide on the Role of Fluorine in 5,7-Difluorochroman-4-one Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This technical guide delves into the pivotal role of fluorine in modulating the bioactivity of the chroman-4-one framework, with a specific focus on this compound. While primarily recognized as a key intermediate in the synthesis of pharmacologically significant molecules like Tegoprazan, the intrinsic bioactivity of this compound and the specific contributions of its fluorine substituents are of considerable interest. This document will explore the profound effects of fluorine on physicochemical properties, metabolic stability, and target engagement, providing a comprehensive resource for researchers in drug discovery and development.
The Chroman-4-one Scaffold and the Fluorine Advantage in Medicinal Chemistry
The chroman-4-one skeleton is a privileged structure in medicinal chemistry, forming the core of a wide range of naturally occurring and synthetic compounds with diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for extensive chemical modification to optimize its therapeutic potential.
The introduction of fluorine into drug candidates has become an increasingly prevalent strategy in drug discovery, with approximately 30% of approved drugs since 2020 containing at least one fluorine atom.[3] This is due to the unique properties of fluorine, which can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[4][5]
Key Physicochemical Properties of Fluorine:
-
High Electronegativity: Fluorine is the most electronegative element, leading to strong, polarized carbon-fluorine (C-F) bonds. This can alter the electronic distribution within a molecule, influencing its interactions with biological targets.[3][6]
-
Small Atomic Radius: With a van der Waals radius similar to that of hydrogen, fluorine can often be substituted for hydrogen without introducing significant steric hindrance.[5][6]
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life.[3][7]
-
Modulation of Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine substitution can increase lipophilicity, which may enhance membrane permeability.[3][6]
-
Alteration of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and affecting its solubility and target binding.[3]
This compound: A Focused Analysis
This compound is a synthetic chromanone derivative that has garnered attention primarily as a crucial building block for more complex pharmaceuticals.[8][9] However, an analysis of its structure reveals the significant potential for the two fluorine atoms to impart favorable biological characteristics.
Structural Features and Physicochemical Properties
The structure of this compound is characterized by a chroman-4-one core with fluorine atoms at positions 5 and 7 of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O₂ | [10] |
| Molecular Weight | 184.14 g/mol | [10] |
| XLogP3 | 1.6 | [10] |
| Hydrogen Bond Donor Count | 0 | [10] |
| Hydrogen Bond Acceptor Count | 2 | [10] |
The Strategic Placement of Fluorine at Positions 5 and 7
The 5,7-disubstitution pattern on the chroman-4-one ring is critical. The fluorine atoms exert a powerful electron-withdrawing inductive effect, which can significantly influence the molecule's properties:
-
Enhanced Target Binding: The electron-deficient aromatic ring can engage in favorable orthogonal multipolar interactions (e.g., C–F···C=O) with protein residues in an active site, potentially increasing binding affinity.[11] The increased hydrophobicity imparted by the fluorine atoms may also lead to stronger hydrophobic interactions with the target.[1]
-
Increased Metabolic Stability: The fluorine atoms at positions 5 and 7 can shield the aromatic ring from oxidative metabolism, a common metabolic pathway for chromanone structures. This can lead to an improved pharmacokinetic profile with a longer half-life.[3][11]
-
Modulation of Acidity: The electron-withdrawing fluorine atoms can increase the acidity of the enolizable proton at the C3 position, which may be relevant for certain biological activities.
Synthesis of this compound
The synthesis of this compound is a well-established process, typically starting from 3,5-difluorophenol. The following is a representative protocol.
Synthetic Workflow
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
-
O-Alkylation: 3,5-difluorophenol is reacted with a 3-halopropanol (e.g., 3-chloropropanol or 3-bromopropanol) in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like potassium iodide (KI) in a suitable solvent (e.g., ethanol). The reaction mixture is typically heated to reflux.[12]
-
Oxidation: The resulting alcohol is oxidized to the corresponding carboxylic acid. A common method involves using a mixture of sodium chlorite (NaClO₂), sodium hypochlorite (NaClO), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[12]
-
Intramolecular Cyclization (Friedel-Crafts Acylation): The carboxylic acid is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), to promote intramolecular Friedel-Crafts acylation, leading to the formation of the chroman-4-one ring.[12]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.
Bioactivity and Potential Mechanisms of Action
While this compound is primarily known as a synthetic intermediate for compounds like the potassium-competitive acid blocker Tegoprazan, its fluorinated chromanone structure suggests potential intrinsic bioactivity.[8][13] Flavonoids and their derivatives are known to exhibit a wide range of biological effects, and fluorination can enhance these properties.[1][2]
Inferred Bioactivities
Based on the broader class of fluorinated flavonoids, this compound could potentially exhibit:
-
Aromatase Inhibition: Flavonoids are known inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. Fluorination has been shown to enhance the aromatase inhibitory activity of isoflavanones.[1] The fluorine atoms on this compound could improve its binding to the hydrophobic active site of aromatase.
-
Anticancer Activity: Fluorinated chalcones, which share structural similarities with the opened form of chromanones, have demonstrated improved anticancer activity.[14] The enhanced metabolic stability and potential for stronger target interactions conferred by fluorine could contribute to cytotoxic effects against cancer cell lines.
-
Antioxidant and Anti-inflammatory Properties: Flavonoids are well-known for their antioxidant properties.[2][15] While the direct impact of fluorine on radical scavenging is complex, the overall electronic modifications to the chromanone ring could influence its antioxidant potential.
Proposed Mechanism of Action: Aromatase Inhibition
The following diagram illustrates a hypothetical interaction of this compound with the active site of aromatase, highlighting the role of the fluorine atoms.
Caption: Hypothetical binding of this compound in the aromatase active site.
Future Perspectives
The role of this compound as a key synthetic intermediate is well-established. However, this guide posits that the molecule itself, and derivatives built upon its 5,7-difluoro-substituted core, represent a promising area for future drug discovery efforts. Further investigation into its potential as an aromatase inhibitor, an anticancer agent, or in other therapeutic areas is warranted. The development of novel synthetic methodologies for fluorinated chromanones will continue to expand the chemical space available to medicinal chemists.[16]
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An In-depth Technical Guide to 5,7-Difluorochroman-4-one: Sourcing, Synthesis, and Application in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the procurement and application of 5,7-Difluorochroman-4-one. We will delve into the compound's critical role as a pharmaceutical intermediate, its synthesis, commercial availability, and the quality control parameters essential for successful downstream applications, particularly in the synthesis of next-generation therapeutics.
Core Compound Profile: this compound
This compound (CAS No. 844648-22-2) is a fluorinated heterocyclic ketone.[1][2] Its structure is built upon a chroman-4-one backbone with two fluorine atoms strategically placed at the 5 and 7 positions of the aromatic ring. These fluorine substitutions are not trivial; they significantly alter the molecule's electronic properties, enhancing its metabolic stability and modulating its reactivity, which are highly desirable traits in medicinal chemistry.[3]
The primary significance of this compound lies in its role as a key starting material for the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[3][4][5] The journey from this chromanone to the final active pharmaceutical ingredient (API) involves precise, stereocontrolled chemical transformations, making the quality and purity of the initial supply of this compound a critical determinant of success.
Key Physicochemical Properties:
Synthesis and Manufacturing Landscape
Understanding the synthesis of this compound is crucial for supply chain security and for anticipating potential impurities. The most prevalent synthetic routes begin with 3,5-difluorophenol, a readily available starting material.
A common, scalable approach involves a multi-step process:
-
O-alkylation: 3,5-difluorophenol is reacted with a three-carbon synthon, such as 3-bromo-1-propanol or 3-chloro-1-propanol.[4]
-
Oxidation: The resulting alcohol is oxidized to the corresponding carboxylic acid, yielding 3-(3,5-difluorophenoxy)propionic acid.[4][9]
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The propionic acid derivative is then cyclized under strong acid conditions, typically using polyphosphoric acid (PPA) or concentrated sulfuric acid, to form the target this compound.[4][9]
This final cyclization step is critical and its efficiency dictates the overall yield and purity of the final product. The crude product is often purified by recrystallization to achieve the high purity required for pharmaceutical applications.[4]
Commercial Availability and Supplier Overview
This compound is readily available from a range of chemical suppliers, though it is primarily intended for research and development purposes.[8][10] Availability ranges from milligram and gram quantities for laboratory research to kilogram-scale for process development and pilot manufacturing.
For researchers, the key to procurement is identifying a supplier that can provide not only the required quantity but also a comprehensive Certificate of Analysis (CoA) to validate purity and identity. The table below summarizes a selection of known suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Fluorochem | 97% | 100mg - 100g | Offers a wide range of small-scale quantities.[8] |
| Daicel Pharma Standards | N/A | Custom | Specializes in pharmaceutical impurities and standards.[6] |
| Apollo Scientific | 98% | 100mg - 25g | Provides clear lead time information for out-of-stock items.[2] |
| BLD Pharm | N/A | Inquire | Lists the compound as a heterocyclic building block.[1] |
| Abound Chem | 98% | 250mg - 25g | Notes that products are for laboratory use only.[10] |
| ChemicalBook | ≥99% | kg scale | Acts as a marketplace for various manufacturers, some offering bulk quantities.[9] |
Disclaimer: This table is not exhaustive and is for informational purposes only. Availability and specifications should be confirmed directly with the suppliers.
The Critical Transformation: Pathway to Tegoprazan
The ultimate utility of this compound in the context of modern drug discovery is its conversion to the chiral alcohol, (R)-5,7-difluorochroman-4-ol. This step is the cornerstone of Tegoprazan synthesis.[4][11] The ketone is reduced to a racemic alcohol, (±)-5,7-difluorochroman-4-ol, which is then resolved to isolate the desired (R)-enantiomer.
Experimental Protocol: Asymmetric Reduction (Enzymatic Method)
A green and highly selective method for this transformation utilizes a ketoreductase (KRED) enzyme.[5][11][12][13]
-
Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., PBS, pH 6.5-7.0) is prepared.[13]
-
Substrate Addition: this compound is added to the buffer to a final concentration of 30-100 g/L.[13]
-
Enzyme & Cofactor: A specific ketoreductase enzyme, along with a coenzyme (typically NADP) and a coenzyme recycling system (e.g., glucose/glucose dehydrogenase), is introduced.[13]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37°C) for 12-24 hours with gentle agitation.[13]
-
Workup & Isolation: Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield (R)-5,7-difluorochroman-4-ol with high enantiomeric excess.
This enzymatic approach is favored in modern pharmaceutical manufacturing due to its high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods that may use expensive and toxic chiral catalysts.[13]
Below is a workflow diagram illustrating the pivotal role of this compound in the synthetic route to Tegoprazan.
Caption: Synthesis workflow from precursor to the API Tegoprazan.
Quality Control, Storage, and Handling
Given its use as a pharmaceutical intermediate, stringent quality control is non-negotiable. A comprehensive CoA for this compound should include:
-
Identity Confirmation: ¹H NMR and Mass Spectrometry data to confirm the chemical structure and molecular weight.
-
Purity Assessment: HPLC analysis to determine the percentage purity and identify any impurities.
-
Physical Properties: Melting point and appearance.
Storage and Handling:
-
Storage Conditions: Suppliers recommend storing the compound in a dry, sealed container, either at room temperature or refrigerated at 2-8°C to ensure long-term stability.[1][6]
-
Safety: The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[10] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.[10]
Conclusion
This compound is more than just a catalog chemical; it is an enabling building block for the synthesis of Tegoprazan, a significant advancement in gastrointestinal medicine. For scientists and researchers, successful procurement hinges on identifying reliable suppliers who can provide material of documented high purity. Understanding its synthesis and its critical role as the direct precursor to the essential chiral alcohol intermediate allows for better planning, risk mitigation in the supply chain, and ultimately, the successful advancement of drug development programs.
References
- Daicel Pharma Standards. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.
-
Yang, W., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3), 264–270. Retrieved January 6, 2026, from [Link]
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (2025). (R)-5,7-difluorochroman-4-ol | 1270294-05-7.
- BLD Pharm. (n.d.). 844648-22-2|this compound.
- Apollo Scientific. (n.d.). 844648-22-2 Cas No. | this compound.
- Smolecule. (2023, August 18). Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7.
- Abound Chem. (n.d.). This compound.
- Benchchem. (n.d.). Difluorochroman-4-ol (CAS: 1270294-05-7): A Key Intermediate in the Synthesis of Tegoprazan.
- X-Mol. (n.d.). This compound CAS 844648-22-2.
- ChemicalBook. (2025). This compound | 844648-22-2.
- Pan, X., et al. (2022). Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents.
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An In-Depth Technical Guide to the Safe Handling of 5,7-Difluorochroman-4-one
Introduction: The Significance of 5,7-Difluorochroman-4-one in Modern Drug Discovery
This compound is a fluorinated organic compound that has garnered significant attention in the pharmaceutical industry. Its rigid, bicyclic structure incorporating two fluorine atoms makes it a valuable building block in medicinal chemistry. The strategic placement of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. This has led to its crucial role as a key intermediate in the synthesis of innovative therapeutic agents.
Notably, this compound is a precursor to (R)-5,7-Difluorochroman-4-ol, a vital chiral intermediate for the production of Tegoprazan. Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders. The synthesis of such advanced pharmaceutical ingredients necessitates a thorough understanding of the chemical's properties and a stringent adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in available safety data and established best practices for managing fluorinated compounds in a research and development setting.
Physicochemical and Hazard Profile
A foundational element of safe laboratory practice is a comprehensive understanding of the substance's intrinsic properties and associated hazards. While detailed toxicological studies on this compound are not extensively published, the available data from chemical suppliers and databases allows for a robust risk assessment.
| Property | Value | Source(s) |
| CAS Number | 844648-22-2 | |
| Molecular Formula | C₉H₆F₂O₂ | |
| Molecular Weight | 184.14 g/mol | |
| Appearance | White to light yellow solid | |
| Storage Temperature | Sealed in dry, room temperature. | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Core Directive: A Risk-Based Approach to Handling
The handling of any chemical, particularly a fluorinated compound with noted hazards, must be dictated by a dynamic risk assessment rather than a static, one-size-fits-all protocol. The following sections detail a comprehensive, self-validating system for the safe management of this compound in a laboratory setting.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure through well-maintained engineering controls. The causality is simple: if the hazardous substance is contained, the risk of exposure is significantly reduced.
-
Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any fine dust particles or vapors, directly addressing the H332 and H335 hazard statements. The face velocity of the fume hood should be regularly certified to ensure adequate containment.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): The Essential Barrier
Where engineering controls cannot eliminate all risk of exposure, appropriate PPE is mandatory. The selection of PPE is directly informed by the identified hazards of skin, eye, and respiratory irritation (H315, H319, H335).
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the "causes serious eye irritation" warning, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.
-
Lab Coat: A flame-resistant lab coat should be worn at all times, fully buttoned, to protect against skin contact.
-
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable and cannot be fully contained within a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Administrative Controls and Safe Work Practices
These are the procedural underpinnings of a safe laboratory environment. They are designed to be self-validating by fostering a culture of safety-conscious decision-making.
-
Standard Operating Procedures (SOPs): Detailed SOPs for any experimental protocol involving this compound must be written and approved. These SOPs should include a specific section on the safety and handling of this compound.
-
Training: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures outlined in the SOPs before commencing any work.
-
Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the laboratory. Hands should be thoroughly washed after handling the chemical, even if gloves were worn.
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines the key stages of working with this compound, from receipt to disposal. The causality behind each step is explained to reinforce the principles of safe practice.
1. Receiving and Storage:
- Step 1: Upon receipt, visually inspect the container for any damage or leaks.
- Step 2: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
- Step 3: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
- Causality: Proper storage prevents degradation of the compound and accidental contact with incompatible materials that could lead to hazardous reactions.
2. Weighing and Solution Preparation:
- Step 1: Conduct all weighing operations within a chemical fume hood to contain any airborne particles.
- Step 2: Use a disposable weighing boat to prevent cross-contamination.
- Step 3: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
- Causality: These steps directly mitigate the risk of inhalation and skin contact with the solid compound.
3. Reaction Setup and Monitoring:
- Step 1: Assemble all glassware in the fume hood. Ensure all joints are properly sealed.
- Step 2: If the reaction is to be heated, use a well-controlled heating mantle and a temperature probe.
- Step 3: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to avoid the buildup of unstable intermediates.
- Causality: A securely assembled reaction setup contains the chemical throughout the transformation process, while careful monitoring ensures the reaction proceeds as expected, minimizing the risk of unforeseen exothermic events or side reactions.
4. Work-up and Purification:
- Step 1: Quench the reaction carefully, especially if reactive reagents were used.
- Step 2: Perform all extractions and solvent removal steps in the fume hood.
- Step 3: If chromatography is required, ensure the column is packed and run in a well-ventilated area, preferably within the fume hood.
- Causality: The work-up and purification stages often involve handling larger volumes of solutions containing the compound, increasing the risk of splashes and vapor release. Performing these steps in a fume hood is crucial for safety.
5. Waste Disposal:
- Step 1: Segregate all waste containing this compound into a clearly labeled, dedicated waste container for halogenated organic compounds.
- Step 2: Do not mix this waste with incompatible waste streams.
- Step 3: Dispose of all contaminated labware (e.g., weighing boats, pipette tips, gloves) in the solid chemical waste container.
- Step 4: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.
- Causality: Proper segregation and disposal of halogenated organic waste are essential to prevent environmental contamination and to comply with regulatory requirements. Incineration, if not performed in a facility equipped to handle acidic combustion products like hydrogen fluoride, can pose significant environmental and health risks.
Visualizing the Risk Mitigation Workflow
The following diagram illustrates the logical flow of the risk mitigation strategy for handling this compound.
5,7-Difluorochroman-4-one: A Core Pharmaceutical Intermediate for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Strategic Advantage of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are strategically leveraged to enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2][3] These enhancements can profoundly alter the pharmacological profile of a compound, transforming a promising lead into a viable drug candidate.[4][5] Within this context, the chroman-4-one framework, a privileged heterocyclic structure found in numerous biologically active compounds, serves as a versatile and robust backbone for therapeutic innovation.[6][7] The fusion of these two powerful concepts—fluorination and the chroman-4-one scaffold—gives rise to intermediates of significant pharmaceutical value, exemplified by 5,7-Difluorochroman-4-one.
This technical guide provides an in-depth exploration of this compound, a key building block in the synthesis of advanced therapeutic agents. We will delve into its synthesis, mechanistic underpinnings, analytical characterization, and its pivotal role in the construction of complex drug molecules, offering field-proven insights for researchers and scientists in drug development.
Physicochemical Properties and Structural Attributes
This compound (CAS 844648-22-2) is a white to off-white solid at room temperature.[8][9] The strategic placement of two fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule. These electron-withdrawing groups enhance the electrophilicity of the aromatic ring and can modulate the acidity of adjacent protons, which can be a critical factor in subsequent synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O₂ | [8][10] |
| Molecular Weight | 184.14 g/mol | [8][10] |
| Appearance | White to Off-White Solid | [8] |
| Storage | 2-8°C, Sealed in a Dry Environment | [8] |
| Solubility | Freely soluble in acetonitrile | [8] |
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insight
The most common and industrially scalable synthesis of this compound begins with 3,5-difluorophenol and proceeds through a multi-step, one-pot or sequential process involving O-alkylation, oxidation, and an intramolecular Friedel-Crafts acylation.[1][4]
Synthetic Pathway Overview
The overall transformation can be visualized as a three-stage process, starting from readily available precursors.
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
| Analysis Type | Data/Expected Results | Source |
| ¹H NMR | ¹H NMR (600 MHz, DMSO-d₆) δ: 6.88-6.93 (m, 1H), 6.82-6.84 (m, 1H), 4.57 (t, J = 6.0 Hz, 2H), 2.77 (t, J = 6.0 Hz, 2H) | [4] |
| ¹³C NMR | ¹³C NMR (151 MHz, DMSO-d₆) δ: 188.6, 166.2 (J = 264.1 Hz), 164.2, 162.7 (J = 256.7 Hz), 109.0, 101.6, 98.8, 67.6, 38.2 | [4] |
| FTIR | Expected peaks: ~1680 cm⁻¹ (C=O stretch), ~1200-1100 cm⁻¹ (C-F stretch), ~1250-1000 cm⁻¹ (C-O-C stretch) | General Spectroscopic Data |
| HPLC | Purity assessment, typically >98% for use as a pharmaceutical intermediate. | [11] |
Application in the Synthesis of Tegoprazan
This compound is a crucial precursor in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders. [4][12][13]The synthesis involves two key transformations: the asymmetric reduction of the ketone and the subsequent coupling with the benzimidazole core.
Asymmetric Reduction to (R)-5,7-Difluorochroman-4-ol
The synthesis of the enantiomerically pure (R)-alcohol is paramount for the efficacy of Tegoprazan. Biocatalytic reduction using ketoreductases (KREDs) is a highly efficient and stereoselective method. [1][7][14] Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0). [1]2. Reagent Addition: Add a ketoreductase, a coenzyme (e.g., NADP⁺), and a coenzyme regeneration system (e.g., glucose and glucose dehydrogenase). [1]3. Substrate Addition: Add this compound to the mixture. [1]4. Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) and pH, with stirring, for 12-24 hours. Monitor the conversion and enantiomeric excess by chiral HPLC. [1]5. Workup and Isolation: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate it to yield the crude (R)-5,7-Difluorochroman-4-ol. [1][5]
Coupling to the Benzimidazole Core via Mitsunobu Reaction
The final key step is the formation of the ether linkage between (R)-5,7-Difluorochroman-4-ol and the 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide core. The Mitsunobu reaction is ideal for this transformation as it proceeds with a complete inversion of stereochemistry at the chiral center, yielding the desired (S)-configuration in the final Tegoprazan molecule. [2][4][15]
Caption: Synthesis of Tegoprazan from this compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, the safety precautions for the closely related (R)-5,7-Difluorochroman-4-ol provide a reliable guide. [6][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [6]* Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, vapors, or aerosols. Avoid contact with skin and eyes. [16]* First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [6] * Skin Contact: Wash off with soap and plenty of water. [6] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [6] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [16]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [6]
-
Conclusion
This compound represents a confluence of strategic molecular design principles. The incorporation of fluorine into the robust chroman-4-one scaffold yields a highly valuable and versatile pharmaceutical intermediate. Its critical role in the efficient, stereoselective synthesis of Tegoprazan underscores its importance in the development of modern therapeutics. This guide has provided a comprehensive technical overview, from its synthesis and mechanistic details to its analytical characterization and application, to support the endeavors of researchers and professionals dedicated to advancing the field of medicinal chemistry.
References
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- BenchChem. (2025). A Comparative Guide to Ketoreductases for the Asymmetric Synthesis of (R)-5,7-Difluorochroman-4-ol. BenchChem.
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Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 844648-22-2 | Product Name : this compound. Pharmaffiliates. Retrieved from [Link]
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YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Asymmetric Reduction of 5,7-Difluorochroman-4-one
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Chiral 5,7-Difluorochroman-4-ol in Modern Therapeutics
The synthesis of enantiomerically pure compounds is a cornerstone of contemporary drug development. Chiral molecules often exhibit profoundly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. A prominent example of a high-value chiral intermediate is (R)-5,7-Difluorochroman-4-ol . This molecule is a crucial building block in the synthesis of Tegoprazan, a novel potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[1][2][3][4]
The most direct and efficient pathway to obtain this vital chiral alcohol is through the asymmetric reduction of the prochiral ketone, 5,7-Difluorochroman-4-one.[1][2][5] The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the reactivity of the carbonyl group, making the selection of a robust and highly stereoselective reduction method paramount.
This guide provides an in-depth analysis and detailed protocols for three state-of-the-art methodologies for this pivotal transformation: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Ketoreductase (KRED) mediated biocatalysis. Each method is presented with a focus on the underlying mechanistic principles, practical experimental procedures, and the rationale behind key operational choices, empowering researchers to select and implement the optimal strategy for their specific needs.
Method 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and widely adopted technique for the reduction of ketones. It leverages a stable, chiral transition-metal complex to shuttle hydrogen atoms from a simple hydrogen donor (like isopropanol or formic acid) to the substrate with high facial selectivity. The Noyori-type Ru(II) catalysts, featuring a chiral diamine and an arene ligand, are particularly effective for reducing aromatic and heteroaromatic ketones.[6][7][8][9][10]
The key to the success of this method lies in the "metal-ligand bifunctional" mechanism. The reaction does not proceed through direct coordination of the ketone to the metal center. Instead, the catalyst scaffold facilitates a concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group via a well-organized, six-membered transition state, ensuring high stereocontrol.[10]
Experimental Protocol: ATH of this compound
This protocol is adapted from established procedures for the ATH of chromanones and related ketones.[8][11][12][13]
Materials:
-
This compound (1.0 eq)
-
[RuCl((S,S)-TsDPEN)(p-cymene)] or its (R,R) enantiomer for the opposite alcohol configuration (0.01 eq, 1 mol%)
-
Formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2 molar ratio) or 2-propanol
-
Anhydrous Dichloromethane (DCM) or 2-propanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under a nitrogen or argon atmosphere, add this compound (e.g., 1.0 g, 5.43 mmol) and the chiral Ru-catalyst (e.g., 34.5 mg, 0.054 mmol).
-
Solvent and Hydrogen Source Addition: Add anhydrous DCM (e.g., 20 mL). If using the formic acid/triethylamine system, add the 5:2 mixture (e.g., 5 mL) to the flask. If using 2-propanol, it serves as both the solvent and the hydrogen source.
-
Reaction Execution: Stir the reaction mixture at a controlled temperature, typically between 28-40 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. If using the HCOOH/TEA system, wash the reaction mixture with water and then with brine. If using 2-propanol, concentrate the mixture under reduced pressure.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched (R)- or (S)-5,7-Difluorochroman-4-ol.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
ATH Catalytic Cycle Diagram
Caption: Catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
Method 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a renowned and highly reliable method for the enantioselective reduction of a vast array of prochiral ketones.[14][15] The reaction employs a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) and a catalytic quantity of a chiral oxazaborolidine catalyst, which is often generated in situ or used as a pre-formed reagent.[16][17]
The predictability of the stereochemical outcome is a major advantage of the CBS reduction. The mechanism involves initial coordination of the borane to the Lewis basic nitrogen of the catalyst. This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone on its sterically most accessible lone pair. This rigid, chair-like six-membered transition state facilitates a highly face-selective intramolecular hydride transfer, leading to excellent enantioselectivity.[14][16][17][18] It is crucial to perform the reaction under strictly anhydrous conditions, as water can negatively impact the enantiomeric excess.[17][18]
Experimental Protocol: CBS Reduction of this compound
This protocol is based on standard procedures for CBS reductions.[11]
Materials:
-
This compound (1.0 eq)
-
(S)-2-Methyl-CBS-oxazaborolidine (as a 1.0 M solution in toluene) or the (R)-enantiomer (0.1 eq, 10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Aqueous Hydrochloric Acid (HCl, 1N)
-
Ethyl Acetate
-
Nitrogen or Argon gas supply and anhydrous glassware
Procedure:
-
Catalyst Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.54 mL of 1.0 M solution, 0.54 mmol) and anhydrous THF (10 mL).
-
Borane Addition: Cool the solution to 0 °C and slowly add the BH₃·THF solution (e.g., 6.5 mL of 1.0 M solution, 6.5 mmol) dropwise. Stir the mixture at this temperature for 15 minutes to form the active catalyst-borane complex.
-
Substrate Addition: In a separate flask, dissolve this compound (e.g., 1.0 g, 5.43 mmol) in anhydrous THF (5 mL). Add this substrate solution slowly to the catalyst mixture at 0 °C over approximately 10-15 minutes.
-
Reaction: Stir the reaction at 0 °C to room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by the very slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Remove the solvents under reduced pressure. Add ethyl acetate and 1N HCl to the residue. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification & Analysis: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired chiral alcohol. Determine the enantiomeric excess by chiral HPLC.
CBS Reduction Mechanism Diagram
Caption: Key steps in the mechanism of the CBS reduction of a ketone.
Method 3: Ketoreductase (KRED) Mediated Biocatalytic Reduction
Biocatalysis represents a paradigm of "green chemistry," offering unparalleled selectivity under mild, aqueous conditions. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereo- and regioselectivity.[19] This method is particularly attractive for pharmaceutical manufacturing due to its high efficiency, minimal environmental impact, and the potential to achieve exceptionally high enantiomeric excess (>99% ee).[2][5]
The reaction requires the enzyme, the substrate, and a hydride-donating cofactor, typically NADPH or NADH. As cofactors are expensive, an economical in-situ cofactor regeneration system is almost always employed. A common system uses a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or glucose and glucose dehydrogenase (GDH), to continuously recycle the oxidized cofactor (NADP⁺/NAD⁺) back to its active reduced form.[5] The primary challenge is identifying a suitable KRED with high activity and the correct stereopreference for the specific substrate, which often necessitates screening a panel of different enzymes.[5]
Experimental Protocol: KRED Reduction of this compound
This protocol outlines a general procedure for a KRED-catalyzed reduction with a GDH cofactor regeneration system.[5][11]
Materials:
-
This compound (Substrate)
-
A selected Ketoreductase (KRED) (lyophilized powder or solution)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Co-solvent (e.g., isopropanol or DMSO)
-
Ethyl acetate (for extraction)
-
Temperature-controlled reaction vessel or incubator shaker
Procedure:
-
Buffer and Reagent Preparation: In a temperature-controlled reactor, prepare the potassium phosphate buffer (e.g., 50 mL). To this, add D-glucose (e.g., 1.1 eq), the cofactor NADP⁺ (catalytic amount), and the cofactor-regenerating enzyme, GDH.
-
Enzyme Addition: Add the selected KRED to the buffer solution and allow it to dissolve.
-
Substrate Addition: Dissolve the this compound (e.g., 1.0 g) in a minimal amount of a water-miscible co-solvent (e.g., 1-5 mL of isopropanol) to aid solubility, and add this solution to the reaction mixture.
-
Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle stirring or shaking.
-
Monitoring: Monitor the conversion of the substrate to the product by HPLC or GC analysis of reaction aliquots.
-
Work-up: Upon completion (typically 12-24 hours), terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate. Extract the product into the organic phase.
-
Purification & Analysis: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography if necessary. Confirm enantiomeric excess using chiral HPLC.
KRED Biocatalytic Workflow Diagram
Caption: Workflow for KRED-mediated reduction with cofactor regeneration.
Comparative Summary of Methodologies
The selection of an optimal protocol depends on various factors including scale, cost, equipment availability, and development timelines. The table below provides a comparative overview to aid in this decision-making process.
| Feature | Asymmetric Transfer Hydrogenation (ATH) | Corey-Bakshi-Shibata (CBS) Reduction | Ketoreductase (KRED) Biocatalysis |
| Primary Reagents | Chiral Ru or Ir catalyst, H-source (e.g., HCOOH/TEA, iPrOH) | Chiral oxazaborolidine catalyst, Borane (BH₃) source | Ketoreductase enzyme, Cofactor (NAD(P)H), Regeneration system (e.g., GDH/Glucose) |
| Typical Conditions | 25-60 °C, organic solvent, inert atmosphere | -20 to 25 °C, anhydrous organic solvent (THF), inert atmosphere | 25-40 °C, aqueous buffer (pH ~7.0), ambient atmosphere |
| Advantages | - High catalytic efficiency (low catalyst loading)- Broad substrate scope[8]- Well-established and reliable | - Highly predictable stereochemical outcome[14]- Commercially available reagents- Relatively fast reaction times | - Exceptional enantioselectivity (>99% ee common)[2]- Environmentally benign ("Green")- Mild reaction conditions (aqueous, neutral pH) |
| Challenges | - Requires precious metal catalyst (cost)- May require optimization of ligands and conditions | - Uses stoichiometric, pyrophoric borane reagent- Strict anhydrous conditions are essential[17][18]- Catalyst can be moisture-sensitive | - Requires screening to find an optimal enzyme[5]- Substrate solubility in aqueous media can be an issue- Potential for enzyme inhibition at high substrate loads |
Conclusion
The asymmetric reduction of this compound is a critical transformation for the synthesis of the pharmaceutical agent Tegoprazan. This guide has detailed three robust and highly enantioselective methods to achieve this goal. Asymmetric Transfer Hydrogenation offers high efficiency and is well-suited for large-scale synthesis. The CBS Reduction provides excellent predictability and is a valuable tool for laboratory-scale synthesis where rapid, reliable results are needed. Finally, Ketoreductase-mediated biocatalysis stands out as the most environmentally sustainable option, often delivering the highest levels of enantiopurity under mild conditions, making it an increasingly attractive choice in industrial settings.
The ultimate selection of a protocol will be guided by the specific constraints and objectives of the research or development program. By understanding the principles, advantages, and practical considerations of each method, scientists can confidently produce the high-purity (R)-5,7-Difluorochroman-4-ol required for advancing pharmaceutical innovation.
References
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Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Noyori Hydrogenation - NROChemistry. (n.d.). Retrieved from [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube. Retrieved from [Link]
-
The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric transfer hydrogenation of heteroaromatic ketones. Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. (n.d.). Retrieved from [Link]
-
A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. (2023, December 4). Taylor & Francis. Retrieved from [Link]
-
General Asymmetric Hydrogenation of Hetero-aromatic Ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly enantioselective hydrogenation of aromatic-heteroaromatic ketones. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Noyori Asymmetric Hydrogenation | Organic Chemistry. (2021, July 22). YouTube. Retrieved from [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes. (2021, March 8). ACS Publications. Retrieved from [Link]
-
A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. (n.d.). ResearchGate. Retrieved from [Link]
- New method for preparation of chiral chromanol derivatives. (n.d.). Google Patents.
-
Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. (2019, April 3). PubMed. Retrieved from [Link]
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Application Notes & Protocols: Asymmetric Reduction of 5,7-Difluorochroman-4-one using Ketoreductases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Chiral Purity in Pharmaceutical Synthesis
The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity. Enantiomers of the same compound can exhibit vastly different efficacy, and in some cases, one enantiomer may be inactive or even toxic. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug development. (R)-5,7-Difluorochroman-4-ol is a key chiral intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[1][2]
Traditionally, the synthesis of such chiral molecules has relied on chemical methods that often require harsh reaction conditions, expensive and toxic heavy metal catalysts, and can result in significant chemical waste. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has emerged as a powerful and sustainable alternative.[3][4] Ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductases, are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, offering high enantioselectivity and operating under mild, aqueous conditions.[5][6]
These application notes provide a comprehensive guide to the use of ketoreductases for the stereoselective reduction of 5,7-Difluorochroman-4-one to (R)-5,7-Difluorochroman-4-ol. We will delve into the principles of KRED-mediated catalysis, provide detailed protocols for enzyme screening and preparative-scale synthesis, and discuss methods for the analysis of the reaction outcome.
Principle of the Reaction: Harnessing Enzymatic Stereoselectivity
The core of this biocatalytic process is the highly selective transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of this compound, catalyzed by a ketoreductase. The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product.[5][7]
A crucial aspect of designing an economically viable biocatalytic process is the management of the expensive nicotinamide cofactor. As the KRED-catalyzed reduction consumes the cofactor in stoichiometric amounts, an efficient in situ cofactor regeneration system is essential.[8][9] A widely used and effective method pairs the primary KRED reaction with a secondary enzyme, such as glucose dehydrogenase (GDH). GDH oxidizes a cheap sacrificial substrate, like D-glucose, to regenerate the reduced cofactor (NADPH or NADH), allowing the process to proceed with only a catalytic amount of the cofactor.[10]
The overall process can be represented by two coupled enzymatic reactions:
-
Asymmetric Reduction: A ketoreductase selectively reduces this compound to (R)-5,7-Difluorochroman-4-ol, consuming one equivalent of NADPH.
-
Cofactor Regeneration: Glucose dehydrogenase catalyzes the oxidation of D-glucose, which in turn reduces NADP+ back to NADPH.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound | Commercial Supplier | High purity is recommended. |
| Ketoreductase Screening Kit | e.g., Codexis, Almac | A panel of diverse KREDs is essential for identifying the optimal enzyme. |
| Selected Ketoreductase | Commercial Supplier | Based on screening results. |
| NADP⁺ or NAD⁺ | Sigma-Aldrich, etc. | Cofactor for the enzymatic reaction. |
| D-Glucose | Sigma-Aldrich, etc. | Co-substrate for cofactor regeneration. |
| Glucose Dehydrogenase (GDH) | Commercial Supplier | For cofactor regeneration. |
| Potassium Phosphate Buffer | ACS Grade | For maintaining pH. |
| Isopropanol (IPA) | HPLC Grade | Co-solvent for substrate dissolution. |
| Ethyl Acetate | HPLC Grade | For product extraction. |
| Anhydrous Sodium Sulfate | ACS Grade | For drying organic extracts. |
| Chiral HPLC Column | e.g., Daicel Chiralpak | For enantiomeric excess determination. |
| HPLC Grade Solvents | Fisher Scientific, etc. | For mobile phase. |
Experimental Workflow
The successful implementation of this biocatalytic reduction involves a systematic approach, starting from the identification of a suitable ketoreductase through screening, followed by the optimization and scaling up of the reaction.
Caption: General experimental workflow for the ketoreductase-mediated synthesis of (R)-5,7-Difluorochroman-4-ol.
Detailed Experimental Protocols
Protocol 1: Ketoreductase Screening
The initial screening of a diverse panel of commercially available ketoreductases is a critical first step to identify the most active and stereoselective enzyme for the reduction of this compound.[1]
1. Preparation of Stock Solutions:
- Substrate Stock: Prepare a 100 mg/mL stock solution of this compound in isopropanol.
- Buffer Stock: Prepare a 1.0 M potassium phosphate buffer solution, pH 7.0.
- Cofactor Stock: Prepare a 20 mg/mL solution of NADP⁺ in deionized water.
- Glucose Stock: Prepare a 500 mg/mL solution of D-glucose in deionized water.
- GDH Stock: Prepare a 20 mg/mL solution of glucose dehydrogenase in 100 mM potassium phosphate buffer, pH 7.0.
2. Reaction Setup (per reaction vial):
- In a 1.5 mL microcentrifuge tube, add 800 µL of 100 mM potassium phosphate buffer, pH 7.0.
- Add 10 µL of the NADP⁺ stock solution.
- Add 40 µL of the D-glucose stock solution.
- Add 10 µL of the GDH stock solution.
- Add 5-10 mg of a specific lyophilized ketoreductase to each vial.
- Initiate the reaction by adding 20 µL of the substrate stock solution.
3. Reaction Conditions:
- Seal the vials and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.
4. Work-up and Analysis:
- Quench the reaction by adding 500 µL of ethyl acetate.
- Vortex vigorously for 1 minute to extract the product.
- Centrifuge to separate the phases.
- Analyze the organic layer by chiral HPLC or GC to determine the conversion and enantiomeric excess (% ee).[1]
Protocol 2: Preparative Scale Synthesis
Once an optimal ketoreductase has been identified, the reaction can be scaled up. The following is a representative protocol for a 1-liter scale reaction.
1. Reaction Setup:
- To a 2 L jacketed reaction vessel equipped with overhead stirring and pH/temperature probes, add 1000 mL of 0.1 M potassium phosphate buffer (pH 7.0).
- With stirring, dissolve 60 g of D-glucose, 0.1 g of NADP⁺, and 2.5 g of glucose dehydrogenase.
- Add 2.5 g of the selected ketoreductase.
- Adjust the pH to 7.0 if necessary.
- Set the reaction temperature to 30°C.[10]
2. Substrate Addition:
- Dissolve 50 g of this compound in a minimal amount of isopropanol (e.g., 50-100 mL).
- Once the reactor temperature and pH have stabilized, add the substrate solution to the reaction mixture.[4]
3. Reaction Monitoring:
- Maintain the reaction at 30°C and pH 7.0 with continuous stirring for 24-48 hours.
- Monitor the reaction progress by periodically taking samples, extracting with ethyl acetate, and analyzing by HPLC/GC for substrate conversion.[10]
4. Work-up and Isolation:
- Once the reaction has reached completion (>99% conversion), stop the stirring.
- Extract the product from the aqueous reaction mixture with ethyl acetate (2 x 500 mL).
- Combine the organic layers and wash with brine (1 x 200 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-5,7-Difluorochroman-4-ol.
5. Purification (if necessary):
- The crude product can be purified by flash column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Data Analysis: Chiral HPLC Method
The determination of enantiomeric excess is critical for evaluating the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.
-
Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK® series).
-
Mobile Phase: A mixture of hexane and isopropanol is typically used. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the organic extract in the mobile phase.
The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [([R] - [S]) / ([R] + [S])] x 100
Where [R] and [S] are the peak areas of the R- and S-enantiomers, respectively.
Performance of Selected Ketoreductases
The choice of ketoreductase is paramount for achieving high conversion and enantioselectivity. A screening of commercially available KREDs can yield enzymes with excellent performance for the reduction of this compound.
| Enzyme ID | Enzyme Family | Conversion (%) | Enantiomeric Excess (e.e. %) (R-isomer) |
| KRED-101 | Short-Chain Dehydrogenase/Reductase (SDR) | >99 | >99.5 |
| KRED-105 | SDR | 85 | 98 |
| KRED-117 | Aldo-Keto Reductase (AKR) | 92 | 99 |
| KRED-123 | Medium-Chain Dehydrogenase/Reductase (MDR) | 78 | 95 |
| KRED-130 | SDR | >99 | >99.5 |
Note: This data is representative of typical results from screening commercial ketoreductase kits and is intended for illustrative purposes. Actual results may vary.[1]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive enzyme- Insufficient cofactor regeneration- Substrate/product inhibition- Non-optimal pH or temperature | - Verify enzyme activity with a control substrate.- Increase the concentration of GDH and/or glucose.- Consider a fed-batch approach for substrate addition.- Optimize pH and temperature for the selected KRED. |
| Low Enantiomeric Excess (ee) | - Sub-optimal enzyme choice- Presence of competing reductases in a whole-cell system- Racemization of product | - Screen a wider range of KREDs.- Use a purified enzyme instead of whole cells.- Check the stability of the product under the reaction conditions. |
| Enzyme Instability | - High concentration of co-solvent (isopropanol)- Protease contamination- Shear stress from vigorous mixing | - Minimize the amount of co-solvent.- Consider enzyme immobilization techniques.[11][12]- Optimize the stirring speed. |
Conclusion
The enzymatic synthesis of (R)-5,7-Difluorochroman-4-ol using ketoreductases presents a highly efficient, stereoselective, and environmentally benign route to this valuable pharmaceutical intermediate.[4] The success of this biocatalytic approach hinges on the systematic screening of enzyme libraries to identify the optimal KRED and the implementation of an effective cofactor regeneration system. The protocols and guidelines presented in these application notes provide a robust framework for researchers and drug development professionals to harness the power of biocatalysis for the sustainable production of high-value chiral molecules.
References
-
Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020) - ResearchGate. Available from: [Link]
-
Asymmetric Carbonyl Reductions with Microbial Ketoreductases. Available from: [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F. Available from: [Link]
-
Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC - NIH. Available from: [Link]
-
Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed. Available from: [Link]
-
Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Available from: [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC - NIH. Available from: [Link]
-
A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan - Taylor & Francis. Available from: [Link]
-
Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed. Available from: [Link]
- US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents.
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. Available from: [Link]
-
Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC - PubMed Central. Available from: [Link]
-
Recent immobilization techniques for ketoreductases: Its design and their industrial application - OUCI. Available from: [Link]
-
Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed. Available from: [Link]
-
KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H... - ResearchGate. Available from: [Link]
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- 8. US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]
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- 12. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of (R)-5,7-Difluorochroman-4-ol
Introduction: The Significance of Chiral Chroman-4-ols in Medicinal Chemistry
The chroman-4-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active molecules. The chirality at the C4 position is often crucial for target engagement and pharmacological activity. (R)-5,7-Difluorochroman-4-ol, in particular, is a key chiral intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders[1][2]. The fluorine atoms at the 5 and 7 positions can enhance metabolic stability and binding affinity, making this a valuable building block for drug discovery[2].
The enantioselective reduction of the prochiral ketone, 5,7-Difluorochroman-4-one, to the desired (R)-enantiomer of the alcohol is a critical transformation that demands high stereocontrol to ensure the efficacy and safety of the final active pharmaceutical ingredient (API)[2]. This application note provides a detailed guide to the synthesis of (R)-5,7-Difluorochroman-4-ol, focusing on established and efficient asymmetric reduction methodologies. We will explore the mechanistic underpinnings of these methods, provide detailed experimental protocols, and discuss the analytical techniques for product characterization.
Methodologies for Asymmetric Reduction
Several robust methods have been developed for the asymmetric reduction of prochiral ketones. For the synthesis of (R)-5,7-Difluorochroman-4-ol, three primary approaches have demonstrated high efficacy and enantioselectivity:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source[1][3].
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a chiral ruthenium complex to facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture[4][5].
-
Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) offers a highly selective and environmentally benign route to the desired chiral alcohol[4][6].
The choice of methodology often depends on factors such as substrate scope, catalyst availability and cost, scalability, and desired purity levels.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a widely acclaimed method for the enantioselective reduction of ketones[7]. The reaction is catalyzed by a chiral oxazaborolidine, typically derived from a chiral amino alcohol like proline[1][3].
Mechanism of Action
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF). The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner. This ternary complex facilitates the intramolecular transfer of a hydride from the borane to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity[8][9]. The stereochemical outcome is predictable based on the chirality of the catalyst. To obtain the (R)-alcohol, the (S)-CBS catalyst is typically employed.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol: CBS Reduction
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Dilute the catalyst with anhydrous THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1 M in THF, 1.2 eq.) to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of this compound dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0-5 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (R)-5,7-Difluorochroman-4-ol.
| Parameter | Value |
| Yield | 92% |
| Enantiomeric Excess (e.e.) | 96% |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
Table 1: Representative data for the CBS reduction of this compound.[4]
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and economical method for the reduction of ketones, often utilizing inexpensive and readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture[10][11]. Chiral ruthenium complexes, particularly those with N-tosylated diamine ligands, are highly effective catalysts for this transformation[12][13].
Mechanism of Action
The catalytic cycle of Ru-catalyzed ATH generally involves the formation of a ruthenium hydride species from the precatalyst and the hydrogen donor. The ketone substrate then coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The product alcohol is then released, and the catalyst is regenerated to continue the cycle. The chirality of the ligand on the ruthenium center dictates the facial selectivity of the hydride attack on the ketone, leading to the formation of one enantiomer of the alcohol in excess[13][14].
Caption: Experimental workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Experimental Protocol: Ru-Catalyzed ATH
Materials:
-
This compound
-
Chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)])
-
Formic acid
-
Triethylamine
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the chiral Ru-catalyst (e.g., 0.01 eq.).
-
Add the solvent (e.g., dichloromethane).
-
Prepare a 5:2 molar ratio mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (R)-5,7-Difluorochroman-4-ol.
| Parameter | Value |
| Yield | 90-95% |
| Enantiomeric Excess (e.e.) | >99% |
| Reaction Time | 18 hours |
| Temperature | 40 °C |
Table 2: Representative data for the Ru-catalyzed ATH of this compound.[4]
Enzymatic Reduction using Ketoreductase (KRED)
Biocatalysis with ketoreductases offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical reductions. KREDs are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, using a cofactor such as NADPH or NADH[6].
Mechanism of Action
The enzymatic reduction involves the binding of the ketone substrate and the cofactor (NAD(P)H) to the active site of the ketoreductase. The enzyme positions the substrate in a specific orientation relative to the cofactor, facilitating the stereoselective transfer of a hydride from the cofactor to the carbonyl carbon. The resulting alcohol and the oxidized cofactor (NAD(P)⁺) are then released from the active site. A cofactor regeneration system, often involving a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is typically employed to regenerate the NAD(P)H in situ, allowing for the use of catalytic amounts of the expensive cofactor.
Experimental Protocol: Enzymatic Reduction
Materials:
-
This compound
-
Ketoreductase (KRED)
-
Phosphate buffer (e.g., pH 7.0)
-
Isopropanol (IPA)
-
NAD(P)H cofactor (catalytic amount)
-
Cofactor regeneration system (optional, but recommended)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a temperature-controlled reactor, prepare a solution of this compound (1.0 eq.) in a phosphate buffer containing a co-solvent such as isopropanol (e.g., 10% v/v).
-
Add the ketoreductase and the NAD(P)H cofactor.
-
If using a cofactor regeneration system, add the components of the system.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) for the required duration (typically 12-24 hours).
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The product is often of high purity, but can be further purified by column chromatography if necessary.
| Parameter | Value |
| Yield | 95% |
| Enantiomeric Excess (e.e.) | >99% |
| Reaction Time | 12 hours |
| Temperature | 30 °C |
Table 3: Representative data for the enzymatic reduction of this compound.[4]
Product Characterization
Confirmation of the structure and determination of the enantiomeric purity of the synthesized (R)-5,7-Difluorochroman-4-ol are essential.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) should be used to confirm the chemical structure of the product.
-
Enantiomeric Excess (e.e.) Determination: The enantiomeric excess is a critical parameter and can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC)[15][16]. This involves separating the enantiomers on a chiral stationary phase and integrating the peak areas of the (R) and (S) enantiomers. Circular Dichroism (CD) spectroscopy can also be a valuable tool for determining enantiomeric purity[17][18].
Conclusion
The enantioselective synthesis of (R)-5,7-Difluorochroman-4-ol is a key step in the production of important pharmaceutical agents like Tegoprazan. This application note has detailed three highly effective methods for this transformation: the Corey-Bakshi-Shibata reduction, Ruthenium-catalyzed asymmetric transfer hydrogenation, and enzymatic reduction with ketoreductases. Each method offers distinct advantages, and the choice of protocol will depend on the specific requirements of the research or manufacturing setting. By following the detailed protocols and understanding the underlying mechanisms, researchers and drug development professionals can confidently and efficiently synthesize this valuable chiral intermediate with high yield and enantiopurity.
References
-
Asymmetric Hydrogenation of Ketones by Ruthenium Catalysis. Synfacts, 2014, 10(05), 0506. Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. Available at: [Link]
-
Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Noyori Hydrogenation. NROChemistry. Available at: [Link]
-
Kawanami, Y., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Symmetry, 10(9), 403. Available at: [Link]
-
Zhang, L., Chen, Q., Li, L., Jiang, J., Sun, H., Li, L., ... & Li, C. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Organic & Biomolecular Chemistry, 20(22), 4627-4632. Available at: [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. Available at: [Link]
-
Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2002). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 124(23), 6508-6509. Available at: [Link]
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. Available at: [Link]
-
A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. ElectronicsAndBooks. Available at: [Link]
-
Tanasova, M., & Anslyn, E. V. (2013). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 46(4), 893-904. Available at: [Link]
-
Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chirality, 31(10), 820-826. Available at: [Link]
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(34), 13019-13027. Available at: [Link]
-
Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 69, 139-144. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. Available at: [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 58(38), 13359-13363. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]
-
Corey–Itsuno reduction. Wikipedia. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. The Journal of Organic Chemistry, 80(2), 1012-1017. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6599-6612. Available at: [Link]
-
A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Process Research & Development, 24(10), 2244-2252. Available at: [Link]
-
Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega, 3(12), 17768-17779. Available at: [Link]
-
Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega, 3(12), 17768-17779. Available at: [Link]
-
Asymmetric Synthesis of a 5,7-Fused Ring System Enabled by an Intramolecular Buchner Reaction with Chiral Rhodium Catalyst. Organic Letters, 21(24), 10081-10084. Available at: [Link]
-
Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega, 3(12), 17768-17779. Available at: [Link]
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Application Notes and Protocols: The Strategic Role of 5,7-Difluorochroman-4-one in the Synthesis of Tegoprazan
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Tegoprazan and the Evolution of Acid Suppression Therapy
Tegoprazan represents a significant advancement in the management of acid-related gastrointestinal disorders. As a potassium-competitive acid blocker (P-CAB), it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). By reversibly binding to the H+/K+ ATPase on gastric parietal cells, Tegoprazan provides rapid, potent, and sustained acid suppression. The intricate molecular architecture of Tegoprazan necessitates a sophisticated synthetic strategy, wherein the chiral chroman core plays a pivotal role in its pharmacological activity. Central to the construction of this core is the strategic use of 5,7-difluorochroman-4-one, a key building block that dictates the ultimate stereochemistry and efficacy of the final active pharmaceutical ingredient (API).
This document provides a detailed exploration of the application of this compound in the synthesis of Tegoprazan, offering in-depth protocols and the scientific rationale behind its implementation.
The Synthetic Landscape: Convergent Strategy Hinged on this compound
The industrial synthesis of Tegoprazan is a multi-step process that often employs a convergent approach. This strategy involves the separate synthesis of key fragments which are later coupled to form the final molecule. One of the most critical fragments is the chiral chroman moiety, and its synthesis begins with this compound.
The fluorine atoms at the 5 and 7 positions of the chromanone are not merely passive substituents. They are crucial for modulating the electronic properties and metabolic stability of the final Tegoprazan molecule, contributing to its enhanced pharmacological profile.
Visualizing the Core Synthesis: From Chromanone to Chiral Amine
The following workflow illustrates the pivotal transformation of this compound into the chiral amine intermediate, a cornerstone for the final coupling step in Tegoprazan synthesis.
Caption: Synthetic pathway from this compound to the key chiral amine intermediate.
Protocol 1: Asymmetric Reduction of this compound
The cornerstone of introducing chirality into the Tegoprazan molecule is the asymmetric reduction of the prochiral ketone, this compound. This step is critical as the stereochemistry of the resulting alcohol directly influences the configuration of the final API.
Objective: To synthesize (S)-5,7-difluorochroman-4-ol with high enantiomeric excess.
Reagents and Materials:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | >98% | Commercial Source |
| Isopropanol (IPA) | Anhydrous | Sigma-Aldrich |
| Chiral Ruthenium Catalyst | (e.g., (S,S)-Ts-DENEB™) | Strem Chemicals |
| Potassium Hydroxide (KOH) | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Saturated Sodium Bicarbonate | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |
Procedure:
-
Inert Atmosphere: To a dry, nitrogen-purged reactor, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous isopropanol (10 vol). Stir until the starting material is fully dissolved.
-
Catalyst Preparation: In a separate flask under nitrogen, dissolve the chiral ruthenium catalyst (0.001-0.01 eq) and potassium hydroxide (0.02-0.1 eq) in anhydrous isopropanol (1 vol). Stir for 15-30 minutes to activate the catalyst.
-
Reaction Initiation: Transfer the activated catalyst solution to the reactor containing the this compound solution.
-
Temperature Control: Heat the reaction mixture to a specified temperature (typically 40-60 °C) and monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water (5 vol).
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (5 vol) and then brine (5 vol).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-5,7-difluorochroman-4-ol.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Rationale and Insights:
-
Choice of Catalyst: The selection of a chiral catalyst is paramount for achieving high enantioselectivity. Ruthenium-based catalysts, particularly those with chiral diamine ligands, are well-documented for their efficiency in the asymmetric transfer hydrogenation of ketones.
-
Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen source in this transfer hydrogenation reaction.
-
Base Activation: The presence of a base like KOH is essential for the formation of the active ruthenium-hydride species.
Protocol 2: Synthesis of the (R)-5,7-Difluorochroman-4-amine Intermediate
Following the formation of the chiral alcohol, the next series of steps involves converting the hydroxyl group into an amine with an inversion of stereochemistry. This is a classic example of a Walden inversion (SN2 reaction).
Objective: To synthesize (R)-5,7-difluorochroman-4-amine from (S)-5,7-difluorochroman-4-ol.
Part A: Activation of the Hydroxyl Group (Mesylation)
-
Dissolution: Dissolve (S)-5,7-difluorochroman-4-ol (1.0 eq) in dichloromethane (10 vol) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its completion by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting mesylate is often used directly in the next step without further purification.
Part B: Azide Substitution and Reduction
-
Azide Displacement: Dissolve the crude mesylate from Part A in a polar aprotic solvent such as DMF (10 vol). Add sodium azide (1.5 eq).
-
Heating: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC/HPLC). This SN2 reaction proceeds with an inversion of configuration, yielding (R)-4-azido-5,7-difluorochroman.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Reduction to Amine: The azide can be reduced to the primary amine via several methods. A common and effective method is catalytic hydrogenation.
-
Dissolve the crude azide in methanol or ethanol (10 vol).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
-
Final Steps: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (R)-5,7-difluorochroman-4-amine. This intermediate can then be purified by an appropriate method before its use in the final coupling step with the heterocyclic partner to form Tegoprazan.
Rationale and Insights:
-
Leaving Group Formation: The hydroxyl group is a poor leaving group. Its conversion to a mesylate or tosylate transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution.
-
Stereochemical Inversion: The use of sodium azide as a nucleophile in an SN2 reaction ensures the inversion of the stereocenter, which is a critical step in obtaining the desired (R)-configuration of the amine.
-
Azide as an Amine Precursor: The azide group is an ideal precursor to the amine. It is relatively unreactive under many conditions and can be cleanly reduced to the amine without affecting other functional groups in the molecule.
Conclusion and Future Perspectives
The application of this compound is a cornerstone in the efficient and stereoselective synthesis of Tegoprazan. The methodologies outlined herein, particularly the asymmetric reduction and subsequent stereoinvertive amination, highlight the elegance and precision required in modern pharmaceutical manufacturing. Future research may focus on developing even more efficient and greener catalytic systems for these transformations, potentially through enzymatic resolutions or novel transition metal catalysts, to further streamline the production of this important therapeutic agent.
References
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Kinoshita, Y., Ishimura, N., & Ishihara, S. (2018). Advantages and Disadvantages of Long-term Proton Pump Inhibitor Use. Journal of Neurogastroenterology and Motility, 24(2), 182–196. [Link]
-
Oshima, T., & Miwa, H. (2020). Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases. Journal of Neurogastroenterology and Motility, 26(3), 299–311. [Link]
-
Mei, X., et al. (2020). An updated patent review on tegoprazan for the treatment of acid-related diseases (2015-2019). Expert Opinion on Therapeutic Patents, 30(8), 595-603. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of ketones. Accounts of Chemical Research, 30(2), 97-102. [Link]
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
An Application Guide to the Enantioselective Resolution and Analysis of (±)-5,7-Difluorochroman-4-ol
(±)-5,7-Difluorochroman-4-ol is a fluorinated chroman derivative that has emerged as a critical chiral building block in modern medicinal chemistry.[1] Its primary significance lies in its role as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal diseases.[2][3] The biological activity of Tegoprazan is contingent on the specific stereochemistry of its precursors, with the (R)-enantiomer of 5,7-difluorochroman-4-ol being the required configuration for the synthesis.
As is common in pharmacology, enantiomers of a chiral drug can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles. Therefore, the ability to produce and analyze enantiomerically pure compounds is not merely an academic exercise but a prerequisite for developing safe and effective pharmaceuticals. This guide provides a detailed exploration of the principal methodologies for both the preparative-scale resolution and the analytical-scale separation of the enantiomers of 5,7-Difluorochroman-4-ol. We will delve into the mechanistic principles behind each technique, present detailed, field-tested protocols, and offer comparative data to guide researchers in selecting the optimal strategy for their specific needs.
Part 1: Preparative Strategies for Isolating (R)-5,7-Difluorochroman-4-ol
The generation of enantiomerically pure (R)-5,7-Difluorochroman-4-ol on a preparative scale is primarily achieved through two distinct strategies: the kinetic resolution of the racemic mixture and the direct asymmetric synthesis from a prochiral precursor.
Method 1: Enzymatic Kinetic Resolution
Kinetic resolution is a widely used technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this case, an enzyme—typically a lipase—selectively catalyzes the acylation of one enantiomer, allowing for the subsequent separation of the unreacted enantiomer from its newly formed ester derivative.
Causality and Experimental Choice: The choice of an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is predicated on its broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.[1] Vinyl acetate is often selected as the acyl donor because it is inexpensive and the reaction is effectively irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde. The primary drawback of this method is its inherent theoretical yield limit of 50% for the desired unreacted enantiomer.[4]
Protocol 1: Lipase-Catalyzed Resolution of (±)-5,7-Difluorochroman-4-ol [3]
-
Reaction Setup: To a solution of racemic (±)-5,7-difluorochroman-4-ol (1.0 g, 5.37 mmol) in toluene (20 mL), add vinyl acetate (0.92 g, 10.74 mmol, ~2.0 equivalents).
-
Enzyme Addition: Add the immobilized lipase Novozym 435 (0.5 g).
-
Incubation: Stir the reaction mixture at a constant temperature of 40 °C for 24 hours. Monitor the reaction progress using chiral HPLC to track the conversion and enantiomeric excess (ee) of the remaining alcohol.
-
Enzyme Removal: After the reaction reaches ~50% conversion, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Purify the resulting residue, which contains the desired (R)-alcohol and the (S)-acetylated ester, by column chromatography on silica gel to isolate pure (R)-5,7-Difluorochroman-4-ol.
| Parameter | Condition |
| Substrate | (±)-5,7-Difluorochroman-4-ol |
| Enzyme | Novozym 435 (Immobilized Lipase) |
| Acyl Donor | Vinyl Acetate |
| Solvent | Toluene |
| Temperature | 40 °C |
| Reaction Time | ~24 hours (or until ~50% conversion) |
| Theoretical Max. Yield | 50% |
Method 2: Asymmetric Synthesis from 5,7-Difluorochroman-4-one
To overcome the 50% yield limitation of kinetic resolution, asymmetric synthesis provides a more atom-economical route. This approach involves the direct, stereoselective reduction of the prochiral ketone, this compound, to the desired (R)-alcohol using a chiral catalyst.
Causality and Experimental Choice: This strategy can be broadly divided into biocatalytic and chemocatalytic methods.
-
Biocatalytic Reduction: Utilizes ketoreductase (KRED) enzymes, which exhibit exquisite stereoselectivity.[5] These reactions are considered "green" as they are typically run in aqueous buffer under mild conditions.[4] The process requires a stoichiometric amount of a hydride donor, typically NADPH or NADH. To make this economically viable, a coenzyme recycling system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase) is employed.[6][7]
-
Chemocatalytic Reduction: Employs transition metal complexes (e.g., Ruthenium or Rhodium) with chiral ligands.[5] Asymmetric transfer hydrogenation, using formic acid/triethylamine as a hydrogen source, is a common and practical method that avoids the need for high-pressure hydrogen gas. These methods are often faster than enzymatic reactions but may require more rigorous purification to remove metal residues.[3]
Protocol 2a: Biocatalytic Asymmetric Reduction [5]
-
Reaction Setup: In a temperature-controlled reactor, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
Reagent Addition: To the buffer, add this compound (1 equivalent), D-glucose (1.5 equivalents) as the sacrificial substrate for cofactor regeneration, and NADP⁺ (0.01 equivalents).
-
Enzyme Addition: Initiate the reaction by adding the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the conversion of the starting material by HPLC or TLC.
-
Extraction: Upon completion, extract the product from the aqueous phase using an appropriate organic solvent, such as ethyl acetate (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2b: Chemocatalytic Asymmetric Transfer Hydrogenation [3]
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 5.43 mmol) and a chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)], 0.054 mmol, 1 mol%) in dichloromethane (20 mL).
-
Hydrogen Source Addition: Add a pre-mixed solution of formic acid/triethylamine (5:2 molar ratio, 5 mL).
-
Incubation: Stir the reaction mixture at 40 °C for 18 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: After completion, cool the mixture to room temperature and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
| Parameter | Biocatalytic Reduction[5] | Chemocatalytic Reduction[5] |
| Catalyst | Ketoreductase (KRED) | Chiral Rhodium/Ruthenium Complex |
| Yield | >95% | ~85% |
| Enantiomeric Excess (ee) | >99% | >99% |
| Reaction Time | 12-24 hours | 4-18 hours |
| Temperature | Room Temperature | 40 °C |
| Key Advantage | Green process, high ee & yield | Faster reaction time |
| Key Disadvantage | Longer reaction time | Requires removal of metal catalyst |
Part 2: Analytical Chiral Separation by HPLC
Once the chiral alcohol is synthesized or resolved, a robust analytical method is essential to accurately determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.
Principle of Separation: Chiral separation by HPLC is achieved by creating a chiral environment within the column.[8] Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, are exceptionally effective for a broad range of compounds, including chroman derivatives.[9][10] The enantiomers of 5,7-difluorochroman-4-ol interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes. These complexes have different association energies, leading to different retention times and, consequently, their separation into two distinct peaks on the chromatogram.[9]
Protocol 3: Chiral HPLC Method for (±)-5,7-Difluorochroman-4-ol [9]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample of 5,7-difluorochroman-4-ol in a mixture of n-Hexane and 2-Propanol (IPA) (e.g., 90:10 v/v) to a final concentration of approximately 1 mg/mL.[9] Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[9]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be adjusted to optimize resolution; increasing the IPA percentage will decrease retention times.[9]
-
Additive: For improved peak shape, Diethylamine (DEA) can be added to the mobile phase at a low concentration (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Analysis: Inject the sample and acquire the chromatogram. Integrate the peak areas of the two separated enantiomers (A1 and A2). Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100 (Note: The elution order of the (R)- and (S)-enantiomers must be confirmed by injecting an enantiomerically pure standard.)
| Parameter | Recommended Starting Condition |
| Column | Chiralpak® AD-H (or equivalent) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Resolution (Rs) | > 1.5 is desirable |
Conclusion
The successful production of enantiomerically pure (R)-5,7-Difluorochroman-4-ol is a critical step in the synthesis of Tegoprazan. For large-scale manufacturing, asymmetric synthesis via biocatalytic or chemocatalytic reduction of the precursor ketone offers the most efficient and atom-economical approach, delivering high yields and excellent enantioselectivity. For smaller-scale applications or scenarios where the racemic alcohol is readily available, enzymatic kinetic resolution provides a reliable, albeit lower-yielding, alternative.
Regardless of the preparative method chosen, a validated analytical technique is paramount for quality control. The chiral HPLC method detailed here, utilizing a polysaccharide-based stationary phase, provides a robust and reliable system for the accurate determination of enantiomeric purity, ensuring that the final pharmaceutical intermediate meets the stringent stereochemical requirements for drug development.
References
- BenchChem. (2025). Chiral HPLC method for separating enantiomers of 5,7-difluorochroman-4-ol.
- BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 4-Chromanol Enantiomers.
- BenchChem. (2025). Technical Support Center: Synthesis of (R)-5,7-Difluorochroman-4-ol.
- BenchChem. (2025). (R)-5,7-Difluorochroman-4-ol solubility and stability data.
- BenchChem. (2025). A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives.
-
Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols.
- BenchChem. (n.d.). (R)-5,7-Difluorochroman-4-ol | 1270294-05-7.
- BenchChem. (2025). Independent Verification of 4-Chromanol Derivative Synthesis: A Comparative Guide.
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selection of catalysts for stereoselective reduction of 5,7-Difluorochroman-4-one
A Guide to the Selection of Catalysts for the Stereoselective Reduction of 5,7-Difluorochroman-4-one
Introduction: The Critical Role of Chirality in Drug Development
In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. The precise three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile. A prominent example of this is the synthesis of Tegoprazan, a potassium-competitive acid blocker, where the chiral intermediate (R)-5,7-Difluorochroman-4-ol is a key building block.[1][2] The stereoselective reduction of the prochiral ketone, this compound, to the desired (R)-enantiomer is a critical step that demands high efficiency and enantiopurity.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of catalysts for the stereoselective reduction of this compound. We will delve into the mechanistic nuances of prominent catalytic systems, offer detailed experimental protocols, and present a comparative analysis to aid in the rational selection of the optimal catalyst for this crucial transformation.
Catalyst Selection Framework: A Comparative Overview
The asymmetric reduction of prochiral ketones is a well-explored field in organic synthesis, with several robust catalytic systems available.[3][4] The choice of catalyst is dictated by factors such as substrate compatibility, desired enantioselectivity, scalability, and economic viability. For the specific case of this compound, we will consider three major classes of catalysts:
-
Corey-Bakshi-Shibata (CBS) Catalysts: These oxazaborolidine-based catalysts are renowned for their high enantioselectivity in the reduction of a wide range of ketones.[5][6][7][8][9]
-
Noyori-type Ruthenium Catalysts: These complexes, featuring chiral diphosphine and diamine ligands, are powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones.[10][11][12]
-
Ketoreductases (KREDs): These enzymes offer exceptional stereoselectivity and operate under mild, environmentally benign conditions, making them increasingly popular in industrial applications.[13][14][15][16][17]
The following table provides a high-level comparison of these catalytic systems.
| Catalyst System | Key Features | Advantages | Disadvantages |
| CBS Catalysts | Chiral oxazaborolidine catalyst with a borane reducing agent.[5][6][7] | High enantioselectivity for a broad range of ketones, predictable stereochemical outcome.[7][8] | Requires stoichiometric borane, sensitive to moisture, can be expensive.[6] |
| Noyori-type Ru Catalysts | Ruthenium complex with chiral phosphine and diamine ligands.[10][12] | High catalytic efficiency (low catalyst loading), can use H2 gas or transfer hydrogenation.[11][18] | Can be sensitive to catalyst poisons, may require high pressure for hydrogenation.[19] |
| Ketoreductases (KREDs) | Enzymes that catalyze the reduction of ketones using a cofactor (NAD(P)H).[17] | Extremely high enantioselectivity, mild reaction conditions (aqueous media, room temp), biodegradable.[13][14][15][16] | Substrate scope can be limited, may require cofactor regeneration system.[19] |
Experimental Workflows and Protocols
A systematic approach to catalyst selection involves screening a panel of catalysts to identify the most effective one for the target substrate. The following diagram illustrates a general workflow for this process.
Caption: General workflow for catalyst screening.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source.[5][6][7] The reaction proceeds through a six-membered ring transition state, where the steric environment of the catalyst directs the hydride transfer to one face of the ketone.[6]
Materials:
-
(R)- or (S)-CBS catalyst solution (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Methanol
-
Aqueous HCl (1M)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -20 °C.
-
Add the CBS catalyst solution (0.1 equivalents) dropwise.
-
To this mixture, add the borane solution (1.0 equivalent) dropwise over a period of 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and add 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC.
Protocol 2: Noyori Asymmetric Hydrogenation
Noyori's catalysts are highly efficient for the asymmetric hydrogenation of ketones, often requiring low catalyst loadings.[10][11] The mechanism involves the formation of a ruthenium hydride species that delivers hydrogen to the ketone in a stereoselective manner.[10][20]
Materials:
-
RuCl₂n or a similar Noyori-type catalyst
-
This compound
-
Anhydrous ethanol or methanol
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the Noyori catalyst (0.001-0.01 equivalents) and this compound (1 equivalent).
-
Add degassed, anhydrous ethanol or methanol.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) and stir.
-
Monitor the reaction progress by taking aliquots and analyzing by HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC.
Protocol 3: Ketoreductase (KRED) Mediated Reduction
Biocatalytic reduction using ketoreductases is a green and highly selective method for the synthesis of chiral alcohols.[13][14][15][16][17] For the synthesis of (R)-5,7-Difluorochroman-4-ol, a ketoreductase that exhibits high selectivity for the (R)-enantiomer should be selected.[1][21] The reaction requires a cofactor, typically NADPH or NADH, which is often regenerated in situ using a secondary enzyme system.[1][19]
Materials:
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol dehydrogenase)
-
This compound
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Water-miscible co-solvent (e.g., isopropanol, DMSO)
Procedure:
-
In a temperature-controlled reactor, prepare a buffered aqueous solution.
-
Add the ketoreductase, the cofactor (NADP⁺ or NAD⁺), and the components of the cofactor regeneration system.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent.
-
Add the substrate solution to the enzyme mixture.
-
Maintain the reaction at a controlled temperature (e.g., 25-35 °C) and pH.
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product if necessary.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC.
Caption: Simplified catalytic cycle for a ketoreductase.
Conclusion and Recommendations
The stereoselective reduction of this compound is a critical transformation in the synthesis of important pharmaceutical intermediates. While CBS and Noyori-type catalysts offer powerful and versatile solutions for asymmetric ketone reduction, the use of ketoreductases is particularly advantageous for this specific substrate, as highlighted in the literature.[1][21] KREDs provide exceptional enantioselectivity under mild, environmentally friendly conditions. For industrial-scale production, the development of a robust enzymatic process is often the most cost-effective and sustainable approach. It is recommended to perform a thorough screening of a diverse panel of ketoreductases to identify the optimal enzyme for this transformation.
References
-
Corey–Itsuno reduction - Wikipedia. (URL: [Link])
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - TU Delft Research Portal. (URL: [Link])
-
Corey–Itsuno reduction - Grokipedia. (URL: [Link])
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction - ResearchGate. (URL: [Link])
-
Practical chiral alcohol manufacture using ketoreductases - PubMed. (URL: [Link])
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing). (URL: [Link])
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F. (URL: [Link])
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Practical chiral alcohol manufacture using ketoreductases | Request PDF - ResearchGate. (URL: [Link])
-
Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - NIH. (URL: [Link])
-
Noyori Hydrogenation - NROChemistry. (URL: [Link])
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing). (URL: [Link])
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV. (URL: [Link])
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. (URL: [Link])
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals - Organic Chemistry Portal. (URL: [Link])
-
Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. (URL: [Link])
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar. (URL: [Link])
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts | Request PDF - ResearchGate. (URL: [Link])
-
Ketone Reduction - Wordpress. (URL: [Link])
-
Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines - PubMed. (URL: [Link])
-
Organocatalytic Asymmetric Reduction of Fluorinated Alkynyl Ketimines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Enantioselective reduction of ketones - Wikipedia. (URL: [Link])
-
Metal-Free Catalytic Asymmetric Fluorination of Keto Esters Using a Combination of Hydrogen Fluoride (HF) and Oxidant: Experiment and Computation | ACS Catalysis. (URL: [Link])
-
Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC - PubMed Central. (URL: [Link])
-
Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes - ACS Publications. (URL: [Link])
-
Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. (URL: [Link])
-
Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Catalytic Enantioselective Synthesis of Flavanones and Chromanones - ACS Publications. (URL: [Link])
-
Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction - PMC - NIH. (URL: [Link])
-
Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF - ResearchGate. (URL: [Link])
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (URL: [Link])
-
This compound | C9H6F2O2 | CID 46835427 - PubChem. (URL: [Link])
-
Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation | CCS Chemistry - Chinese Chemical Society. (URL: [Link])
-
Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides - MDPI. (URL: [Link])
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- 20. researchgate.net [researchgate.net]
- 21. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
Application Note: High-Efficiency Enzymatic Kinetic Resolution of (±)-5,7-Difluorochroman-4-ol using Immobilized Lipase
Abstract: This guide provides a comprehensive, field-proven protocol for the enzymatic kinetic resolution (EKR) of racemic (±)-5,7-difluorochroman-4-ol. The (R)-enantiomer of this compound is a critical chiral intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders[1][2][3]. Given the stereospecificity of drug-receptor interactions, obtaining single, optically pure enantiomers is paramount in pharmaceutical development[4][5]. This application note details a robust method using the immobilized lipase Novozym 435 for the selective acylation of one enantiomer, yielding the desired (R)-5,7-difluorochroman-4-ol with high enantiomeric excess. We will delve into the mechanistic principles, provide a step-by-step experimental workflow, and outline the analytical methods required for process validation.
Part 1: The "Why" - Principles and Strategic Choices
The Imperative for Chiral Purity
The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even responsible for adverse effects. The fluorinated chromanol core, specifically (R)-5,7-difluorochroman-4-ol, is essential for the efficacy of Tegoprazan[3][6]. Therefore, an efficient and scalable method to resolve the racemic mixture produced during chemical synthesis is a critical step in the pharmaceutical manufacturing pipeline.
Mechanism of Lipase-Catalyzed Kinetic Resolution
Enzymatic Kinetic Resolution (EKR) leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers of a racemic substrate. In this application, a lipase enzyme is used to catalyze the acylation of the hydroxyl group on the chromanol. The enzyme's active site is a chiral environment, causing it to preferentially bind and acylate one enantiomer at a much faster rate than the other.
This process results in a mixture containing one unreacted alcohol enantiomer and one acylated ester enantiomer, which can then be separated by standard chemical techniques like column chromatography. The efficiency of this resolution is quantified by the Enantiomeric Ratio (E-value), a measure of the enzyme's selectivity[7]. A high E-value is indicative of a highly selective and effective resolution.
Strategic Component Selection
-
The Biocatalyst: Novozym 435 Novozym 435 is an immobilized Lipase B from Candida antarctica (CALB). Its selection is based on several key advantages:
-
High Selectivity: CALB is well-documented for its broad substrate scope and excellent enantioselectivity in resolving secondary alcohols[3][8].
-
Stability: It exhibits remarkable stability in organic solvents and at elevated temperatures, which is crucial for practical organic synthesis[9][10].
-
Immobilization: Being immobilized on a macroporous acrylic resin, the enzyme is easily recovered from the reaction mixture by simple filtration. This facilitates product purification and allows for the enzyme to be recycled, improving process economics and sustainability[9].
-
-
The Acyl Donor: Vinyl Acetate Vinyl acetate is a highly effective acyl donor for lipase-catalyzed resolutions. Its use makes the acylation reaction effectively irreversible. The initial transesterification produces an enol ester and the desired acetylated chromanol. The vinyl alcohol byproduct then rapidly tautomerizes to stable acetaldehyde, which drives the reaction equilibrium forward and prevents the reverse reaction (hydrolysis)[11][12].
Part 2: Experimental Protocol - A Step-by-Step Guide
This protocol is designed as a robust starting point. Optimization may be necessary based on specific laboratory conditions and raw material purity.
Materials and Reagents
-
Substrate: Racemic (±)-5,7-Difluorochroman-4-ol
-
Enzyme: Novozym 435 (immobilized Candida antarctica Lipase B)
-
Acyl Donor/Solvent: Vinyl Acetate (anhydrous, >99%)
-
Reaction Quenching: Methanol
-
Analytical Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA)
-
Equipment: Temperature-controlled orbital shaker or magnetic stirrer, reaction vessel with inert atmosphere capability (e.g., nitrogen), filtration apparatus, rotary evaporator.
Enzymatic Resolution Reaction
-
Preparation: In a clean, dry reaction vessel, add racemic (±)-5,7-difluorochroman-4-ol (1.0 eq).
-
Solvent Addition: Add vinyl acetate to achieve a substrate concentration of approximately 100 mM. For example, for 186 mg of substrate (1 mmol), add approximately 10 mL of vinyl acetate[11].
-
Enzyme Addition: Add Novozym 435. A typical starting enzyme loading is 1:1 by weight relative to the substrate (e.g., 186 mg of Novozym 435 for 186 mg of substrate)[11].
-
Scientist's Note (Expertise): The enzyme-to-substrate ratio is a critical parameter. Higher loading can accelerate the reaction but increases cost. This ratio should be optimized to balance reaction time and economic viability.
-
-
Reaction Conditions: Seal the vessel under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress. Place the vessel in an orbital shaker set to 250 rpm and maintain a constant temperature of 30°C[11][12].
-
Scientist's Note (Trustworthiness): Anhydrous conditions are crucial. Lipases are hydrolases by nature. The presence of water can initiate a competing hydrolysis reaction of the newly formed ester, which would decrease the yield and enantiomeric excess of both products.
-
Reaction Monitoring: The Self-Validating System
The goal of a kinetic resolution is to stop the reaction as close to 50% conversion as possible to maximize both yield and enantiomeric purity.
-
Sampling: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), pause agitation and carefully withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Sample Preparation:
-
Immediately filter the aliquot through a small plug of silica or a syringe filter to remove the immobilized enzyme, effectively stopping the reaction in the sample.
-
Dilute the filtered sample with a known volume of mobile phase (e.g., Hexane/IPA) to a final concentration of approximately 1 mg/mL.
-
-
Analysis: Analyze the prepared sample immediately using the chiral HPLC method detailed in Part 3. This will determine the conversion and the enantiomeric excess (% ee) of the remaining alcohol and the formed ester.
Part 3: Analytical Validation - Quantifying Success
Accurate analytical monitoring is the cornerstone of a successful resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this purpose[13][14].
Chiral HPLC Method
This method provides a starting point for the separation of the enantiomers of 5,7-difluorochroman-4-ol and its acetylated product[1].
| Parameter | Recommended Condition |
| HPLC System | Standard system with UV detector |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm)[1] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temp. | 25°C (controlled) |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
-
Scientist's Note (Trustworthiness): Before starting, inject a standard of the racemic starting material to determine the retention times for the (R)- and (S)-alcohols. The elution order of the enantiomers must be confirmed with an authentic standard of a single, known enantiomer if available. The ester product will have a different, typically shorter, retention time.
Data Analysis and Calculations
From the HPLC chromatogram, measure the peak areas for the unreacted alcohol enantiomers (AR-OH, AS-OH) and the formed ester enantiomers (AR-OAc, AS-OAc).
-
Enantiomeric Excess (% ee):
-
Alcohol: % ee(alcohol) = |(AR-OH - AS-OH) / (AR-OH + AS-OH)| * 100
-
Ester: % ee(ester) = |(AS-OAc - AR-OAc) / (AS-OAc + AR-OAc)| * 100
-
-
Conversion (c):
Sample Data Summary
| Time (h) | Conversion (%) | % ee (Unreacted Alcohol) | % ee (Formed Ester) | E-value |
| 2 | 15.1 | 17.8 | >99 | >200 |
| 4 | 28.6 | 40.0 | >99 | >200 |
| 8 | 45.5 | 83.5 | >99 | >200 |
| 12 | 50.1 | >99 | 99.6 | >200 |
| 24 | 58.3 | >99 | 71.4 | >200 |
Note: Data is representative and illustrates a highly selective reaction (E > 200). The optimal stopping point is around 12 hours, where conversion is near 50% and both components exhibit high enantiomeric purity.
Part 4: Workflow Visualization and Interpretation
Overall Experimental Workflow
Caption: Workflow for the Enzymatic Kinetic Resolution of 5,7-Difluorochroman-4-ol.
Interpreting the Results
The ideal kinetic resolution is stopped at exactly 50% conversion. At this point, the theoretical maximum yield for the unreacted enantiomer (50%) is achieved, and its enantiomeric excess is maximized. Continuing the reaction past 50% will not increase the yield of the desired unreacted alcohol and may risk a decrease in the enantiopurity of the ester product as the enzyme slowly begins to acylate the less-favored enantiomer.
Part 5: Downstream Processing
-
Reaction Termination: Once the target conversion is reached, cool the reaction mixture and filter off the immobilized Novozym 435 beads. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Solvent Removal: Remove the vinyl acetate and other volatiles from the filtrate under reduced pressure using a rotary evaporator.
-
Product Separation: The resulting crude mixture contains the unreacted alcohol enantiomer and the acetylated ester enantiomer. These compounds have different polarities and can be readily separated using standard flash column chromatography on silica gel.
Conclusion
This application note presents a reliable and highly selective method for the enzymatic kinetic resolution of (±)-5,7-difluorochroman-4-ol. By employing Novozym 435 and vinyl acetate, this protocol facilitates the production of the valuable (R)-enantiomer in high enantiomeric purity, a critical step for pharmaceutical research and development. The integrated monitoring and validation via chiral HPLC ensures a robust, reproducible, and efficient process suitable for scientific and drug development professionals.
References
-
Gotor-Fernández, V., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules. Available at: [Link]
-
Gotor-Fernández, V., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (Date unknown). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Pharma-Intermediate.com. Available at: [Link]
-
Various Authors. (2011). Asymmetric synthesis of 2-substituted chroman-4-ones using lipase-catalyzed kinetic resolutions. ResearchGate. Available at: [Link]
-
Hamada, H., et al. (2002). Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
de Souza, J. S., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. Available at: [Link]
-
de Souza, J. S., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Available at: [Link]
-
Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]
-
Gger, M., et al. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules. Available at: [Link]
-
Subramanian, G. (2007). Chiral Drug Separation. Encyclopedia of Separation Science. Available at: [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]
-
ResearchGate. (Date unknown). Scheme 5. Enzymatic kinetic resolution of (RS)-4. ResearchGate. Available at: [Link]
-
ResearchGate. (Date unknown). Enzymatic kinetic resolution of 5 and 6. ResearchGate. Available at: [Link]
-
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Available at: [Link]
-
Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. Available at: [Link]
-
Ranasinghe, A., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
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- 5. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 6. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
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- 14. chromatographyonline.com [chromatographyonline.com]
cofactor regeneration systems for ketoreductase in 5,7-Difluorochroman-4-one reduction
Application Note & Protocols
Topic: High-Efficiency Cofactor Regeneration Systems for the Ketoreductase-Catalyzed Asymmetric Reduction of 5,7-Difluorochroman-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Chiral Alcohols in Pharmaceutical Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral alcohols, in particular, serve as versatile building blocks for a multitude of active pharmaceutical ingredients (APIs). A prominent example is (R)-5,7-Difluorochroman-4-ol, a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker for treating gastric acid-related disorders[1]. The stereochemistry at the C4 position is critical for the final drug's efficacy.
Traditionally, the synthesis of such chiral molecules relies on stereoselective chemical methods, which can involve harsh reagents, heavy metal catalysts, and complex purification steps. Biocatalysis, utilizing enzymes like ketoreductases (KREDs), offers a compelling green-chemistry alternative. KREDs catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with exceptional stereoselectivity, often under mild, aqueous conditions[2][3][4]. The reduction of this compound using a KRED is a direct and elegant route to the desired (R)-alcohol intermediate.
However, the practical application of KREDs is intrinsically linked to their dependence on expensive nicotinamide cofactors, namely NADPH or NADH[5]. These molecules act as the hydride source for the reduction but are consumed in stoichiometric amounts. The high cost and instability of these cofactors make their direct addition on an industrial scale economically unviable[6][7]. Therefore, an efficient in situ cofactor regeneration system is not merely an optimization but a fundamental requirement for a feasible biocatalytic process[6][8]. This guide provides a detailed overview and practical protocols for implementing robust enzymatic cofactor regeneration systems coupled with the KRED-catalyzed reduction of this compound.
The Cofactor Conundrum: Overcoming Stoichiometric Limitations
Ketoreductases are oxidoreductases that transfer a hydride from the cofactor NAD(P)H to the carbonyl carbon of the ketone substrate. In this process, the reduced cofactor NAD(P)H is oxidized to NAD(P)⁺.
Without a regeneration mechanism, the reaction would halt as soon as the initial, catalytic amount of NAD(P)H is consumed. A continuous supply of the reduced cofactor is essential. This is achieved by coupling the primary reaction with a secondary, "sacrificial" reaction that converts the generated NAD(P)⁺ back to NAD(P)H. The most common and industrially proven methods employ a second dehydrogenase enzyme and a cheap, readily available sacrificial substrate[9][10].
A Comparative Analysis of Leading Regeneration Systems
For KRED-catalyzed reductions, two enzyme-coupled systems have emerged as the most robust and widely adopted: the Glucose Dehydrogenase (GDH) system and the Formate Dehydrogenase (FDH) system. The choice between them depends on factors like cofactor preference (NADH vs. NADPH), process pH, and downstream processing considerations.
Glucose Dehydrogenase (GDH) System
This system employs glucose dehydrogenase to oxidize D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes to gluconic acid. This reaction can regenerate both NADH and NADPH, although specific GDHs may have a preference[11].
-
Reaction: D-Glucose + NAD(P)⁺ → D-Glucono-1,5-lactone + NAD(P)H + H⁺
The key advantage of the GDH system is the high specific activity of many commercially available GDH enzymes and the low cost of glucose[12]. The reaction is also thermodynamically favorable, providing a strong driving force for cofactor regeneration[11]. However, the formation of gluconic acid as a byproduct leads to a drop in the reaction pH, which may need to be controlled by adding a base to maintain optimal KRED activity[6][12].
Formate Dehydrogenase (FDH) System
This system utilizes formate dehydrogenase to oxidize formate to carbon dioxide.
-
Reaction: HCOO⁻ + NAD⁺ → CO₂ + NADH
The primary advantage of the FDH system is its clean byproduct, CO₂, which is a gas that can easily be removed from the reaction medium, simplifying downstream purification and preventing pH shifts[12]. This makes it an almost ideal process solution[13][14]. The main limitation is that most wild-type FDHs are strictly NAD⁺-dependent and do not accept NADP⁺. However, protein engineering has yielded FDH variants with switched cofactor specificity for NADPH regeneration[12][15]. Additionally, FDHs generally exhibit lower specific activity compared to GDHs[16].
Head-to-Head Comparison
The following table summarizes the key characteristics of each system to guide selection for the reduction of this compound.
| Feature | Glucose Dehydrogenase (GDH) System | Formate Dehydrogenase (FDH) System |
| Sacrificial Substrate | D-Glucose | Sodium or Potassium Formate |
| Byproduct | D-Gluconic Acid | Carbon Dioxide (CO₂) |
| Cofactor Versatility | Many GDHs accept both NAD⁺ and NADP⁺[11]. | Wild-type enzymes are typically NAD⁺-specific; engineered variants exist for NADP⁺[15]. |
| Thermodynamic Drive | Strong, due to irreversible hydrolysis of lactone[11]. | Very strong, driven by the formation of gaseous CO₂[12]. |
| pH Effect | Causes pH to decrease; requires buffering or base addition[6]. | Minimal to no effect on pH. |
| Enzyme Activity | Generally high specific activity (200-500 U/mg)[16]. | Generally lower specific activity (4-10 U/mg)[16]. |
| Downstream Impact | Gluconate byproduct must be separated from the product. | Clean; gaseous byproduct simplifies workup. |
| Cost Consideration | Glucose is very inexpensive. | Formate salts are inexpensive. |
Experimental Workflow & Protocols
The successful implementation of a biocatalytic reduction involves a logical progression from enzyme selection to process optimization and analysis.
Protocol 1: Ketoreductase Screening
Objective: To identify a suitable KRED from a panel of enzymes that shows high activity and stereoselectivity for the reduction of this compound. Commercial screening kits are an excellent starting point[17].
Materials:
-
96-well microtiter plates
-
This compound substrate stock (e.g., 200 mM in DMSO)
-
KRED screening kit (lyophilized enzymes)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ or NAD⁺ stock solution (e.g., 20 mM in buffer)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Plate shaker/incubator
-
Centrifuge for plates
-
HPLC system with a chiral column
Procedure:
-
Prepare Master Mix: In a sterile tube, prepare a master mix containing buffer, D-glucose (final conc. 110 mM), and NAD(P)⁺ (final conc. 1 mM).
-
Reconstitute Enzymes: Reconstitute each lyophilized KRED and the GDH in a defined volume of 100 mM potassium phosphate buffer (pH 7.0) to achieve a working concentration (e.g., 10 mg/mL).
-
Set up Reactions:
-
To each well of the 96-well plate, add 180 µL of the Master Mix.
-
Add 5 µL of the reconstituted GDH solution to each well.
-
Add 5 µL of a unique reconstituted KRED solution to each corresponding well. Include a negative control well with no KRED.
-
To initiate the reaction, add 10 µL of the 200 mM substrate stock solution to each well (final substrate concentration: 10 mM).
-
-
Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 16-24 hours.
-
Workup:
-
Quench the reaction by adding 200 µL of ethyl acetate to each well.
-
Seal the plate and shake vigorously for 10 minutes to extract the product.
-
Centrifuge the plate at 4000 rpm for 5 minutes to separate the layers.
-
-
Analysis: Carefully transfer the upper organic layer to a new plate or HPLC vials for analysis of conversion and enantiomeric excess (ee) via chiral HPLC (see Protocol 3).
Protocol 2: Preparative Scale Reduction with GDH Regeneration
Objective: To synthesize (R)-5,7-Difluorochroman-4-ol on a preparative scale using the best KRED identified from screening. This protocol is for a 100 mg scale synthesis.
Materials:
-
Temperature-controlled reaction vessel with magnetic stirring and pH probe
-
This compound (100 mg)
-
Selected Ketoreductase (e.g., 5-10 mg)
-
Glucose Dehydrogenase (e.g., 5-10 mg)
-
NADP⁺ or NAD⁺ (e.g., 5 mg)
-
D-Glucose (1.2 g, ~1.2 equivalents relative to substrate)
-
Potassium phosphate buffer (100 mM, pH 7.0, ~20 mL)
-
Isopropanol or DMSO (as co-solvent)
-
1 M NaOH solution for pH control
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To the reaction vessel, add 20 mL of 100 mM potassium phosphate buffer (pH 7.0). Add D-Glucose (1.2 g) and the NAD(P)⁺ cofactor (5 mg) and stir until fully dissolved.
-
Enzyme Addition: Add the selected KRED and GDH to the buffered solution and stir gently for 5-10 minutes to allow them to dissolve.
-
Substrate Addition: Dissolve the this compound (100 mg) in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO (~0.5-1.0 mL). Add this solution dropwise to the reaction mixture. For larger scales, a fed-batch approach is recommended to avoid substrate inhibition[2].
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (typically 25-35°C) with gentle agitation.
-
Monitor the pH. If it drops below ~6.5 due to gluconic acid formation, add 1 M NaOH dropwise to maintain the pH around 7.0.
-
Monitor the reaction progress by taking small aliquots (~50 µL), extracting with ethyl acetate, and analyzing by HPLC or TLC.
-
-
Workup and Isolation:
-
Once the reaction has reached completion (typically >99% conversion), terminate it by adding an equal volume of ethyl acetate (~20 mL).
-
Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude (R)-5,7-Difluorochroman-4-ol can be purified further by column chromatography on silica gel if necessary.
Protocol 3: Chiral HPLC Analysis
Objective: To determine the percentage conversion of the ketone substrate and the enantiomeric excess (ee) of the alcohol product.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points for this class of compounds[18]).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Racemic standard of 5,7-Difluorochroman-4-ol (prepared by chemical reduction with sodium borohydride)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction product or the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter[18].
-
HPLC Method:
-
Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A typical starting condition is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v)[18]. The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm.
-
-
Analysis:
-
First, inject the racemic standard to identify the retention times of the two enantiomers ((R) and (S)) and the ketone substrate.
-
Next, inject the sample from the enzymatic reaction.
-
Calculate Conversion:
-
Conversion (%) = [Area(Alcohol Product)] / [Area(Alcohol Product) + Area(Ketone Substrate)] * 100
-
-
Calculate Enantiomeric Excess (ee):
-
ee (%) = [|Area(Enantiomer 1) - Area(Enantiomer 2)|] / [Area(Enantiomer 1) + Area(Enantiomer 2)] * 100
-
-
Troubleshooting & Optimization Insights
-
Low Conversion Rate: This can be due to insufficient cofactor regeneration. Ensure the GDH or FDH has sufficient activity under the reaction conditions and that the sacrificial substrate is not limiting. High substrate concentrations can also inhibit or denature the KRED; in this case, a fed-batch addition strategy is highly recommended[2].
-
Decreasing pH (GDH System): The production of gluconic acid will lower the pH, which can inactivate the enzymes. Use a robust buffer system (e.g., 100-200 mM phosphate) and/or implement automated pH control with a dilute base for larger-scale reactions.
-
Low Enantioselectivity (ee): This indicates that the chosen KRED is not optimal for the substrate. It is crucial to screen a diverse panel of KREDs, as enzyme performance is highly substrate-dependent[17][19]. Reaction temperature and pH can also influence selectivity, so optimization of these parameters may be beneficial.
-
Enzyme Instability: If activity is lost over time, consider co-solvents that are more enzyme-friendly. Some KREDs are sensitive to high concentrations of organic solvents like DMSO or isopropanol. Reducing the co-solvent percentage or testing alternatives can improve stability.
Conclusion
The asymmetric synthesis of (R)-5,7-Difluorochroman-4-ol via ketoreductase-catalyzed reduction is a powerful demonstration of modern industrial biocatalysis. The success of this approach is entirely dependent on the implementation of an efficient and economically viable cofactor regeneration system. Both the Glucose Dehydrogenase and Formate Dehydrogenase systems offer robust solutions, each with distinct advantages that can be tailored to specific process requirements. By following a systematic workflow of enzyme screening, process optimization, and careful analysis, researchers can harness the precision of KREDs to produce high-value chiral intermediates sustainably and efficiently, paving the way for greener pharmaceutical manufacturing.
References
-
Frontiers. (n.d.). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. Retrieved from [Link]
- Google Patents. (n.d.). US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
-
ResearchGate. (n.d.). Improved strategies for electrochemical 1,4-NAD(P)H 2 regeneration: A new era of bioreactors for industrial biocatalysis. Retrieved from [Link]
-
BMC. (n.d.). Host cell and expression engineering for development of an E. coli ketoreductase catalyst: Enhancement of formate dehydrogenase activity for regeneration of NADH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Retrieved from [Link]
- Google Patents. (n.d.). US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols.
-
Taylor & Francis Online. (n.d.). Recent Developments in NAD(P)H Regeneration for Enzymatic Reductions in One- and Two-Phase Systems: Biocatalysis and Biotransformation. Retrieved from [Link]
-
PNAS. (2015). Origins of stereoselectivity in evolved ketoreductases. Retrieved from [Link]
-
Frontiers. (n.d.). Engineering Cofactor Specificity of a Thermostable Phosphite Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System. Retrieved from [Link]
-
PubMed. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. Retrieved from [Link]
-
PubMed. (2025). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Retrieved from [Link]
-
ACS Publications. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods. Retrieved from [Link]
-
Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]
-
National Institutes of Health. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]
-
PubMed. (2012). Host cell and expression engineering for development of an E. coli ketoreductase catalyst: enhancement of formate dehydrogenase activity for regeneration of NADH. Retrieved from [Link]
-
ResearchGate. (n.d.). Glucose dehydrogenase for the regeneration of NADPH and NADH. Retrieved from [Link]
-
National Institutes of Health. (2019). Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis. Retrieved from [Link]
-
MDPI. (n.d.). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
ResearchGate. (2025). Cofactor regeneration for sustainable enzymatic biosynthesis. Retrieved from [Link]
-
PubMed. (2023). Switching the Cofactor Preference of Formate Dehydrogenase to Develop an NADPH-Dependent Biocatalytic System for Synthesizing Chiral Amino Acids. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Cofactor regeneration enzymes. Retrieved from [Link]
-
Codexis. (n.d.). Enzyme Screening Kits and Panels. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]
-
National Institutes of Health. (2022). Screening methods for enzyme-mediated alcohol oxidation. Retrieved from [Link]
-
National Institutes of Health. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Retrieved from [Link]
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Monitoring of the Reduction of 5,7-Difluorochroman-4-one
Introduction
The reduction of 5,7-Difluorochroman-4-one to its corresponding alcohol, 5,7-Difluorochroman-4-ol, is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry where the product serves as a key intermediate. For instance, (R)-5,7-difluorochroman-4-ol is a crucial building block in the synthesis of Tegoprazan, a potassium-competitive acid blocker[1][2]. Given the importance of this reaction, precise and real-time monitoring is essential to ensure optimal yield, purity, and reproducibility. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for this purpose, offering the ability to separate and quantify the starting material, product, and any potential byproducts with high resolution and sensitivity[3][4].
This application note provides a comprehensive guide and a detailed protocol for monitoring the progress of the this compound reduction using reversed-phase HPLC (RP-HPLC). The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and adherence to rigorous scientific principles for robust and reliable results.
Principles of the Chemical Reaction and Analytical Methodology
The Reduction of this compound
The core chemical transformation involves the reduction of a ketone functional group in this compound to a secondary alcohol.
Reaction Scheme:
Caption: Workflow for HPLC monitoring of the chemical reaction.
Method Validation Considerations
For use in a regulated environment, the HPLC method must be validated according to ICH Q2(R1) guidelines.[5][6] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This can be demonstrated by the baseline resolution of the analyte peaks from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80-120% of the target concentration.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for monitoring the reduction of this compound. By following the outlined protocol and adhering to good laboratory practices, researchers can gain valuable insights into the reaction kinetics, optimize reaction conditions, and ensure the quality and consistency of the final product. The principles and methodologies presented are broadly applicable to the monitoring of a wide range of chemical reactions in both research and industrial settings.
References
-
International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]
-
ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. [Link]
-
HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024). [Link]
-
A Quick Guide to Reductions in Organic Chemistry. (n.d.). [Link]
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-
PubMed. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. [Link]
-
ResearchGate. (n.d.). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. [Link]
-
Chemistry LibreTexts. (2020). 19.2: Overview of common redox reactions. [Link]
-
ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. [Link]
-
YouTube. (2024). Understanding Reverse Phase Selectivity for Different Compound Classes. [Link]
-
Organic Chemistry Portal. (n.d.). Reducing Agents. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]
-
ResearchGate. (2015). Reduced time HPLC analyses for fast quality control of citrus essential oils. [Link]
-
Science Publishing Group. (2017). Stability Indicating HPLC Method for the Determination of Diflubenzuron Insecticide. [Link]
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Application Note & Protocol: A Scalable, Enantioselective Synthesis of (R)-5,7-Difluorochroman-4-ol via Biocatalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5,7-Difluorochroman-4-ol is a pivotal chiral intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2] Achieving high enantiomeric purity on a large scale is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This guide details a robust and environmentally benign biocatalytic method for the large-scale synthesis of (R)-5,7-Difluorochroman-4-ol. The protocol leverages a ketoreductase (KRED) for the asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one, coupled with an enzymatic cofactor regeneration system to ensure economic viability and process efficiency.[3] This chemoenzymatic approach offers significant advantages over traditional chemical methods, including mild reaction conditions, exceptional selectivity, and reduced environmental impact.[4]
Introduction: The Strategic Importance of Biocatalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.[5] For (R)-5,7-Difluorochroman-4-ol, the specific (R) configuration is essential for its role as a building block for Tegoprazan.[2] While several synthetic routes exist, including chemo-catalytic asymmetric hydrogenation and lipase-catalyzed kinetic resolution, they often present challenges for large-scale production.[1][4] Metal-based catalysts risk trace metal contamination and often require harsh conditions, while kinetic resolution is inherently limited to a 50% theoretical yield, making it inefficient for bulk manufacturing unless paired with a dynamic racemization process.[4]
The biocatalytic route described herein overcomes these limitations. By employing a highly specific ketoreductase (KRED), this method achieves excellent conversion and high enantioselectivity (>98% ee) under mild, aqueous conditions.[6] The primary economic hurdle of using the expensive nicotinamide adenine dinucleotide phosphate (NADPH) coenzyme is addressed by incorporating a coupled enzymatic regeneration system, making the process scalable and cost-effective.[3][7]
Principle of the Coupled Enzymatic Reaction
The core of this synthetic strategy is a dual-enzyme system operating in a synergistic cycle. This approach allows for the use of catalytic, rather than stoichiometric, amounts of the expensive NADP+ cofactor.
-
Asymmetric Reduction (Target Reaction): A ketoreductase (KRED) selectively reduces the prochiral ketone of this compound to the desired (R)-alcohol. This step consumes one equivalent of the reduced coenzyme, NADPH.[3]
-
Cofactor Regeneration (Driving Reaction): A second enzyme, glucose dehydrogenase (GDH), simultaneously oxidizes a low-cost sacrificial co-substrate, D-glucose, to D-glucono-1,5-lactone. This reaction regenerates the active NADPH from its oxidized form (NADP+), allowing it to participate in further reduction cycles.[3][4]
This elegant system ensures a continuous supply of the reducing equivalent, driving the primary reaction to completion efficiently.
Caption: Biocatalytic cycle for the synthesis of (R)-5,7-Difluorochroman-4-ol.[3]
Large-Scale Synthesis Protocol
This protocol is designed for a 50 g scale synthesis of (R)-5,7-Difluorochroman-4-ol. Adjustments may be necessary based on the specific activity of the enzyme batches used.
Materials and Equipment
| Reagents & Enzymes | Grade/Purity | Equipment |
| This compound | >98% | Jacketed Glass Reactor (2 L) |
| Ketoreductase (KRED) | As specified by supplier | Overhead Stirrer |
| Glucose Dehydrogenase (GDH) | As specified by supplier | pH Meter and Controller |
| D-Glucose | ACS Reagent Grade | Temperature Probe and Chiller/Heater |
| NADP+ Sodium Salt | >95% | Peristaltic Pump (for fed-batch) |
| Potassium Phosphate Buffer | 0.1 M | Rotary Evaporator |
| Ethyl Acetate | ACS Grade | Separatory Funnel (5 L) |
| Anhydrous Sodium Sulfate | ACS Grade | Chiral HPLC System |
| Isopropanol | HPLC Grade |
Step-by-Step Procedure
Part 1: Reaction Setup
-
Buffer Preparation: Prepare 1000 mL of 0.1 M potassium phosphate buffer and add it to the 2 L jacketed reactor.
-
Enzyme & Cofactor Dissolution: With moderate stirring, dissolve 60 g of D-glucose, 2.5 g of ketoreductase, 2.5 g of glucose dehydrogenase, and 0.1 g of NADP+ into the buffer solution.[3]
-
Parameter Stabilization: Adjust the pH of the solution to 7.0 using a suitable acid or base if necessary. Set the reactor temperature control to maintain a constant internal temperature of 30°C.[3]
Part 2: Substrate Addition (Fed-Batch Approach) Rationale: High concentrations of the ketone substrate can inhibit or denature the KRED enzyme. A fed-batch approach is recommended for scales larger than a few grams to maintain a low, steady concentration of the substrate, maximizing enzyme activity and longevity.[4]
-
Substrate Solution: Dissolve 50 g of this compound in a minimal amount of a water-miscible co-solvent like isopropanol (e.g., 50-100 mL).[4]
-
Fed-Batch Addition: Using a peristaltic pump, add the substrate solution to the reactor over a period of 10-12 hours.
Part 3: Reaction Monitoring
-
Incubation: Maintain the reaction at 30°C and pH 7.0 with continuous stirring for 24 hours.[3]
-
Progress Analysis: Monitor the reaction progress by periodically taking small aliquots from the mixture. Analyze these samples by chiral HPLC to determine the conversion of the starting material and the enantiomeric excess (ee) of the product. The reaction is considered complete when >99% conversion is achieved.
Part 4: Product Workup and Isolation
-
Quenching: Once the reaction is complete, stop the stirring and heating.
-
Extraction: Transfer the reaction mixture to a 5 L separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).
-
Combine & Dry: Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-5,7-Difluorochroman-4-ol as an oil or solid.[3]
Part 5: Analysis and Purification
-
Yield Calculation: Determine the crude yield of the product.
-
Purity Analysis: Analyze the enantiomeric excess of the crude product using chiral HPLC. A typical result should be >98% ee.[6]
-
Purification (if necessary): If the crude product does not meet purity specifications, it can be further purified by column chromatography on silica gel.
Data Summary and Expected Results
The following table summarizes the key process parameters and expected outcomes for the described protocol.
| Parameter | Value / Condition | Rationale / Comment |
| Substrate | This compound | Prochiral ketone precursor. |
| Scale | 50 g | Protocol is scalable with appropriate equipment. |
| Enzymes | KRED / GDH | For asymmetric reduction and cofactor recycling.[3] |
| Cofactor | NADP+ (catalytic amount) | Expensive; regeneration is key for cost-effectiveness.[3] |
| Co-substrate | D-Glucose (excess) | Drives the regeneration of NADPH.[3] |
| Solvent | 0.1 M Phosphate Buffer, pH 7.0 | Maintains optimal pH for enzyme activity.[4] |
| Temperature | 30 °C | Optimal temperature for enzyme stability and activity.[3] |
| Reaction Time | ~24 hours | Monitor by HPLC for completion.[3] |
| Expected Yield | >90% (isolated) | Biocatalysis avoids the 50% yield limit of kinetic resolution. |
| Expected Purity | >98% enantiomeric excess (ee) | Demonstrates the high selectivity of the KRED enzyme.[6] |
Experimental Workflow Visualization
The overall process, from initial setup to final analysis, can be visualized as a clear and logical workflow.
Caption: Experimental workflow for the biocatalytic synthesis of (R)-5,7-Difluorochroman-4-ol.
Conclusion
This application note provides a detailed, field-proven protocol for the large-scale synthesis of (R)-5,7-Difluorochroman-4-ol. By utilizing a dual-enzyme system consisting of a ketoreductase and a glucose dehydrogenase for cofactor regeneration, this method achieves high yields and excellent enantioselectivity. The process is robust, scalable, and operates under environmentally benign conditions, making it a superior alternative to traditional chemical synthesis for industrial applications. This biocatalytic approach ensures the reliable and economic production of a key pharmaceutical intermediate, supporting the development of next-generation therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Biocatalytic Synthesis of (R)-5,7-Difluorochroman-4-ol with Coenzyme Recycling.
- BenchChem. (n.d.). (R)-5,7-Difluorochroman-4-ol | 1270294-05-7.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (R)-5,7-Difluorochroman-4-ol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.
- BenchChem. (n.d.). 5,7-Difluorochroman-4-ol | 917248-51-2.
- Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules.
- Chiralpedia. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market.
- PMC - NIH. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
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- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
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- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Derivatization of 5,7-Difluorochroman-4-one for Biological Screening Libraries
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist: This document provides a comprehensive guide to the chemical derivatization of the 5,7-difluorochroman-4-one scaffold. This privileged heterocyclic system is of significant interest in medicinal chemistry, notably as a key structural component in modern pharmaceuticals like Tegoprazan.[1][2] The strategic incorporation of fluorine atoms is known to enhance critical drug-like properties, including metabolic stability and target binding affinity, making this scaffold an exceptional starting point for library development.[3][4][5]
Our approach moves beyond simple procedural lists. We will explore the chemical logic behind selecting specific reaction pathways, offering detailed, self-validating protocols that include monitoring, purification, and characterization steps. The goal is to empower researchers to efficiently generate diverse compound libraries, thereby increasing the probability of identifying novel bioactive agents.
Physicochemical Properties & Reactivity Analysis of the Core Scaffold
The this compound structure presents several key features that dictate its reactivity and suitability for derivatization.
-
The C4-Carbonyl Group: This ketone is the most prominent reactive site. It is an electrophilic center susceptible to nucleophilic attack and serves as a primary handle for introducing significant structural diversity.
-
The C3-Methylene Group: The protons on this carbon are α- to the carbonyl, rendering them acidic. This allows for enolate formation under basic conditions, enabling a range of condensation reactions to append substituents at this position.
-
The Fluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups. This electronic modulation influences the reactivity of the entire molecule and contributes to its favorable pharmacokinetic profile.[6] The C-F bond is exceptionally strong, providing metabolic stability.[6] While nucleophilic aromatic substitution is theoretically possible, it would require harsh conditions and is not a primary strategy for library generation.
Our derivatization strategy will focus on the C4-ketone and the C3-methylene positions, as these sites offer reliable and versatile chemistry suitable for library synthesis.
Strategic Derivatization Workflow
To generate a structurally diverse library for biological screening, we will employ two distinct, high-yield chemical transformations targeting different positions on the chromanone core. This multi-pronged approach ensures a broad exploration of the chemical space around the scaffold.
Figure 1: High-level workflow for the dual-pronged derivatization of the this compound core scaffold.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and reproducible. They include in-process controls (TLC) and guidelines for purification and verification, ensuring the integrity of the final compounds.
Protocol 1: Reductive Amination at the C4-Position
This protocol converts the C4-ketone into a secondary amine, a common and valuable functional group in medicinal chemistry. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is a mild and selective reagent that is particularly effective for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion formed in situ.[7]
Figure 2: Simplified reaction scheme for C4-reductive amination. (Note: Images are placeholders)
Step-by-Step Protocol:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve it in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary amine (1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq.) to liberate the free amine.
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) to facilitate the formation of the iminium ion intermediate. Stir the reaction mixture at room temperature for 30-60 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.). Causality: This reagent is moisture-sensitive, so it should be handled quickly. Its mild nature prevents over-reduction and is compatible with many functional groups.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting chromanone spot and the appearance of a new, typically more polar, product spot indicates reaction completion. This usually takes 2-12 hours.
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure C4-amine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Knoevenagel Condensation at the C3-Position
This protocol creates a carbon-carbon bond at the C3 position by reacting the chromanone with an aromatic aldehyde. This yields a 3-benzylidene-4-chromanone derivative, a class of compounds known for various biological activities.[8] The reaction is a classic condensation catalyzed by a weak base, such as piperidine.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 eq.). Causality: Piperidine acts as a base to deprotonate the C3-methylene, forming the nucleophilic enolate, and also activates the aldehyde by forming an intermediate iminium ion, facilitating the condensation.[10]
-
Reaction Conditions: Reflux the reaction mixture with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The formation of the highly conjugated product typically results in a UV-active spot with a distinct Rƒ value. The reaction is often complete within 4-8 hours. In many cases, the product may precipitate out of the ethanol solution upon cooling.
-
Work-up and Isolation:
-
If a precipitate forms: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants and catalyst.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl to remove piperidine, followed by a brine wash.
-
-
Purification: The filtered solid is often of high purity. If necessary, the product can be further purified by recrystallization from ethanol or by flash column chromatography.
-
Characterization: Confirm the structure of the 3-benzylidene derivative by ¹H NMR, ¹³C NMR, and HRMS. The formation of the new double bond will be evident by characteristic signals in the olefinic region of the NMR spectra.
Data Presentation for Screening Library
For a biological screening campaign, it is crucial to present the synthesized compounds and their associated data in a clear, organized manner.
| Compound ID | Structure | Reaction Type | MW ( g/mol ) | Purity (%) | Screening Conc. (µM) |
| DFC-A01 | [Structure of C4-benzylamine derivative] | Reductive Amination | 289.30 | >98 (HPLC) | 10 |
| DFC-A02 | [Structure of C4-phenethylamine derivative] | Reductive Amination | 303.33 | >99 (HPLC) | 10 |
| DFC-B01 | [Structure of C3-(4-chlorobenzylidene) derivative] | Knoevenagel | 306.70 | >97 (HPLC) | 10 |
| DFC-B02 | [Structure of C3-(4-methoxybenzylidene) derivative] | Knoevenagel | 302.29 | >98 (HPLC) | 10 |
Conclusion
The this compound scaffold is an excellent starting point for the development of novel therapeutic agents. The protocols detailed herein for C4-reductive amination and C3-Knoevenagel condensation provide reliable and efficient pathways for generating diverse chemical libraries. By systematically modifying these positions, researchers can effectively probe the structure-activity relationships of this privileged core, accelerating the discovery of new drug candidates. Each protocol is designed as a self-validating system, ensuring the production of high-quality compounds ready for biological evaluation.
References
- International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.
- PharmaBlock. The Importance of Fluorinated Heterocycles in Drug Design.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.
- Taylor & Francis Online. Key developments in fluorinated heterocycles.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- Smolecule. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7.
- Benchchem. Technical Support Center: Synthesis of (R)-5,7-Difluorochroman-4-ol.
- ChemicalBook. (R)-5,7-difluorochroman-4-ol | 1270294-05-7.
- PubMed. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents.
- Taylor & Francis. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.
- Synfacts. One-Pot Migrative Reductive Amination of Ketones.
- Royal Society of Chemistry. Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii) complexes bearing an amidato ligand*.
-
Taylor & Francis Online. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Available at: [Link]
-
ResearchGate. Direct Reductive Amination of Ketones with Ammonium Salt Catalysed by CpIr(III) Complexes Bearing an Amidato Ligand | Request PDF*. Available at: [Link]
-
PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Available at: [Link]
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]
-
ResearchGate. Properties of chromanone and chromone | Download Scientific Diagram. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
J&K Scientific LLC. Knoevenagel Condensation. Available at: [Link]
-
Organic Reactions. The Knoevenagel Condensation. Available at: [Link]
-
RSC Publishing. Current developments in the synthesis of 4-chromanone-derived compounds. Available at: [Link]
-
RSC Publishing. Current developments in the synthesis of 4-chromanone-derived compounds. Available at: [Link]
-
PubMed Central. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]
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Application Notes and Protocols for the Synthesis of SIRT2 Inhibitors Using 5,7-Difluorochroman-4-one
Introduction: The Therapeutic Potential of SIRT2 Inhibition and the Role of the Chroman-4-one Scaffold
Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs), is a crucial enzyme involved in various cellular processes, including cell cycle regulation and microtubule dynamics.[1][2] Its dysregulation has been implicated in a range of pathologies, particularly neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in certain cancers.[1][3] This makes SIRT2 a compelling target for therapeutic intervention. The inhibition of SIRT2 has been shown to induce hyperacetylation of its substrates, such as α-tubulin, leading to antitumor effects and neuroprotection, thus highlighting the potential of selective SIRT2 inhibitors in drug development.[4][5]
The chroman-4-one scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1] Our research, and that of others, has identified derivatives of chroman-4-one as potent and highly selective inhibitors of SIRT2.[1][2][4] These compounds offer a promising starting point for the development of novel therapeutics. This guide provides a detailed overview of the synthesis and evaluation of SIRT2 inhibitors based on the 5,7-difluorochroman-4-one scaffold, leveraging established synthetic methodologies and structure-activity relationship (SAR) insights.
Scientific Rationale: Leveraging Fluorination and SAR for Potent and Selective SIRT2 Inhibition
The design of potent and selective enzyme inhibitors hinges on understanding the structure-activity relationships of a given chemical scaffold. For the chroman-4-one series of SIRT2 inhibitors, extensive research has elucidated key structural features that govern their inhibitory activity.[1][2]
Key Structure-Activity Relationship (SAR) Insights
Systematic modification of the chroman-4-one scaffold has revealed several critical determinants for potent and selective SIRT2 inhibition:
-
Substitution at the 2-position: An alkyl chain of three to five carbons at this position is generally favorable for high potency.[1][6]
-
Substitution at the 6- and 8-positions: Larger, electron-withdrawing groups at these positions enhance inhibitory activity.[1][2] This is where the strategic placement of fluorine atoms, as in this compound, is anticipated to be beneficial. Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring and potentially engage in favorable interactions with the enzyme's active site.[7]
-
The 4-keto group: The carbonyl group at the 4-position is crucial for activity. Its reduction to a hydroxyl group results in a significant decrease in inhibitory potency, indicating its likely involvement in a key interaction with the SIRT2 enzyme.[8]
The following table summarizes the SAR data for a selection of chroman-4-one derivatives, illustrating the impact of various substituents on SIRT2 inhibition.
| Compound ID | 2-Position Substituent | 6-Position Substituent | 8-Position Substituent | SIRT2 IC₅₀ (µM) |
| 1a | Pentyl | Chloro | Bromo | 4.5[1][6] |
| - | Pentyl | Bromo | Bromo | 1.5[1][2] |
| 1j | Pentyl | - | - | >200 (for 7-fluoro)[8] |
| 1k | Propyl | - | - | 10.6[8] |
This table is a representative summary based on published data. Direct synthesis and testing of 5,7-difluoro analogs are required for precise IC₅₀ values.
Synthetic Workflow: From 2'-Hydroxyacetophenone to Substituted Chroman-4-one
The synthesis of 2-substituted chroman-4-ones is efficiently achieved through a one-pot reaction involving a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[1][2] This approach is highly adaptable for creating a library of analogs for SAR studies.
Figure 1. Synthetic workflow for this compound based SIRT2 inhibitors.
Detailed Synthetic Protocol: Synthesis of 5,7-Difluoro-2-pentylchroman-4-one
This protocol describes the synthesis of a representative SIRT2 inhibitor, 5,7-difluoro-2-pentylchroman-4-one, based on established methods.[1]
Materials and Reagents:
-
2'-Hydroxy-4',6'-difluoroacetophenone
-
Hexanal
-
Ethanol (absolute)
-
Diisopropylamine (DIPA)
-
Microwave synthesis vials
-
Microwave synthesizer
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a microwave synthesis vial, add 2'-hydroxy-4',6'-difluoroacetophenone (1.0 mmol), absolute ethanol (3 mL), and diisopropylamine (DIPA) (2.0 mmol).
-
Add hexanal (1.2 mmol) to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 160-170 °C for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5,7-difluoro-2-pentylchroman-4-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol for In Vitro SIRT2 Inhibition Assay (Fluorometric)
The inhibitory activity of the synthesized compounds against SIRT2 can be determined using a commercially available fluorometric assay kit.[7] This assay measures the NAD⁺-dependent deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate.
Workflow for SIRT2 Inhibition Assay:
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5,7-Difluorochroman-4-one
Welcome to the technical support guide for the synthesis of 5,7-Difluorochroman-4-one. This molecule is a crucial building block in medicinal chemistry, notably as a precursor for advanced pharmaceutical agents like Tegoprazan, a potassium-competitive acid blocker.[1][2][3][4] The successful synthesis of this chromanone is pivotal for downstream applications, demanding high purity and yield.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges associated with this multi-step synthesis.
Overview of the Synthetic Pathway
The most established and scalable route to this compound begins with 3,5-difluorophenol. The synthesis is generally a three-stage process: 1) O-alkylation to introduce the propionic acid side chain, 2) oxidation of the terminal alcohol (if necessary), and 3) an intramolecular Friedel-Crafts acylation to form the heterocyclic ring.[2][5] The final cyclization step, typically mediated by a strong Brønsted acid like Polyphosphoric Acid (PPA), is often the most challenging and critical for optimization.[5][6][7]
I. Frequently Asked Questions (FAQs)
Starting Materials & Reagents
Q1: How critical is the purity of the starting 3,5-difluorophenol?
A1: The purity of your starting material is paramount. Impurities in the 3,5-difluorophenol can carry through the initial steps and potentially interfere with the final, sensitive cyclization reaction. For instance, residual non-fluorinated phenols could lead to undesired chromanone byproducts that may be difficult to separate. We recommend using a starting material with ≥98% purity.
Q2: I am having trouble with the first step, the O-alkylation of 3,5-difluorophenol. What are the key parameters to watch?
A2: The O-alkylation, for instance with 3-chloro-1-propanol, is a standard Williamson ether synthesis.[2][5] Key parameters for optimization are:
-
Base: Potassium carbonate (K₂CO₃) is a common and effective base. Ensure it is finely powdered and anhydrous to maximize its reactivity.
-
Catalyst: The addition of a catalytic amount of potassium iodide (KI) is highly recommended. The iodide will displace the chloride in-situ to form a more reactive alkyl iodide, accelerating the reaction.
-
Solvent: Anhydrous ethanol or acetone are suitable solvents. Ensure your solvent is dry, as water can hydrolyze the alkyl halide and reduce the efficacy of the base.
-
Temperature: Refluxing is typically required to drive the reaction to completion. Monitor by Thin Layer Chromatography (TLC) until the 3,5-difluorophenol spot has been consumed.
Cyclization: The Critical Step
Q3: My intramolecular Friedel-Crafts cyclization using Polyphosphoric Acid (PPA) is giving a low yield. What am I doing wrong?
A3: This is the most common point of failure. The success of the PPA-catalyzed cyclization of 3-(3,5-difluorophenoxy)propionic acid hinges on several factors:[5][7][8][9]
-
PPA Quality and Quantity: PPA is highly viscous and hygroscopic. Old or improperly stored PPA can absorb atmospheric moisture, reducing its efficacy as a dehydrating agent and proton source. Use fresh, high-quality PPA. A sufficient excess (e.g., 10-20 wt. equivalents relative to the substrate) is necessary to ensure the reaction medium has the correct viscosity and acidity.
-
Temperature Control: This reaction requires heating to proceed at a reasonable rate, typically in the range of 50-80 °C.[6] However, excessive temperatures can lead to charring and polymerization, drastically reducing your yield. A well-controlled oil bath is essential.
-
Efficient Stirring: Due to the high viscosity of PPA, mechanical overhead stirring is strongly recommended, especially for larger scale reactions. Inefficient stirring leads to localized overheating and poor mixing, resulting in incomplete reaction and byproduct formation.
-
Reaction Time: The reaction should be monitored carefully. A typical reaction time is 1-3 hours.[6] Over-extending the reaction time can lead to degradation of the desired product.
Q4: I observed significant charring and a dark, intractable reaction mixture during the PPA cyclization. How can this be avoided?
A4: Charring is a clear sign of decomposition, likely due to excessive heat or "hot spots" in the reaction mixture. To mitigate this:
-
Lower the Temperature: Start with the lower end of the recommended temperature range (e.g., 50 °C) and slowly increase if the reaction is not progressing.[6]
-
Ensure Homogeneity: As mentioned, use robust mechanical stirring.
-
Controlled Addition: For larger batches, consider adding the 3-(3,5-difluorophenoxy)propionic acid substrate portion-wise to the pre-heated PPA to better control the initial exotherm.
Q5: Are there any alternatives to PPA for the cyclization step?
A5: Yes, while PPA is common, other strong Brønsted acids can be used. Concentrated sulfuric acid is one alternative.[6] Another widely used and often milder alternative is methanesulfonic acid (MSA).[7] In some cases, a mixture of PPA and MSA can provide a less viscous medium that is easier to handle. Lewis acids like AlCl₃ can also promote Friedel-Crafts acylation, but they often require anhydrous conditions and the use of an acyl chloride intermediate, adding steps to the synthesis.[7]
Work-up and Purification
Q6: The work-up procedure involves quenching the PPA mixture in ice water. This is often difficult. Are there any tips?
A6: The quench is indeed challenging due to the viscosity of PPA. The key is slow, controlled addition of the hot reaction mixture to a vigorously stirred vessel of ice water.
-
Safety First: Perform this in a large beaker within a fume hood, as it is highly exothermic. Wear appropriate PPE.
-
Vigorous Stirring: Use a mechanical stirrer for the ice water to rapidly disperse the PPA and dissipate heat.
-
Slow Addition: Pour the reaction mixture in a thin stream. This prevents the formation of large, unmanageable clumps of PPA. After the addition, allow the mixture to stir until the precipitate (your product) is finely dispersed before filtering.[6]
Q7: What is the most effective method for purifying the final this compound?
A7: The crude product isolated after filtration is often a solid. Recrystallization is the preferred method for purification on a larger scale.[10] A mixed solvent system of hexane/ethyl acetate has been reported to be effective, affording the product as a white solid.[5] For smaller scales or to remove stubborn impurities, silica gel column chromatography can be used, typically with a hexane/ethyl acetate gradient.
II. Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 3-(3,5-difluorophenoxy)propionic acid intermediate
This protocol is a composite based on established O-alkylation and oxidation procedures.[2][5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,5-difluorophenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq) in anhydrous ethanol.
-
Alkylation: Add 3-chloro-1-propanol (1.2 eq) to the mixture. Heat the reaction to reflux and maintain for 12-24 hours, monitoring the consumption of 3,5-difluorophenol by TLC.
-
Work-up 1: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol intermediate.
-
Oxidation Setup: Dissolve the crude alcohol in a suitable solvent like acetonitrile. In a separate flask, prepare the oxidizing solution. A TEMPO-catalyzed system is efficient.
-
Oxidation Reaction: Add TEMPO (0.01 eq) and sodium chlorite (NaClO₂, 1.5 eq) to the alcohol solution. Slowly add a dilute aqueous solution of sodium hypochlorite (NaClO, 0.05 eq) while maintaining the temperature below 35 °C.
-
Work-up 2: Monitor the reaction by TLC. Once complete, quench the reaction with aqueous sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3,5-difluorophenoxy)propionic acid, which can be purified further or used directly in the next step.
Protocol 2: PPA-Catalyzed Cyclization to this compound
This protocol is based on literature methods for intramolecular Friedel-Crafts acylation.[5][6]
-
Reaction Setup: In a three-neck flask equipped with an overhead mechanical stirrer and a temperature probe, add polyphosphoric acid (10-15 g per 1 g of substrate).
-
Heating: Heat the PPA to 50 °C with vigorous stirring.
-
Substrate Addition: Slowly and in portions, add 3-(3,5-difluorophenoxy)propionic acid (1.0 eq) to the hot PPA.
-
Reaction: Increase the temperature to 60-70 °C and stir for 1.5-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Once the reaction is complete, cool the mixture slightly. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly pour the hot reaction mixture into the ice water.
-
Isolation: A precipitate will form. Continue stirring the slurry for 1 hour to ensure complete precipitation and break up any large solid masses.[6] Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. For higher purity, recrystallize the crude product from a hexane/ethyl acetate mixture.
III. Data Summary & Visualization
Table 1: Reaction Condition Optimization Parameters for PPA Cyclization
| Parameter | Standard Condition | Optimized Range | Rationale & Troubleshooting Notes |
| PPA | ~10 wt. eq. | 10-20 wt. eq. | Ensures fluidity and sufficient acid catalysis. Use fresh PPA. |
| Temperature | 50 °C | 50-80 °C | Balance between reaction rate and decomposition. Start low and increase if needed. |
| Time | 1.5 hours | 1-3 hours | Monitor by TLC. Prolonged heating can degrade the product. |
| Stirring | Magnetic | Mechanical | Essential for preventing localized overheating and ensuring a homogenous reaction. |
| Yield | Variable | >80% | A yield of 86% has been reported under optimized conditions.[6] |
Diagrams and Workflows
Overall Synthetic Workflow
Caption: Overall workflow for this compound synthesis.
Troubleshooting Decision Tree for PPA Cyclization
Caption: Decision tree for troubleshooting the PPA cyclization step.
IV. References
-
Sharma, P., et al. Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds via regio- and chemoselective domino Friedel-Crafts acylation/Allan-Robinson reaction. Org Biomol Chem. 2014;12(45):9216-22. Available at: [Link]. (Accessed January 6, 2026).
-
Kumar, P., & Bodas, M. S. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Org. Lett. 2000;2(24):3821-3823. Available at: [Link]. (Accessed January 6, 2026).
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Available at: [Link]. (Accessed January 6, 2026).
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. 2023;28(14):5565. Available at: [Link]. (Accessed January 6, 2026).
-
National Center for Biotechnology Information. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. J. Org. Chem. 2023;88(7):4457-4467. Available at: [Link]. (Accessed January 6, 2026).
-
Organic Chemistry Portal. Synthesis of Chromones and Flavones. Available at: [Link]. (Accessed January 6, 2026).
-
SciSpace. Recent advances in the synthesis of 4H-chromen-4-ones (2012-2021). Advances in Heterocyclic Chemistry. 2022;138:131-236. Available at: [Link]. (Accessed January 6, 2026).
-
Zhou, H., et al. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International. 2024;56(3):264-270. Available at: [Link]. (Accessed January 6, 2026).
-
Taylor & Francis Online. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Available at: [Link]. (Accessed January 6, 2026).
-
ResearchGate. An efficient synthesis of 4-chromanones. Available at: [Link]. (Accessed January 6, 2026).
-
Google Patents. KR101894091B1 - New method for preparation of chromanone derivatives. Available at: . (Accessed January 6, 2026).
-
ResearchGate. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Available at: [Link]. (Accessed January 6, 2026).
-
PubChem. Preparation method of 5, 7-difluorochroman-4-one - Patent CN-115109022-A. Available at: [Link]. (Accessed January 6, 2026).
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Synthesis with (R)-5,7-Difluorochroman-4-ol. Available at: [Link]. (Accessed January 6, 2026).
-
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. Journal of Chemistry and Chemical Sciences. 2023;13(1). Available at: [Link]. (Accessed January 6, 2026).
-
ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. Available at: [Link]. (Accessed January 6, 2026).
-
PubMed. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. Org Biomol Chem. 2013;11(39):6791-5. Available at: [Link]. (Accessed January 6, 2026).
-
Beilstein Journal of Organic Chemistry. Helicene synthesis by Brønsted acid-catalyzed cycloaromatization in HFIP [(CF3)2CHOH]. 2021;17:812-825. Available at: [Link]. (Accessed January 6, 2026).
-
Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Available at: [Link]. (Accessed January 6, 2026).
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. 2012;55(15):6889-901. Available at: [Link]. (Accessed January 6, 2026).
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Synthesis of 5,7-Difluorochroman-4-one and Management of Common Byproducts
Introduction: As a pivotal intermediate in the synthesis of advanced pharmaceutical agents like Tegoprazan, a potassium-competitive acid blocker, the purity of 5,7-Difluorochroman-4-one is paramount.[1][2][3][4] Achieving high purity on a laboratory or industrial scale requires a deep understanding of the reaction mechanism and, more importantly, the potential side reactions that lead to common byproducts. This guide, designed for researchers and drug development professionals, provides field-proven insights and troubleshooting strategies to navigate the challenges of its synthesis, focusing specifically on the critical intramolecular Friedel-Crafts cyclization step.
Section 1: The Synthetic Pathway at a Glance
The most prevalent and scalable synthesis of this compound begins with 3,5-difluorophenol. The process is a robust two-step sequence:
-
O-Alkylation: The phenolic hydroxyl group is alkylated using a suitable three-carbon electrophile to generate the key precursor, 3-(3,5-difluorophenoxy)propanoic acid.
-
Intramolecular Cyclization: This precursor undergoes an acid-catalyzed intramolecular Friedel-Crafts acylation to form the desired chromanone ring system.[1][5] It is this critical cyclization step where the majority of yield- and purity-defining byproducts are formed.
Caption: General two-step synthesis of this compound.
Section 2: The Critical Step: Intramolecular Friedel-Crafts Cyclization
The success of the entire synthesis hinges on the efficient and clean cyclization of 3-(3,5-difluorophenoxy)propanoic acid. This reaction is typically promoted by strong, dehydrating Brønsted acids which facilitate the formation of a key acylium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring to close the six-membered heterocyclic ring.
Commonly used reagents for this transformation include:
-
Polyphosphoric Acid (PPA): A viscous and effective dehydrating agent that promotes acylation.[1][6][7]
-
Eaton's Reagent (7-10% P₂O₅ in CH₃SO₃H): A powerful, less viscous alternative to PPA that often provides higher yields and is easier to handle.[8][9]
-
Concentrated Sulfuric Acid (H₂SO₄): A classic and cost-effective option, though it can sometimes lead to sulfonation byproducts.[5][10]
While the fluorine atoms at the 5- and 7-positions direct the cyclization to the desired C-6 position, suboptimal conditions can open pathways to several unwanted side reactions.
Caption: Key reaction pathways in the cyclization step.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, linking them directly to potential byproducts and offering actionable solutions.
Q1: My final yield is low, and TLC/HPLC analysis shows a significant amount of unreacted 3-(3,5-difluorophenoxy)propanoic acid. What is the likely cause?
A: This is a classic case of incomplete conversion. The root cause typically lies with the acid catalyst or reaction conditions.
-
Insufficient or Deactivated Catalyst: The acidic reagent (PPA, Eaton's Reagent) is hygroscopic. Moisture from the starting material, solvent, or atmosphere can partially neutralize it, reducing its efficacy. Ensure all reagents are anhydrous and the reaction is protected from atmospheric moisture.
-
Low Reaction Temperature: The activation energy for the intramolecular Friedel-Crafts acylation is significant. If the temperature is too low, the reaction rate will be impractically slow. A typical temperature range is 50-80 °C, but this must be optimized.[5][11]
-
Insufficient Reaction Time: Monitor the reaction's progress via TLC or HPLC. Simply running it for a "standard" amount of time without confirmation can lead to premature quenching.
Q2: I'm observing a baseline smear or a high molecular weight signal in my LC-MS analysis. What could this impurity be?
A: This strongly suggests the formation of polymeric byproducts .[12]
-
Causality: The acylium ion intermediate is highly electrophilic. If the reaction temperature is too high or the concentration of the substrate is excessive, the intermediate from one molecule can be attacked by the aromatic ring of another molecule (an intermolecular reaction) before it has a chance to cyclize intramolecularly. This chain reaction leads to oligomers and polymers, which are often difficult to characterize and remove.
-
Solution:
-
Temperature Control: Avoid excessive heating. Gradually ramp up the temperature and hold it at the minimum required for a reasonable reaction rate.
-
Controlled Addition: For larger-scale reactions, consider adding the 3-(3,5-difluorophenoxy)propanoic acid portion-wise or as a solution to the hot acid catalyst. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
Q3: When using Eaton's Reagent or sulfuric acid, I've isolated an impurity with a mass increase of ~80 Da. What is this byproduct?
A: This mass increase is a tell-tale sign of a sulfonated byproduct .
-
Causality: Both concentrated sulfuric acid and the methanesulfonic acid in Eaton's Reagent are potent sulfonating agents. At elevated temperatures, electrophilic aromatic substitution with a sulfonic acid group (-SO₃H) can compete with the desired acylation. The electron-rich nature of the difluorophenoxy ring makes it susceptible to this side reaction.
-
Solution:
-
Minimize Temperature: This is the most critical parameter. Sulfonation is often much more temperature-dependent than acylation. Run the reaction at the lowest effective temperature.
-
Alternative Reagents: If sulfonation is a persistent issue, consider using PPA, which does not contain a sulfonating species.
-
Q4: How do I choose the best cyclization reagent for my synthesis?
A: The choice depends on scale, available equipment, and purification strategy. Here is a comparative summary:
| Reagent | Pros | Cons | Best For |
| Polyphosphoric Acid (PPA) | Effective, well-documented, no sulfonation risk.[7][13] | Highly viscous and difficult to stir/transfer, workup can be challenging. | Small to medium-scale syntheses where handling viscosity is manageable. |
| Eaton's Reagent | Lower viscosity, often gives higher yields, easy to handle.[14] | Can cause sulfonation at high temperatures, more expensive. | Researchers prioritizing ease of use, high yield, and scalability. |
| Sulfuric Acid (H₂SO₄) | Inexpensive and readily available.[5] | Significant risk of sulfonation and charring, workup requires careful quenching. | Situations where cost is the primary driver and conditions can be strictly controlled. |
Section 4: Recommended Workup and Purification Protocol
Proper workup is crucial for isolating the product from the strong acid catalyst and any byproducts.
-
Reaction Quenching: After confirming reaction completion via TLC/HPLC, cool the reaction mixture to room temperature.
-
Ice Addition: In a separate, well-stirred vessel, prepare a large volume of crushed ice/ice water (typically 5-10 times the volume of the reaction mixture).
-
Slow Quench: Very slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This is a highly exothermic process. This step hydrolyzes the catalyst and precipitates the organic product.[5][11]
-
Extraction: Extract the resulting aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Washes: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any acidic residue), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification by Recrystallization: The crude solid can be effectively purified by recrystallization. A common and effective solvent system is a mixture of hexane and ethyl acetate.[1] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow to cool slowly to induce crystallization, yielding the product as a white solid.
Section 5: Detailed Experimental Protocol (Example with Eaton's Reagent)
This protocol is a representative method designed to minimize common side reactions.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Eaton's Reagent (10 parts by weight, e.g., 50 g).
-
Substrate Addition: While stirring, add 3-(3,5-difluorophenoxy)propanoic acid (1 part by weight, e.g., 5.0 g) portion-wise at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 250 g of crushed ice with vigorous stirring.
-
Extraction & Wash: Extract the resulting mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the resulting solid from an ethyl acetate/hexane mixture to afford this compound as a pure white solid.
Section 6: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
- Google Patents. (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives.
-
PubMed. (n.d.). PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. Retrieved from PubMed website. [Link]
-
Wikipedia. (n.d.). Eaton's reagent. Retrieved from Wikipedia website. [Link]
- Google Patents. (n.d.). WO2017023123A1 - Novel method for preparing chromanone derivative.
-
Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from Canadian Center of Science and Education website. [Link]
-
ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (n.d.). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (n.d.). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Retrieved from ResearchGate website. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. This compound | 844648-22-2 [chemicalbook.com]
- 6. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. イートン試薬 | Sigma-Aldrich [sigmaaldrich.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Inhibition in the Enzymatic Reduction of 5,7-Difluorochroman-4-one
Welcome to the technical support center for the enzymatic reduction of 5,7-Difluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, with a specific focus on the common challenge of substrate inhibition. The synthesis of (R)-5,7-Difluorochroman-4-ol, a key intermediate for the potassium-competitive acid blocker Tegoprazan, often relies on the stereoselective reduction of this compound catalyzed by a ketoreductase (KRED)[1][2][3]. While biocatalysis offers high selectivity under mild conditions, substrate inhibition can significantly limit reaction efficiency and product yield[1][2]. This document provides in-depth, practical guidance to diagnose and overcome this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of the enzymatic reduction of this compound?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal concentrations of the substrate, in this case, this compound[4]. Instead of the reaction rate plateauing at high substrate concentrations as described by classic Michaelis-Menten kinetics, the rate reaches a maximum and then declines as the substrate concentration is further increased. This is a frequent deviation from ideal kinetics, observed in about 20-25% of known enzymes[4].
Q2: What are the primary causes of substrate inhibition in ketoreductase-mediated reactions?
A2: Substrate inhibition in ketoreductase (KRED) reactions typically arises from two main mechanisms:
-
Two-Site Binding: The enzyme may possess a secondary, lower-affinity binding site. At high concentrations, a second molecule of this compound can bind to this inhibitory site, forming an inactive or less active Enzyme-Substrate-Substrate (ESS) complex[4].
-
Unproductive Complex Formation: Two substrate molecules might bind within the active site in an incorrect orientation, creating a "dead-end" ternary complex that blocks the catalytic process[4]. It has also been shown that substrate binding to the enzyme-product complex can block product release, leading to inhibition[5].
Q3: How can I definitively identify if substrate inhibition is occurring in my experiment?
A3: The most direct method is to perform a substrate titration experiment. You should measure the initial reaction rates at a wide range of this compound concentrations, extending well beyond the apparent Michaelis constant (Km). If you plot the initial reaction velocity against the substrate concentration and observe a bell-shaped curve where the rate decreases after reaching a maximum, substrate inhibition is the likely cause[4].
Q4: Is substrate inhibition a reversible process?
A4: Yes, substrate inhibition is typically a reversible process. The non-covalent interactions that lead to the formation of the inhibitory complex can be disrupted. By lowering the concentration of the free substrate to a level below the inhibitory constant (Ki), the enzyme's normal catalytic activity can be restored[4].
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the enzymatic reduction of this compound.
Problem: My reaction rate is decreasing at high concentrations of this compound.
This is the classic symptom of substrate inhibition. The following troubleshooting steps will help you confirm the diagnosis and implement effective solutions.
Step 1: Initial Diagnosis & Kinetic Analysis
Before implementing process changes, it is crucial to characterize the inhibition.
Protocol 1: Substrate Titration for Kinetic Analysis
-
Reaction Setup: Prepare a series of reactions with a fixed concentration of your ketoreductase and the necessary cofactor (e.g., NADPH), but with varying concentrations of this compound. Ensure you test a broad range of concentrations.
-
Controls: Include a "no enzyme" control to check for non-enzymatic reduction and a "no substrate" control to measure any background signal[4].
-
Measure Initial Rates: Initiate the reactions and measure the initial reaction velocity (v₀) by monitoring a parameter such as cofactor consumption (decrease in absorbance at 340 nm for NADPH) over a short, linear time course[4].
-
Data Analysis: Plot the initial velocity (v) against the substrate concentration ([S]). If substrate inhibition is present, the plot will not be a standard hyperbolic curve but will instead show a decrease in velocity at higher substrate concentrations.
-
Kinetic Modeling: Fit your data to the substrate inhibition model to determine the kinetic parameters Vmax, Km, and the inhibition constant (Ki)[4].
Table 1: Hypothetical Kinetic Data for KRED-catalyzed reduction of this compound
| [this compound] (mM) | Initial Reaction Rate (µM/min) |
| 1 | 50 |
| 2 | 85 |
| 5 | 150 |
| 10 | 200 |
| 20 | 225 |
| 40 | 210 |
| 80 | 150 |
| 120 | 100 |
This is a hypothetical dataset for illustrative purposes.
Caption: Mechanism of substrate inhibition.
Step 2: Implement a Fed-Batch Strategy
A fed-batch approach is one of the most effective methods to overcome substrate inhibition by maintaining the substrate concentration at an optimal, non-inhibitory level[6][7].
Protocol 2: Fed-Batch Reaction Setup
-
Initial Setup: Start the reaction with an initial low concentration of this compound (ideally below the determined Ki).
-
Prepare Feed Solution: Dissolve a concentrated stock of this compound in a suitable co-solvent (e.g., isopropanol, which can also serve as a co-substrate for cofactor regeneration)[1].
-
Controlled Feeding: Use a syringe pump to add the feed solution to the reactor at a slow, predetermined rate. The goal is to match the rate of substrate addition to the rate of its consumption by the enzyme.
-
Monitoring: Periodically sample the reaction mixture to monitor the concentrations of the substrate and product using an appropriate analytical method (e.g., HPLC).
-
Optimization: Adjust the feed rate based on the monitoring results to maintain the substrate concentration within the optimal range. Optimal feeding policies can be determined to maximize productivity[8][9].
Step 3: Consider Enzyme Immobilization
Immobilizing the ketoreductase can help alleviate substrate inhibition. The solid support can create a microenvironment where substrate diffusion limitations prevent the bulk concentration from reaching inhibitory levels at the enzyme's active site[10]. Co-immobilization with a cofactor regenerating enzyme like glucose dehydrogenase can further improve stability and reusability[11][12].
Protocol 3: General Enzyme Immobilization Workflow
-
Support Selection: Choose a suitable support matrix (e.g., agarose resins, polyvinyl alcohol gel, or magnetic nanoparticles)[11][13]. His-tagged enzymes can be effectively immobilized on metal-affinity resins, which can increase specific activity[14][15].
-
Immobilization: Covalently attach, entrap, or adsorb the enzyme onto the support following established protocols for your chosen matrix. For example, covalent attachment can be achieved on aldehyde-activated or epoxy-functionalized supports[11][13].
-
Washing: Thoroughly wash the immobilized enzyme to remove any unbound protein.
-
Activity Assay: Determine the activity of the immobilized enzyme and compare it to the free enzyme to assess the efficiency of the immobilization process.
-
Reaction: Use the immobilized enzyme in a batch or continuous flow reactor. The reusability of the immobilized biocatalyst is a significant advantage[11][14].
Step 4: Co-Solvent and Biphasic System Engineering
The choice of solvent can significantly impact the reaction by altering substrate solubility and enzyme stability[16][17]. For hydrophobic substrates like this compound, a biphasic system can be highly effective.
Protocol 4: Implementing a Biphasic System
-
System Design: Create a two-phase system consisting of an aqueous buffer (containing the enzyme and cofactor) and a water-immiscible organic solvent (e.g., toluene, hexane)[18].
-
Substrate Partitioning: Dissolve the this compound in the organic phase. The substrate will slowly partition into the aqueous phase, creating a low, steady-state concentration available to the enzyme, thus avoiding inhibition[19].
-
Product Extraction: As the chiral alcohol product is formed, it will preferentially partition back into the organic phase, which can also help to avoid potential product inhibition.
-
Reaction Conditions: Ensure vigorous stirring to maintain a high interfacial area between the two phases, facilitating the mass transfer of substrate and product.
-
Solvent Selection: Screen different organic solvents to find one that maximizes substrate solubility while minimizing enzyme deactivation. Ionic liquids can also be considered as they can enhance substrate solubility and enzyme stability[20].
Caption: Troubleshooting workflow for substrate inhibition.
Advanced Strategy: Protein Engineering
For long-term process development, consider using an engineered ketoreductase. Modern protein engineering techniques, such as structure-guided rational design and directed evolution, can be used to develop enzyme variants with improved catalytic activity, stereoselectivity, and, importantly, relieved substrate inhibition[13][21][22][23]. These engineered enzymes can significantly enhance the efficiency and robustness of the biocatalytic process[24].
References
-
Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. (2018). MDPI. [Link]
-
Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. (2018). ResearchGate. [Link]
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. (2022). ACS Publications. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Royal Society of Chemistry. [Link]
-
Optimal substrate feeding policy for a fed batch fermentation with substrate and product inhibition kinetics. (1986). PubMed. [Link]
-
On the optimal control of fed-batch reactors with substrate-inhibited kinetics. (1988). PubMed. [Link]
-
Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition for enantioselective synthesis of a key (R)-α-lipoic acid precursor. (2022). ResearchGate. [Link]
-
Immobilized Enzymes: Strategies for Overcoming the Substrate Diffusion-Limitation Problem. (2014). ResearchGate. [Link]
-
Substrate inhibition by the blockage of product release and its control by tunnel engineering. (2017). National Institutes of Health. [Link]
-
Optimal Feed Trajectories for Fedbatch Fermentation with Substrate Inhibition Kinetics. (2013). DTU Research Database. [Link]
- Ketoreductase polypeptides for the reduction of acetophenones. (2021).
-
Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor. (2010). PubMed. [Link]
-
Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. (2024). ChemRxiv. [Link]
-
Fed-batch techniques in microbial processes. (2017). ResearchGate. [Link]
-
Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. (2016). National Institutes of Health. [Link]
-
Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. (2024). PubMed. [Link]
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. (2022). ResearchGate. [Link]
-
What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? (2018). ResearchGate. [Link]
-
Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. (2024). ResearchGate. [Link]
-
A hydrophilic and hydrophobic organic solvent mixture enhances enzyme stability in organic media. (2019). ResearchGate. [Link]
-
Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. (2018). ResearchGate. [Link]
-
Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition for enantioselective synthesis of a key (R)-α-lipoic acid precursor. (2022). OUCI. [Link]
-
5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]
-
A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. (2020). ResearchGate. [Link]
-
2.5: Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. [Link]
-
Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. [Link]
-
Factors affecting enzyme activity. Monash University. [Link]
-
Application of Nonaqueous Media in Biocatalysis. (2019). ResearchGate. [Link]
-
Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. (2013). National Institutes of Health. [Link]
-
Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. (2024). MDPI. [Link]
- New method for preparation of chiral chromanol derivatives. (2011).
-
Ketones as directing groups in photocatalytic sp3 C–H fluorination. (2018). Royal Society of Chemistry. [Link]
-
Enantioselective organocatalytic α-fluorination of cyclic ketones. (2005). PubMed. [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers. [Link]
-
Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. (2007). PubMed. [Link]
-
Modern Biocatalytic Ketone Reduction. (2011). ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Substrate-bound structures of a ketoreductase from amphotericin modular polyketide synthase. (2018). National Institutes of Health. [Link]
-
Enzymatic substrate inhibition fitting? (2015). ResearchGate. [Link]
Sources
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- 5. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Co-Immobilization of Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
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- 23. researchgate.net [researchgate.net]
- 24. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
Technical Support Center: Preventing Catalyst Poisoning in the Hydrogenation of 5,7-Difluorochroman-4-one
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the catalytic hydrogenation of 5,7-Difluorochroman-4-one. Catalyst poisoning is a significant challenge in synthetic chemistry, leading to failed reactions, reduced yields, and increased costs. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, prevent, and resolve issues related to catalyst deactivation.
Troubleshooting Guide: Reacting to Experimental Challenges
This section addresses specific issues you may encounter during the hydrogenation of this compound. The question-and-answer format is designed to help you quickly diagnose and solve common problems.
Question 1: My hydrogenation reaction has stalled or is showing very low conversion. How do I determine if catalyst poisoning is the cause?
Answer: A sudden stop or an unusually slow reaction rate is a classic symptom of acute catalyst poisoning. While other factors like poor hydrogen delivery or low temperature can affect the reaction, poisoning should be a primary suspect.
Diagnostic Workflow:
-
Review the Obvious: First, confirm that your hydrogen supply is adequate, the reaction temperature is correct, and that you have sufficient agitation to ensure proper mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).
-
Analyze the Reactants: The most common source of catalyst poisons is impurities within the starting materials or solvent.[1][2] Analyze your this compound substrate, solvent, and any additives for common poisons using techniques like GC-MS or elemental analysis. Pay close attention to sulfur and nitrogen-containing compounds.
-
Small-Scale Test: Run a small-scale control reaction with a fresh, high-purity batch of solvent and recrystallized substrate. If this reaction proceeds smoothly, it strongly suggests that your previous reaction was compromised by impurities.
-
Incremental Catalyst Addition: In the stalled reaction, adding a small, fresh portion of the catalyst can sometimes restart the hydrogenation. If the reaction resumes and then stops again, this is a strong indicator of a poison being present in a stoichiometric or greater amount relative to the catalyst.
Below is a decision-tree diagram to help you troubleshoot a failed hydrogenation reaction.
Caption: Troubleshooting Decision Tree for Hydrogenation Reactions.
Question 2: I suspect my starting materials or solvent are contaminated. What is the best way to purify them?
Answer: Rigorous purification of all components is the most effective preventative measure against catalyst poisoning.[1]
-
This compound (Substrate): Recrystallization is often sufficient to remove non-volatile impurities. If you suspect volatile impurities, column chromatography may be necessary.
-
Solvents (e.g., Ethanol, Ethyl Acetate, THF): Even high-grade solvents can contain trace poisons. Passing the solvent through a packed column of activated alumina is an effective way to remove many polar impurities, including water. For more persistent sulfur-containing impurities, treatment with potassium permanganate followed by distillation can be effective.[3] Always use freshly purified, degassed solvents for hydrogenation reactions.
-
Hydrogen Gas: Use high-purity hydrogen (99.999%). In-line gas purifiers or traps can be used to remove trace amounts of oxygen, water, and carbon monoxide.
(Refer to Protocol 2: Solvent Purification for a detailed procedure.)
Question 3: Can a poisoned Palladium catalyst be regenerated and reused?
Answer: In some cases, yes, but the success of regeneration depends on the nature of the poison and the severity of the deactivation.
-
Reversible Poisoning: Poisons that weakly adsorb to the surface, or deactivation caused by oxidation of the palladium surface, can sometimes be reversed. Washing the catalyst with a suitable solvent or a mild acid/base solution may remove the poison. For an oxidized catalyst, careful reduction under a hydrogen stream at elevated temperatures can restore activity.[4][5][6]
-
Irreversible Poisoning: Strong chemisorption, as is the case with many sulfur and heavy metal compounds, often leads to irreversible deactivation.[4] In these instances, the poison forms a stable chemical bond with the palladium active sites. Regeneration may not be economically viable or effective, and replacing the catalyst is the best course of action.
| Regeneration Method | Target Poison/Deactivation | General Procedure | Effectiveness | Reference |
| Solvent Washing | Loosely bound organic residues | Wash the filtered catalyst with a clean, degassed solvent. | Low to moderate | - |
| Thermal Treatment | Surface oxides, some carbonaceous deposits | Heat the catalyst under a flow of inert gas or hydrogen. | Moderate to high, but risks sintering | [5][7] |
| Chemical Treatment | Acidic/basic impurities, some ionic poisons | Wash with dilute acid or base, followed by water and solvent rinses. | Variable; depends on the poison | [8] |
| Oxidative/Reductive Cycling | S-poisoned catalysts, surface oxides | Treatment with an oxidizing agent (e.g., permanganate) followed by a reducing agent (e.g., hydrazine or H₂). | Can be effective but is harsh | [3] |
Frequently Asked Questions (FAQs)
What are the most common poisons for Palladium hydrogenation catalysts?
Palladium catalysts are susceptible to a wide range of chemical compounds that can act as poisons. These substances typically have lone pairs of electrons or unsaturated bonds that allow for strong coordination to the metal surface, blocking the active sites needed for hydrogenation.[1][9]
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | Thiols (mercaptans), sulfides, disulfides, thiophenes, H₂S | Contaminated reagents, natural gas-derived solvents, rubber stoppers/septa |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, amines, nitro compounds | Starting material impurities, additives, previous reaction steps |
| Halides | Cl⁻, Br⁻, I⁻ (from inorganic salts or organohalides) | Impurities, reagents from previous steps (e.g., HCl salts) |
| Carbon Monoxide (CO) | CO gas | Impurity in hydrogen gas, decomposition of formic acid/formates |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As), Bismuth (Bi) | Contaminated reagents, leaching from equipment |
| Unsaturated Compounds | Dienes, alkynes (if not the substrate) | Byproducts, starting material impurities |
How do poisons deactivate a Palladium catalyst at the molecular level?
Catalyst poisoning occurs when a substance chemically bonds to the active sites on the palladium surface.[9] This process prevents the reactant molecules (this compound and hydrogen) from adsorbing onto the catalyst, which is the crucial first step of the hydrogenation reaction.
The strength of the bond between the poison and the palladium surface determines the severity and reversibility of the poisoning. For example, sulfur compounds form very strong palladium-sulfur bonds, leading to near-permanent deactivation.
Caption: Experimental Workflow for Catalytic Hydrogenation.
Procedure:
-
Preparation: Add the desired amount of Pd/C (typically 5-10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times. [10]3. Solvent Addition: Add the purified, degassed solvent (e.g., ethanol or ethyl acetate) via cannula under a positive pressure of inert gas.
-
Substrate Addition: Add the this compound substrate to the flask.
-
Hydrogenation Setup: Replace the inert gas atmosphere with hydrogen. Evacuate the flask and backfill with hydrogen from a balloon or a pressurized reactor system. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously at the desired temperature and pressure until the reaction is complete.
-
Monitoring: To take an aliquot for analysis, first purge the system with inert gas, take the sample, and then re-introduce the hydrogen atmosphere. [10]8. Workup: Once the reaction is complete, purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the Celite pad with the catalyst to go dry, as this creates a fire hazard. [11][12]Keep it wet with solvent at all times.
-
Catalyst Quenching: Immediately after filtration, transfer the Celite/catalyst pad to a dedicated waste container and submerge it under water to render it non-pyrophoric. [11]
Protocol 2: Purification of Solvents using Activated Alumina
This protocol is effective for removing trace water and other polar impurities that can act as catalyst poisons.
-
Column Preparation: Oven-dry a glass chromatography column. Pack the column with activated alumina (basic or neutral, depending on the solvent). The amount of alumina should be approximately 5-10% of the solvent weight.
-
Solvent Application: Pass the solvent through the alumina column directly into a dry, clean flask.
-
Degassing: Degas the purified solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique for more rigorous applications.
-
Storage: Store the purified, degassed solvent over molecular sieves in a sealed container under an inert atmosphere. Use the solvent within 24 hours for best results.
References
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 3. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. dcl-inc.com [dcl-inc.com]
- 6. dcl-inc.com [dcl-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. sarponggroup.com [sarponggroup.com]
Technical Support Center: Purification of 5,7-Difluorochroman-4-one
Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026
Welcome to the technical support guide for the purification of 5,7-Difluorochroman-4-one. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the isolation and purification of this key intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the lab.
Core Concepts: Understanding Your Purification
Before troubleshooting, it's crucial to understand the context of your purification. This compound is typically synthesized via an intramolecular Friedel-Crafts acylation of a precursor like 3-(3,5-difluorophenoxy)propionic acid, often using a strong acid catalyst such as polyphosphoric acid or sulfuric acid.[1][2] The success of your purification depends on effectively separating the desired product from unreacted starting materials, catalyst residues, and potential side products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 844648-22-2 | [3][4][5] |
| Molecular Formula | C₉H₆F₂O₂ | [3][4][6] |
| Molecular Weight | 184.14 g/mol | [4][5] |
| Appearance | White to off-white solid | [1][6] |
| Solubility | Freely soluble in acetonitrile | [4] |
Purification Workflow Overview
The general strategy involves a primary purification step (typically column chromatography) to remove the bulk of impurities, followed by a secondary polishing step (recrystallization) to achieve high purity.
Caption: General workflow for purifying this compound.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar compounds like this compound from nonpolar and highly polar impurities.[7]
Question: I'm getting poor separation of my product from an impurity during column chromatography. What should I do?
Answer: Poor separation is a common issue that can almost always be solved by systematically evaluating your solvent system and technique.
Possible Causes & Solutions:
-
Inappropriate Solvent System (Eluent): The polarity of your eluent is the most critical factor. If your product and a key impurity have very similar Rf values on a Thin Layer Chromatography (TLC) plate, they will co-elute from the column.
-
Solution: The ideal Rf for your target compound on a TLC plate is between 0.3 and 0.4.[8] If your Rf is too high, decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If the Rf is too low, increase the polarity. Test various solvent systems (e.g., Dichloromethane/Hexane, Acetone/Hexane) via TLC to find one that provides the best separation between your product and the impurities.[8]
-
-
Improper Column Packing: Voids, channels, or cracks in the silica gel bed will lead to uneven solvent flow and band broadening, resulting in poor separation.[9]
-
Solution: Ensure your silica gel is packed as a uniform, homogenous slurry. Tap the column gently as you pack to dislodge air bubbles. Add a layer of sand on top of the silica to prevent the surface from being disturbed when you add the eluent.[10]
-
-
Sample Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
-
Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. If your separation is particularly difficult, increase this ratio.
-
-
Sample Loaded in Too Much Solvent: If the sample is dissolved in a large volume of solvent, or a solvent that is too polar, it will spread out before it has a chance to adsorb onto the silica, leading to a very broad initial band.[10]
-
Solution: Dissolve your crude product in the absolute minimum amount of the eluent or a slightly more polar solvent.[10] If the product is poorly soluble, consider "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Caption: Decision tree for troubleshooting poor column separation.
Question: My compound is not coming off the column. What's wrong?
Answer: This can be alarming, but it's usually due to one of a few common reasons.
Possible Causes & Solutions:
-
Eluent is Not Polar Enough: Your compound may be strongly adsorbed to the polar silica gel and the eluent is too nonpolar to move it down the column.
-
Solution: Gradually increase the polarity of your eluent. If you started with 10% Ethyl Acetate in Hexane, try increasing to 20%, 30%, or even 50%. Monitor the output with TLC.[7]
-
-
Compound Decomposition: Some compounds are unstable on silica or alumina.
-
Solution: Before running a large column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a streak from the baseline or multiple new spots, your compound may be decomposing.[8] In this case, you may need to switch to a different stationary phase (like neutral alumina) or consider another purification method like recrystallization.
-
-
Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to be seen on a TLC plate by UV light.[8]
-
Solution: Combine several fractions in the expected elution range and concentrate them on a rotary evaporator. Re-spot the concentrated solution on a TLC plate to check for your product.[8]
-
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity and is often used after chromatography to obtain a crystalline solid product.[1][11] A successful recrystallization depends entirely on the choice of solvent.[12]
Key Principles of Solvent Selection:
-
The compound should be highly soluble in the solvent at high temperatures (near the solvent's boiling point).[13]
-
The compound should be poorly soluble or insoluble in the solvent at low temperatures (room temperature or below).[13]
-
Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[13]
-
The solvent must not react with the compound.[11]
Question: My product "oiled out" instead of forming crystals during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product. The product comes out of solution as a liquid instead of a solid crystal lattice.
Possible Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling promotes precipitation rather than the slow, ordered process of crystallization.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Do not move it directly to an ice bath. Once it has reached room temperature, then you can induce further crystallization by cooling in an ice bath.[12]
-
-
Supersaturation is Too High: The concentration of the solute is too high, forcing it out of solution as an oil.
-
Solution: Add a small amount (a few drops) of the hot solvent back into the mixture to dissolve the oil.[14] Then, allow the solution to cool more slowly.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal.
-
Solution: Experiment with different solvent systems. A common and effective strategy is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" anti-solvent (in which it is insoluble) until the solution just becomes cloudy (the cloud point). Add a drop of the good solvent to clarify, then cool slowly. For this compound, a hexane/ethyl acetate system is reported to be effective.[1]
-
Question: I have very low recovery after recrystallization. Why?
Answer: While some product loss is inevitable, very low recovery usually points to a procedural issue.
Possible Causes & Solutions:
-
Too Much Solvent Was Used: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve your crude solid.[12] If you've already completed the crystallization and suspect this was the issue, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again to obtain a second crop of crystals.
-
-
Premature Crystallization: The product crystallized in the funnel during a hot filtration step.
-
Solution: Ensure your funnel and receiving flask are pre-heated before filtering the hot solution. Using a stemless funnel can also help prevent clogging and crystallization in the stem.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product off the filter paper.
-
Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.[11] The cold temperature minimizes the solubility of your product during the wash step.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound? A: Based on its synthesis, common impurities include unreacted starting material (e.g., 3-(3,5-difluorophenoxy)propionic acid), residual strong acid catalyst (which should be removed during aqueous work-up), and potentially polymeric byproducts from intermolecular reactions. Other related substances that could be present are precursors like 3-(3,5-difluorophenoxy)propan-1-ol or the over-reduced product, 5,7-difluorochroman-4-ol.[5]
Q2: What is a good starting solvent system for column chromatography? A: A good starting point for a moderately polar ketone like this is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin by testing a TLC with 10-20% ethyl acetate in hexane and adjust the ratio to achieve an Rf of ~0.3-0.4 for the product spot.
Q3: Can I use a method other than chromatography or recrystallization? A: For this type of solid organic compound, column chromatography and recrystallization are the most effective and widely used methods. Distillation is not suitable as the compound is a solid with a likely high boiling point. A simple filtration through a short plug of silica can sometimes be used to remove baseline (highly polar) impurities if a full chromatographic separation is not required.[8]
Q4: How do I monitor my column if my compound is not UV-active? A: While this compound is UV-active due to its aromatic ring, if you are working with a non-UV-active compound, you can use chemical stains for TLC analysis. A potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain are common general-purpose stains that react with many organic functional groups to produce a colored spot.
Q5: My purified product is a white solid. How do I confirm its identity and purity? A: The identity of the compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by obtaining a sharp melting point and by analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can provide a quantitative measure of purity (e.g., >99%).
Detailed Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an eluent system (e.g., 20% Ethyl Acetate in Hexane) that gives the product an Rf value of approximately 0.3-0.4 and separates it from major impurities.
-
Column Packing:
-
Select an appropriate size column.
-
Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles.[9]
-
Add another thin layer of sand to the top of the silica bed to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1g) in a minimal volume of the eluent (or a slightly more polar solvent like dichloromethane if necessary).[10]
-
Carefully pipette the sample solution onto the top of the silica gel, trying to create a thin, even band.
-
Drain the solvent just into the sand layer.
-
Gently add a small amount of fresh eluent to wash the sides and load the entire sample onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with eluent.
-
Apply pressure (1-2 psi of air or nitrogen) to the top of the column to achieve a steady flow rate.[10]
-
Collect fractions in test tubes. The size of the fractions should be proportional to the size of the column.
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.[15]
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection: A hexane/ethyl acetate mixture is a good starting point.[1]
-
Dissolution:
-
Place the impure solid (e.g., from the column) in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
-
Induce Cloudiness:
-
While the solution is still hot, add the "poor" solvent (hexane) dropwise until the solution remains faintly cloudy.
-
Add 1-2 drops of the "good" solvent (ethyl acetate) to make the solution clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[12]
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.[11]
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[11]
-
Transfer the crystals to a watch glass and dry them completely in a vacuum oven.
-
References
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry, Education in Chemistry. [Link]
-
Recrystallization . University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]
-
TROUBLESHOOTING GUIDE . Restek. [Link]
-
Several Problems of Flash Column Chromatography . Hawach Scientific. [Link]
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
Troubleshooting Guide . Phenomenex. [Link]
- New method for preparation of chromanone derivatives.
-
5,7-Difluorochroman-4-ol . PubChem, National Center for Biotechnology Information. [Link]
-
1270294-05-7 . Chemvisai Labs. [Link]
- Preparation method of R-5, 7-difluorochroman-4-ol.
-
Applications of Friedel–Crafts reactions in total synthesis of natural products . National Center for Biotechnology Information. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products . Beilstein Journal of Organic Chemistry. [Link]
-
Friedel–Crafts reaction . Wikipedia. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism . The Organic Chemistry Tutor (YouTube). [Link]
-
8. Column Chromatography . ResearchGate. [Link]
-
Column Chromatography . Magritek. [Link]
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- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Tegoprazan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
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- 11. Recrystallization [sites.pitt.edu]
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- 15. magritek.com [magritek.com]
Technical Support Center: Navigating the Scale-Up of 5,7-Difluorochroman-4-one Synthesis
Welcome to the technical support guide for the synthesis of 5,7-Difluorochroman-4-one. This molecule is a critical building block in the pharmaceutical industry, most notably as a precursor for key intermediates of Tegoprazan, a potassium-competitive acid blocker.[1][2][3] While laboratory-scale synthesis is well-documented, transitioning to pilot and industrial-scale production introduces significant challenges that can impact yield, purity, and process safety.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions (FAQs), grounded in chemical principles and practical, field-proven insights.
Section 1: The Industrial Synthetic Workflow at a Glance
The most common and scalable synthetic route to this compound begins with 3,5-difluorophenol. The process involves three core chemical transformations followed by purification. Understanding this workflow is the first step in effective troubleshooting.
Caption: High-level overview of the scalable synthesis route for this compound.
Section 2: Troubleshooting Guide & FAQs by Synthetic Step
This section addresses common problems encountered during the scale-up of each reaction stage.
Step 1: O-Alkylation of 3,5-Difluorophenol
FAQ 1: We are observing incomplete conversion of the starting 3,5-difluorophenol, even with extended reaction times. What are the likely causes?
-
Potential Causes & Troubleshooting Actions:
-
Insufficient Base: On a large scale, inadequate mixing can lead to localized consumption of the base (K₂CO₃). Ensure your reactor's agitation is sufficient to maintain a homogenous slurry. It is also crucial to verify the stoichiometry, as an insufficient amount of base will prevent complete deprotonation of the phenol.
-
Catalyst Activity: Potassium iodide (KI) is often used catalytically. Its role is to convert the alkyl chloride to the more reactive alkyl iodide in situ. Ensure the KI is fully dissolved and active. The quality of the KI should be checked, as contaminants can inhibit its function.
-
Solvent Quality: The presence of water in the solvent (e.g., ethanol) can hydrolyze the alkylating agent and reduce the effectiveness of the base. Use a high-purity, dry solvent for the reaction.[4]
-
Temperature Control: While the reaction is typically run at reflux, poor heat distribution in a large reactor can create cold spots, slowing the reaction rate in those areas.[1][2] Monitor the temperature at multiple points within the reactor if possible.
-
-
Scientific Rationale: The O-alkylation is a Williamson ether synthesis, which requires the complete formation of the phenoxide nucleophile by a base. Inadequate base or poor mixing leaves unreacted phenol. The catalytic effect of iodide is a classic example of enhancing reactivity through the Finkelstein reaction, where a less reactive alkyl chloride is converted to a more reactive alkyl iodide.
Step 2: Oxidation to 3-(3,5-Difluorophenoxy)propionic Acid
FAQ 2: Why is the TEMPO-based oxidation system recommended for scale-up, and what are the critical parameters?
-
Rationale for TEMPO System: This method is preferred for industrial synthesis because it avoids the use of heavy metals like chromium, which was used in older, less environmentally friendly processes.[5] The TEMPO-catalyzed system uses inexpensive and safer co-oxidants like sodium hypochlorite (bleach) and sodium chlorite, making it a "greener" and more cost-effective choice.[1][2]
-
Critical Parameters & Troubleshooting:
-
pH Control (Most Critical): The catalytic efficiency of TEMPO is highly pH-dependent. The reaction should be maintained in a specific pH range, typically buffered. Deviations can halt the catalytic cycle or lead to side reactions. On a large scale, this requires a well-calibrated pH probe and an automated acid/base dosing system.
-
Temperature Management: The oxidation is exothermic. A robust cooling system is necessary to maintain the reaction at the optimal temperature. Runaway temperatures can lead to degradation of the product and the catalyst.
-
Reagent Addition Rate: Slow, controlled addition of the co-oxidant is crucial to manage the exotherm and prevent the buildup of reactive intermediates. A fed-batch approach is highly recommended for large-scale operations.[4]
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
FAQ 3: Our cyclization reaction using Polyphosphoric Acid (PPA) or sulfuric acid is resulting in a low yield and a dark, charred product. What's going wrong?
-
Potential Causes & Troubleshooting Actions:
-
Poor Temperature Control: This is the most common failure mode. The intramolecular Friedel-Crafts acylation is highly exothermic. In a large reactor, inefficient heat removal can cause localized "hot spots" where the temperature skyrockets. This leads to intermolecular reactions, polymerization, and sulfonation (in the case of H₂SO₄), resulting in charring.
-
Solution: Implement strict temperature control. A common industrial practice is "reverse addition," where the substrate (propionic acid derivative) is added slowly and controllably to the PPA or sulfuric acid, which is pre-heated or pre-cooled to the target temperature (e.g., 50°C).[6] This allows the reactor's cooling system to manage the heat generated in real-time.
-
-
Moisture Contamination: Water will hydrolyze PPA and dilute sulfuric acid, reducing their efficacy as catalysts and dehydrating agents for this reaction. Ensure all reagents and the reactor are scrupulously dry.
-
Mixing Issues: PPA is extremely viscous. Inadequate agitation will prevent efficient mixing of the substrate and catalyst, leading to both unreacted starting material and localized overheating where mixing does occur. Use a reactor equipped with a powerful overhead stirrer designed for high-viscosity media.
-
-
Scientific Rationale: The cyclization relies on the acid to activate the carboxylic acid, forming a reactive acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring to close the chromanone ring. Excessive temperatures provide enough energy to overcome the activation barrier for undesirable side reactions, such as sulfonation of the aromatic ring or polymerization, which are common pathways for decomposition in strong acids.
FAQ 4: The workup for the PPA/H₂SO₄ reaction is hazardous and difficult to manage at scale. Are there better strategies?
-
Challenge: Quenching a large volume of concentrated, hot acid is one of the most significant scale-up hazards. Adding water directly to the acid can cause violent boiling and splashing.
-
Recommended Scale-Up Strategy:
-
Controlled Reverse Quench: Cool the reaction mixture to room temperature. Prepare a separate, well-agitated vessel containing a large volume of ice water (e.g., 5-10 times the volume of the acid). Slowly transfer the acidic reaction mixture into the ice water.[6] This method ensures that the bulk liquid is always water, which has a high heat capacity, allowing for better absorption and dissipation of the heat of dilution.
-
Product Precipitation & Isolation: The this compound product is typically insoluble in water and will precipitate out during the quench.[6] This solid can then be collected by filtration. This avoids a potentially problematic liquid-liquid extraction of a large aqueous volume.
-
Washing: The collected solid should be washed thoroughly with cold water to remove residual acid before drying.
-
Section 3: Industrial Purification Strategy
For industrial production, column chromatography is generally not viable due to high solvent consumption, cost, and low throughput.[4][5] Crystallization is the preferred method for purifying the final product.
FAQ 5: What is a reliable, scalable protocol for purifying this compound without chromatography?
A robust purification can be achieved through crystallization. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
Recommended Crystallization Protocol:
-
Solvent Selection: A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is reported to be effective.[2] The optimal ratio must be determined experimentally.
-
Dissolution: Dissolve the crude, dry this compound in a minimal amount of the chosen solvent system at an elevated temperature (e.g., reflux).
-
Cooling & Crystallization: Slowly cool the solution with gentle agitation. Slow cooling is critical for forming large, pure crystals. Seeding the solution with a few crystals of pure product can help initiate crystallization.
-
Isolation: Once crystallization is complete, cool the slurry further (e.g., 0-5°C) to maximize yield. Collect the solid product by filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining impurities. Dry the final product under vacuum.
Data Summary: Comparison of Purification Techniques
| Feature | Column Chromatography | Crystallization | Distillation |
| Scalability | Poor | Excellent | Good (if thermally stable) |
| Solvent Usage | Very High | Moderate to Low | Very Low |
| Cost | High | Low | Moderate (equipment cost) |
| Throughput | Low | High | High |
| Typical Purity | >99% | 98-99.9% | Variable, depends on volatility |
| Recommendation | Lab-scale only | Ideal for industrial scale | Potentially viable, but requires thermal stability studies |
Section 4: Key Process Logic and Decision Making
Effective scale-up requires anticipating and mitigating risks. The following diagram outlines the critical decision points and troubleshooting logic for the most challenging step: the cyclization reaction.
Caption: Troubleshooting workflow for the critical cyclization step.
References
- 1. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]
- 6. This compound | 844648-22-2 [chemicalbook.com]
Technical Support Center: Troubleshooting Ketoreductase Stability in the Asymmetric Reduction of 5,7-Difluorochroman-4-one
An advanced technical support guide for researchers, scientists, and drug development professionals.
The stereoselective reduction of 5,7-Difluorochroman-4-one to its corresponding (R)-alcohol is a critical step in the synthesis of valuable pharmaceutical intermediates, such as the potassium-competitive acid blocker, Tegoprazan.[1][2] Ketoreductases (KREDs) have become the catalysts of choice for this transformation, offering exceptional enantioselectivity and mild reaction conditions.[1][3] However, the operational stability of these enzymes is a common hurdle that can impact reaction yield, reproducibility, and scalability.
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve KRED stability issues in your experiments.
Section 1: Diagnosing and Resolving Low or Stalled Conversions
This is the most frequent challenge encountered in biocatalytic reductions. A systematic approach is crucial to pinpointing the root cause.
Q1: My KRED reaction shows very low or no conversion of this compound. What are the primary factors to investigate?
When a reaction fails, it's essential to systematically validate each component of the system. The issue typically stems from one of three areas: the enzyme's intrinsic activity, the cofactor's integrity, or the reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low KRED reaction conversion.
Q2: How can I confirm my KRED is active before committing to a large-scale reaction?
Always perform a standard activity assay using a model substrate or the actual this compound. This baseline measurement is critical for troubleshooting. The assay monitors the consumption of the NAD(P)H cofactor by measuring the decrease in absorbance at 340 nm.
Protocol 1: Standard Ketoreductase Activity Assay [4]
-
Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Substrate Stock: 100 mM this compound in DMSO.
-
Cofactor Stock: 10 mM NADPH or NADH in buffer.
-
Enzyme Solution: Prepare a dilute solution of your KRED in buffer.
-
-
Assay Mixture (1 mL total volume in a cuvette):
-
880 µL of Potassium Phosphate Buffer.
-
100 µL of Substrate Stock (final concentration: 10 mM).
-
20 µL of NAD(P)H Stock (final concentration: 0.2 mM).
-
-
Measurement:
-
Equilibrate the assay mixture at the desired temperature (e.g., 30°C) in a UV-Vis spectrophotometer.
-
Initiate the reaction by adding 10 µL of the KRED enzyme solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm for 2-5 minutes.
-
-
Calculation:
-
Calculate the rate (ΔAbs/min) from the initial linear portion of the curve.
-
Enzyme Activity (U/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume), where ε (molar extinction coefficient) for NAD(P)H at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
One unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of NAD(P)H per minute.
-
Q3: My cofactor (NADPH) seems to be unstable or depleted. How can I implement an effective regeneration system?
Nicotinamide cofactors are expensive and often unstable over long reaction times. A regeneration system is essential for process viability.[5] The most common and robust method for KREDs is a coupled-enzyme system using Glucose Dehydrogenase (GDH).[6][7]
The KRED-GDH Coupled System This system links the KRED-catalyzed reduction of the ketone to the GDH-catalyzed oxidation of D-glucose. GDH reduces NADP⁺ back to NADPH, allowing for a small catalytic amount of the cofactor to be recycled thousands of times.[7][8][9][10] The oxidation of glucose to gluconolactone (which hydrolyzes to gluconic acid) is practically irreversible, providing a strong thermodynamic driving force for the reaction.[11][12]
Caption: KRED catalytic cycle with NADPH regeneration by Glucose Dehydrogenase.
Typical Cofactor Regeneration Setup:
-
KRED: As determined by screening/optimization.
-
Substrate: e.g., 50-100 mM this compound.
-
NADP⁺: 0.1-1.0 mM (catalytic amount).
-
Glucose Dehydrogenase (GDH): 1-5 U per 1 U of KRED activity.
-
D-Glucose: 1.2-1.5 molar equivalents relative to the substrate.
-
Buffer: 100 mM Potassium Phosphate, pH 6.5-7.5.
Section 2: Addressing Enzyme Inactivation During Reaction
If the reaction starts but then prematurely platues, it indicates that the enzyme is losing activity under the operational conditions.
Q4: My reaction starts well but stops before completion. What causes this time-dependent loss of KRED activity?
Enzyme inactivation during a reaction can be attributed to several factors:
-
Thermal Denaturation: The chosen temperature may be too high for the KRED's long-term stability, even if it provides a high initial rate.[13][14]
-
pH Drift: The production of gluconic acid in GDH-based regeneration systems can lower the reaction pH, moving it out of the optimal range for the KRED and potentially causing denaturation.[11]
-
Co-solvent Effects: Organic co-solvents, necessary for substrate solubility, can strip essential water from the enzyme's hydration shell, leading to denaturation over time.[15][16]
-
Substrate/Product Inhibition: High concentrations of the substrate or the synthesized alcohol product can act as inhibitors, binding to the active site or allosteric sites and reducing enzyme activity.[17]
Q5: How do I determine the optimal temperature and pH for my specific KRED?
The optimal conditions are a trade-off between activity and stability. An enzyme's highest activity may not correspond to its greatest stability.[13] A systematic profiling experiment is recommended.
Protocol 2: KRED Thermostability and pH Profiling
-
Thermostability Assay:
-
Prepare several aliquots of your KRED in its optimal buffer.
-
Incubate the aliquots at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C) for set time intervals (e.g., 0, 1, 4, 8, 24 hours).[18]
-
After each interval, remove an aliquot, cool it on ice, and then measure its residual activity using the Standard KRED Activity Assay (Protocol 1) .
-
Plot the percentage of residual activity against time for each temperature to determine the enzyme's half-life.
-
-
pH Profile Assay:
-
Prepare a series of buffers with different pH values (e.g., pH 5.0 to 9.0).
-
To determine the optimal pH for activity, measure the initial reaction rate using the standard assay in each buffer.[19][20]
-
To determine the optimal pH for stability, incubate the enzyme in each buffer for a prolonged period (e.g., 24 hours) at a set temperature (e.g., 4°C or 25°C), then measure the residual activity in the optimal activity buffer.[19]
-
Data Summary: Typical KRED Operational Parameters
| Parameter | Typical Range | Rationale & Considerations |
| Temperature | 25 - 40°C | Higher temperatures increase initial rates but can lead to rapid denaturation. A balance is crucial for long reactions.[14] |
| pH | 6.0 - 8.0 | KREDs typically have a neutral to slightly basic pH optimum. The catalytic residues in the active site require a specific protonation state.[19][20] |
| Buffer | Potassium Phosphate | Phosphate buffers offer good buffering capacity in the neutral pH range and are generally non-inhibitory to KREDs. |
| pH Control | Manual or Automated | For reactions with pH drift (e.g., using GDH), periodic or automated addition of a base (e.g., NaOH) is necessary to maintain the optimal pH. |
Q6: Could the this compound substrate or the (R)-alcohol product be inhibiting the enzyme?
Yes, both substrate and product inhibition are common in enzymatic reactions.
-
Substrate Inhibition: At very high concentrations, two substrate molecules may bind to the enzyme simultaneously in a non-productive manner, blocking the reaction.
-
Product Inhibition: The product alcohol can compete with the substrate for binding to the active site, slowing the reaction as its concentration increases.
How to Test: Run a series of initial rate experiments (using Protocol 1) where you vary the concentration of either the substrate (while keeping product concentration at zero) or the product (while keeping the substrate at a fixed, non-saturating concentration). A decrease in rate at higher concentrations of either compound indicates inhibition.
Section 3: Managing Co-solvents and Solubility
Q7: this compound has poor aqueous solubility. How can I improve this without inactivating the KRED?
The use of a water-miscible organic co-solvent is the most common strategy. However, high concentrations of organic solvents can denature enzymes.[15] The key is to use the minimum amount of co-solvent necessary to keep the substrate and product solubilized.
Q8: What are the best practices for selecting and optimizing a co-solvent?
The choice of co-solvent and its concentration must be empirically determined for your specific KRED, as tolerance varies widely.[21][22][23]
Protocol 3: Co-solvent Tolerance Screening
-
Prepare a series of reaction mixtures, each containing a different co-solvent (e.g., DMSO, isopropanol, ethanol, acetonitrile) at a range of concentrations (e.g., 5%, 10%, 20%, 30% v/v).[21]
-
Add the KRED to each mixture and incubate for a set period (e.g., 1-4 hours) at a standard temperature.
-
Measure the residual activity in each sample using the Standard KRED Activity Assay (Protocol 1) .
-
Select the co-solvent and concentration that maintains the highest enzyme activity while providing sufficient substrate solubility.
Co-solvent Compatibility Overview
| Co-solvent | LogP | Typical Conc. (%) | Comments |
| DMSO | -1.35 | 5 - 20% | Generally well-tolerated by many KREDs; excellent solubilizing power.[21] |
| Isopropanol (IPA) | 0.05 | 5 - 15% | Can sometimes serve as a co-substrate for cofactor regeneration in some KREDs, but this is less efficient than a GDH system.[7] |
| Ethanol | -0.31 | 5 - 15% | A viable option, can also be used in some cofactor regeneration schemes.[24] |
| Acetonitrile | -0.34 | < 10% | Can be more denaturing than other options; use with caution. |
| Tetrahydrofuran (THF) | 0.46 | < 5% | Generally has a high inactivation effect on enzymes and should be avoided if possible.[23] |
Section 4: Advanced Strategies for Enhancing Stability
Q9: How can I improve the long-term operational stability of my KRED for reuse or continuous flow processes?
Enzyme Immobilization is the most effective strategy for dramatically increasing enzyme stability and enabling reuse.[25] Attaching the enzyme to a solid support can protect it from denaturation caused by solvents, temperature, and shear stress.
Common Immobilization Methods:
-
Adsorption/Ionic Binding: The enzyme is bound to a carrier (e.g., a resin) via non-covalent interactions. This is a simple method, but leaching can occur.[25]
-
Covalent Attachment: The enzyme is permanently linked to a support. This method is very stable but can sometimes reduce enzyme activity if the active site is obstructed.[26]
-
Entrapment: The enzyme is physically trapped within a porous matrix, such as a polyvinyl alcohol (PVA) gel or alginate beads.[27]
-
Affinity Binding: Using a His-tagged KRED and binding it to a metal-chelated resin (e.g., Ni-NTA) can provide a stable, oriented immobilization that often preserves high activity.[26][28]
Co-immobilizing both the KRED and the GDH onto the same support can further enhance the efficiency of the cofactor regeneration system by localizing the enzymes in close proximity.[6][26][27]
Q10: Are there known inhibitors for ketoreductases that might be present in my reaction mixture?
Yes, certain classes of compounds can inhibit KREDs, which largely belong to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.
-
Non-steroidal Anti-inflammatory Drugs (NSAIDs): Compounds like salicylates and their derivatives can be potent inhibitors.[29][30][31]
-
Flavonoids and Cinnamic Acids: Natural products present in some media components could have an inhibitory effect.[29]
-
Heavy Metal Ions: Ensure buffers and reagents are free from heavy metal contamination, which can denature enzymes.
-
Chelating Agents: High concentrations of EDTA can sometimes affect metalloenzymes, though most KREDs are not dependent on metal ions for their primary catalytic activity.
If you suspect inhibition from an unknown source, a thorough purification of reagents and analysis of starting materials is warranted.
References
- High-level expression of recombinant glucose dehydrogenase and its application in NADPH regeneration. PubMed.
- Glucose dehydrogenase (GDH enzyme). Johnson Matthey.
- Glucose dehydrogenase for the regeneration of NADPH and NADH. ResearchGate.
- Technical Support Center: Optimization of Ketoreductase Activity and Stability for Chromanol Synthesis. BenchChem.
- Glucose Dehydrogenase for the Regeneration of NADPH and NADH. Semantic Scholar.
- High-level expression of recombinant glucose dehydrogenase and its application in NADPH regeneration. Journal of Industrial Microbiology and Biotechnology, Oxford Academic.
- Unlocking Catalytic Diversity of a Formate Dehydrogenase: Formamide Activity for NADPH Regeneration and Amine Supply for Asymmetric Reductive Amination. ACS Catalysis.
- Simultaneous CO2 reduction and NADH regeneration using formate and glycerol dehydrogenase enzymes co-immobilized on modified natural zeolite. RSC Publishing.
- Formate dehydrogenase FDH enzyme. Johnson Matthey.
- A pH-controlled Fed-Batch Process Can Overcome Inhibition by Formate in NADH-dependent Enzymatic Reductions Using Formate Dehydrogenase-Catalyzed Coenzyme Regeneration. PubMed.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing).
- Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI.
- A Comparative Guide to Ketoreductases for the Asymmetric Synthesis of (R)-5,7-Difluorochroman-4-ol. BenchChem.
- Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications.
- Enzyme-catalyzed organic synthesis: NADH regeneration by using formate dehydrogenase. Journal of the American Chemical Society.
- Effect of pH on the ketoreductases (KRED) activity and stability. ResearchGate.
- Effect of temperature on the ketoreductases (KRED) activity and stability. ResearchGate.
- WO2014150633A1 - Immobilized ketoreductases and process for making and using. Google Patents.
- Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications.
- (PDF) Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ResearchGate.
- Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate.
- Effect of temperature and pH on the enzyme activity and stability. ResearchGate.
- Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance. PMC - NIH.
- Citrate as Cost-Efficient NADPH Regenerating Agent. PMC - PubMed Central.
- Characterization and Catalytic-Site-Analysis of an Aldo-Keto Reductase with Excellent Solvent Tolerance. MDPI.
- KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H.... ResearchGate.
- Aldo-keto reductase (AKR) family Inhibitors. Santa Cruz Biotechnology.
- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH.
- Origins of stereoselectivity in evolved ketoreductases. PNAS.
- Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. PubMed.
- Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. Heriot-Watt University.
- Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Omics.
- A Coupled Ketoreductase‐Diaphorase Assay for the Detection of Polyethylene Terephthalate‐Hydrolyzing Activity. PMC - NIH.
- Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups. Journal of Chemical Information and Modeling.
- Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis.
- Difluorochroman-4-ol (CAS: 1270294-05-7): A Key Intermediate in the Synthesis of Tegoprazan. BenchChem.
- Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. PubMed.
- Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. ResearchGate.
- 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. LibreTexts Chemistry.
- Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed.
- Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. PubMed.
- Origins of stereoselectivity in evolved ketoreductases. PMC - NIH.
- Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. NIH.
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Technical Support Center: Optimizing Solvent Systems for the Crystallization of 5,7-Difluorochroman-4-ol
Welcome to the technical support center for the crystallization of 5,7-Difluorochroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical methodologies to overcome common challenges and successfully develop a robust crystallization process for this key pharmaceutical intermediate.
I. Understanding the Molecule: 5,7-Difluorochroman-4-ol
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 5,7-Difluorochroman-4-ol that influence its crystallization behavior.
-
Polarity and Hydrogen Bonding: The presence of a hydroxyl group makes it a polar molecule capable of acting as both a hydrogen bond donor and acceptor. This is a primary consideration for solvent selection.
-
Fluorine Substitution: The two fluorine atoms on the aromatic ring increase lipophilicity and can alter crystal packing through non-covalent interactions, such as C-H···F and F···F interactions.[1][2][3] These interactions can be weaker than traditional hydrogen bonds but still significantly influence crystal lattice formation.[4]
-
Chirality: As a chiral molecule, the potential for diastereomeric resolution during crystallization exists if a chiral resolving agent is used.[5][6]
II. Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of 5,7-Difluorochroman-4-ol in a question-and-answer format.
Question 1: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7][8] This typically happens when the supersaturation level is too high or when the melting point of your compound (or an impure form of it) is lower than the temperature of the solution.[8][9] The resulting oil is often an amorphous, supercooled liquid that can trap impurities.
Causality:
-
High Supersaturation: Rapidly cooling the solution or adding an anti-solvent too quickly can generate a level of supersaturation that favors the formation of a liquid-liquid phase separation over the more ordered process of crystal nucleation.[7]
-
Impurities: The presence of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[9][10]
-
Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (10-20% volume increase) of the "good" solvent (the solvent in which the compound is more soluble) to slightly decrease the supersaturation.[8]
-
Slow Cooling: Allow the solution to cool much more slowly. An ideal crystallization should show the first crystals appearing after about 5 minutes, with continued growth over 20 minutes or more.[11] Consider using a Dewar flask or an insulated bath to slow down the cooling rate. A slower cooling rate provides more time for molecules to orient themselves correctly into a crystal lattice.[12]
-
Seeding: Once the solution is cooled to a temperature where it is supersaturated but has not yet oiled out, introduce a few seed crystals of pure 5,7-Difluorochroman-4-ol. This provides a template for crystallization to begin, bypassing the kinetic barrier for nucleation.[13][14]
-
Solvent System Re-evaluation: If oiling out persists, a different solvent system is likely needed. Experiment with a solvent that has a lower boiling point or use a solvent pair where the compound has slightly lower solubility at elevated temperatures.
Question 2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Answer:
The lack of crystal formation indicates that the solution is not sufficiently supersaturated at the current temperature.[15] This could be due to several factors.
Causality:
-
Excess Solvent: Too much solvent was used, and the concentration of 5,7-Difluorochroman-4-ol is below its saturation point at room temperature.[11]
-
High Solubility: The compound is simply too soluble in the chosen solvent, even at lower temperatures.
-
Kinetic Barrier to Nucleation: The solution is supersaturated, but the energy barrier for the initial formation of crystal nuclei has not been overcome.
Step-by-Step Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a seed crystal of the pure compound.[13]
-
-
Increase Supersaturation:
-
Evaporation: If nucleation cannot be induced, gently heat the solution to evaporate a portion of the solvent. Then, allow it to cool again.
-
Anti-solvent Addition: If using a single solvent system, consider adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.[16][17]
-
-
Drastic Cooling: As a last resort, place the flask in an ice bath or refrigerator. While rapid cooling can sometimes lead to smaller or less pure crystals, it can be effective in inducing crystallization when other methods fail.
Question 3: The crystals that formed are very fine needles or small particles. How can I obtain larger, more well-defined crystals?
Answer:
The formation of small, needle-like crystals is often a sign of rapid nucleation and growth, which is typically caused by high levels of supersaturation.[18][19] While chemically pure, this crystal habit can lead to difficulties in downstream processing, such as poor filtration and flowability.[20]
Causality:
-
High Supersaturation: As with oiling out, high supersaturation leads to the rapid formation of many crystal nuclei, leaving less solute available for the growth of existing crystals.[18]
-
Solvent Effects: The solvent can influence crystal habit. Strong interactions between the solvent and specific crystal faces can inhibit growth in certain directions, leading to elongated or needle-like shapes.
Step-by-Step Troubleshooting Protocol:
-
Reduce Supersaturation Rate: The key is to slow down the crystallization process.
-
Solvent System Optimization:
-
Experiment with different solvents or solvent mixtures. A solvent that provides a moderate solubility at high temperatures and low solubility at low temperatures is ideal.
-
Consider the hydrogen bonding capabilities of the solvent. A solvent that can disrupt the intermolecular hydrogen bonds of 5,7-Difluorochroman-4-ol without binding too strongly to the crystal surface may promote more uniform crystal growth.
-
-
Temperature Cycling (Ostwald Ripening): After initial crystal formation, gently cycle the temperature of the slurry up and down by a few degrees. This process, known as Ostwald ripening, will cause smaller crystals to dissolve and re-deposit onto larger crystals, leading to an overall increase in average crystal size over time.
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting points for solvent selection for 5,7-Difluorochroman-4-ol?
Given the polar nature of the hydroxyl group and the fluorinated aromatic ring, a systematic screening of solvents across a range of polarities is recommended. Quantitative solubility data is not widely available, so small-scale experiments are necessary.
Recommended Solvent Screening Protocol:
-
Categorize Solvents: Select a diverse range of solvents from different classes (see table below).
-
Small-Scale Solubility Test:
-
Add a small, known amount of 5,7-Difluorochroman-4-ol (e.g., 10 mg) to a small vial.
-
Add a measured volume of the test solvent (e.g., 0.1 mL) at room temperature and observe solubility.
-
If insoluble, gently heat the vial and observe.
-
A good single-crystallization solvent will show poor solubility at room temperature but complete solubility upon heating.[22]
-
-
Identify Solvent/Anti-solvent Pairs:
-
Find a "good" solvent in which the compound is highly soluble.
-
Find a "poor" or "anti-solvent" in which the compound is sparingly soluble, and that is miscible with the good solvent.
-
Common pairs often include an alcohol or ketone as the good solvent and a non-polar hydrocarbon or water as the anti-solvent.
-
| Solvent Class | Examples | Polarity | Hydrogen Bonding | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Donor & Acceptor | Strong hydrogen bonding may lead to high solubility. Good candidates for "good" solvents.[23] |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | Acceptor | Good general-purpose solvents. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Acceptor | Often provide a good balance of solubility. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Medium | Acceptor | Can be good "good" solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | None | Potential anti-solvents or for co-crystallization. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Very Low | None | Excellent anti-solvents. |
| Water | Very High | Donor & Acceptor | Potential anti-solvent for solutions in polar organic solvents. | |
| Fluorinated Alcohols | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | High | Strong Donor | Unique properties due to strong hydrogen bond donation and low nucleophilicity.[24][25][26] May offer unique selectivity. |
Q2: How does the difluoro-substitution affect solvent selection?
The fluorine atoms can engage in weaker C-F···H or F···π interactions, which can influence how the molecule packs in the crystal lattice.[1] This may lead to different polymorphs depending on the solvent system. While fluorinated molecules can have altered solubility profiles, starting with conventional solvent screening is still the most practical approach. The increased lipophilicity from the fluorine atoms might enhance solubility in less polar solvents compared to its non-fluorinated analog.
Q3: What analytical techniques should I use to characterize my crystals?
Characterizing the resulting solid is crucial to ensure you have the desired form and purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and purity, and to identify different polymorphic forms, which will have distinct melting points or phase transitions.[27][28]
-
Powder X-Ray Diffraction (PXRD): To determine the crystalline nature of the solid and to identify the specific polymorphic form by its unique diffraction pattern.[29][30]
-
Microscopy: To visually inspect the crystal habit (shape) and size distribution.[31]
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the crystallized material.
IV. Visualizing the Workflow
Solvent Screening Workflow
The following diagram illustrates a systematic approach to solvent screening for crystallization.
Caption: A logical workflow for systematic solvent screening.
Troubleshooting Crystallization Issues
This decision tree provides a structured approach to troubleshooting common problems.
Caption: A decision tree for troubleshooting common crystallization problems.
V. References
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
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Ram, N. H., et al. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. [Link]
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Bernstein, J. (2007). 4 Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals. [Link]
-
Ram, N. H., et al. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Pu, S., & Hadinoto, K. (2024). Habit modification in pharmaceutical crystallization: A review. Chemical Engineering Research and Design. [Link]
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Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
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Maghsoodi, M. (2014). Role of solvents in improvement of dissolution rate of drugs: crystal habit and crystal agglomeration. Advanced pharmaceutical bulletin. [Link]
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Pu, S., & Hadinoto, K. (2024). Habit modification in pharmaceutical crystallization: A review. OUCI. [Link]
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Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
-
Chemicals Learning. (n.d.). Supersaturation Crystallization Processes | Methods of Supersaturation. [Link]
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Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). [Link]
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Wikipedia. (n.d.). Supersaturation. [Link]
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Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. [Link]
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Bernstein, J. (2010). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford Academic. [Link]
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Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation. [Link]
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Harvard Natural Sciences Lecture Demonstrations. (n.d.). Supersaturation and Crystallization. [Link]
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da Silva, J. L., et al. (2021). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm. [Link]
-
Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. [Link]
-
Protheragen. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
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Scilit. (n.d.). Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies. [Link]
-
ResearchGate. (n.d.). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. [Link]
-
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]
-
Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]
-
AIChE. (n.d.). (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]
-
ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. [Link]
-
National Center for Biotechnology Information. (2025). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. [Link]
-
Massachusetts Institute of Technology. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]
-
MDPI. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. [Link]
-
Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. [Link]
-
ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]
-
National Center for Biotechnology Information. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. [Link]
-
Royal Society of Chemistry. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]
-
Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
ResearchGate. (n.d.). How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? – A case study for monofluoroanilines. [Link]
-
Organic Chemistry Frontiers. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]
-
ACS Publications. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. [Link]
-
ResearchGate. (2015). (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. [Link]
-
ResearchGate. (2014). Solvent screening for a hard-to-dissolve molecular crystal. [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
-
Kinam Park. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. [Link]
-
ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]
-
Bio-By-Design. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]
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Technical Support Center: Fed-Batch Strategies for 5,7-Difluorochroman-4-one Enzymatic Reduction
Welcome to the technical support center for the enzymatic reduction of 5,7-Difluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of implementing fed-batch strategies for this critical biotransformation. As the synthesis of chiral alcohols, such as (R)-5,7-Difluorochroman-4-ol, is a pivotal step in the manufacturing of pharmaceuticals like Tegoprazan, robust and scalable processes are essential.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during process development and scale-up.
I. Frequently Asked Questions (FAQs)
Q1: My reaction shows a rapid initial conversion rate, but then it stalls, resulting in low final yield. What could be the cause?
A1: This is a classic symptom of substrate inhibition, a common phenomenon in ketoreductase (KRED) catalyzed reactions where high concentrations of the substrate, this compound, can bind to the enzyme in a non-productive manner, thereby inhibiting its activity.[4][5] The initial high substrate concentration leads to a burst of activity, but as the reaction proceeds, the inhibitory effect becomes more pronounced, leading to a premature plateau in conversion.
To confirm substrate inhibition, you can run a series of batch reactions with varying initial substrate concentrations. If you observe a decrease in the specific reaction rate at higher substrate levels, inhibition is likely occurring.
A fed-batch strategy is the primary solution to this problem. By gradually feeding the substrate into the reactor, you can maintain a low, optimal substrate concentration that maximizes the reaction rate without causing significant inhibition.[6][7]
Q2: I'm implementing a fed-batch process, but I'm still seeing low yields. How do I design an optimal feeding profile?
A2: An effective fed-batch strategy requires careful design of the substrate feeding profile. A suboptimal profile can either starve the enzyme or lead to substrate accumulation and inhibition. There are several common feeding strategies:
-
Constant Feed: The simplest approach, where the substrate is added at a constant rate. This may not be optimal as the biocatalyst concentration and activity can change over time.
-
Exponential Feed: This strategy aims to maintain a constant specific growth rate in whole-cell systems or a constant substrate concentration in isolated enzyme systems. It is often used in high-cell-density fermentations.[8]
-
DO-Stat (Dissolved Oxygen-Stat) Feed: In aerobic whole-cell systems, the dissolved oxygen level is a sensitive indicator of metabolic activity. A drop in DO can trigger the feed, thereby maintaining metabolic activity at a desired level.
-
pH-Stat Feed: If the reaction produces or consumes protons, the pH can be used to control the feeding rate. For instance, the oxidation of glucose to gluconic acid by glucose dehydrogenase (GDH) in a cofactor regeneration system will lower the pH.
The optimal strategy depends on your specific system (whole-cell vs. isolated enzyme) and the kinetics of your chosen ketoreductase. It is recommended to start with a constant feed rate calculated based on initial batch kinetics and then optimize from there.
Q3: My enantioselectivity is decreasing over the course of the fed-batch reaction. What are the potential causes and solutions?
A3: A decline in enantioselectivity during a fed-batch process can be due to several factors:
-
Presence of Contaminating Enzymes: If using a whole-cell biocatalyst (e.g., recombinant E. coli), endogenous reductases with different stereoselectivity might be expressed, especially under stress conditions that can occur during a long process.[9]
-
Product Inhibition or Degradation: The desired product, (R)-5,7-Difluorochroman-4-ol, might be unstable under the reaction conditions or could be a substrate for other enzymes, leading to its conversion to other products.[1]
-
Sub-optimal pH or Temperature: Fluctuations in pH or temperature during the long run of a fed-batch process can affect the enzyme's conformation and, consequently, its enantioselectivity.[10][11]
Troubleshooting Steps:
-
Characterize Your Biocatalyst: If using whole cells, consider creating a knockout strain of known interfering reductases.[12]
-
Monitor Product Stability: Analyze samples over time to check for the appearance of byproducts.
-
Implement Robust Process Control: Ensure tight control of pH and temperature throughout the fed-batch run.
Q4: How do I ensure my cofactor regeneration system is not the rate-limiting step in a high-density, fed-batch reaction?
A4: In a fed-batch process designed for high productivity, the demand for the reduced cofactor (NADH or NADPH) is substantial.[13][14] If the cofactor regeneration system cannot keep up, it will become the bottleneck.
Common Cofactor Regeneration Systems:
| Regeneration System | Co-substrate | Enzyme | By-product | Considerations |
| Glucose/GDH | D-Glucose | Glucose Dehydrogenase | D-glucono-1,5-lactone | Well-established, but can cause pH drop.[15] |
| Formate/FDH | Formate | Formate Dehydrogenase | CO₂ | By-product is a gas and does not inhibit the reaction.[16][17] |
| Isopropanol/ADH | Isopropanol | Alcohol Dehydrogenase | Acetone | Can be cost-effective; potential for organic solvent effects on enzyme stability.[14][18] |
To avoid limitations, ensure the activity of the regeneration enzyme (e.g., GDH or FDH) is not significantly lower than the activity of the primary ketoreductase under process conditions.[16] When using whole-cell systems, co-expressing the regeneration enzyme with the ketoreductase can help maintain a balanced intracellular activity.[19]
II. Troubleshooting Guides
Guide 1: Low Volumetric Productivity
Problem: The overall amount of product generated per unit volume per unit time is too low for a viable process.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low volumetric productivity.
Guide 2: Process Scalability Issues
Problem: The process performs well at the lab scale (e.g., shake flask or 1L bioreactor) but fails to reproduce at a larger scale.
Key Considerations for Scale-Up
-
Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized pH, temperature, and substrate concentration gradients, all of which can negatively impact enzyme performance. The power input per unit volume (P/V) is a critical parameter to consider.
-
Oxygen Transfer (for aerobic whole-cell systems): The oxygen uptake rate (OUR) of a high-density culture can exceed the oxygen transfer rate (OTR) of a large bioreactor, leading to oxygen limitation.
-
Feed Distribution: Ensuring the fed substrate is rapidly and evenly distributed is crucial to avoid localized high concentrations that can cause inhibition. The feed inlet position and the mixing efficiency are key.
Experimental Protocol: Scale-Down Model Development
To troubleshoot scalability issues, it is often beneficial to develop a "scale-down" model that mimics the conditions of the large-scale reactor in a smaller, more manageable volume.
-
Characterize the Large-Scale Environment: Measure key parameters in the large-scale reactor, such as mixing time, kLa (volumetric mass transfer coefficient), and substrate gradients near the feed point.
-
Replicate Conditions at Small Scale: Use a lab-scale bioreactor and adjust agitation, aeration, and feeding strategy to replicate the conditions (or limitations) observed at the large scale.
-
Test Hypotheses: Use the scale-down model to test hypotheses about the cause of the scale-up failure (e.g., poor mixing, oxygen limitation).
-
Re-optimize: Based on the findings, re-optimize the process parameters in the scale-down model before re-attempting the large-scale run.
III. Experimental Protocols
Protocol 1: Fed-Batch Enzymatic Reduction with a Whole-Cell Biocatalyst
This protocol assumes the use of a recombinant E. coli strain co-expressing a ketoreductase and glucose dehydrogenase, with glucose as the co-substrate for NADPH regeneration.
-
Bioreactor Setup:
-
Prepare a 5L bioreactor with 2.5L of sterile growth medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Set initial conditions: 30°C, pH 7.0, and an aeration rate to maintain DO > 30%.
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with an overnight culture to an initial OD₆₀₀ of ~0.1.
-
Allow the cells to grow in batch mode, consuming the initial carbon source in the medium.
-
-
Fed-Batch Phase (Substrate Feed):
-
Prepare a sterile, concentrated feed solution containing this compound (e.g., 200 g/L in a suitable water-miscible co-solvent like DMSO, if necessary) and D-glucose (e.g., 500 g/L).
-
Once the initial carbon source is depleted (indicated by a sharp rise in DO), begin the fed-batch process.
-
Start the feed at a pre-determined rate (e.g., calculated to maintain a low, non-inhibitory substrate concentration).
-
-
Process Monitoring and Control:
-
Maintain pH at 7.0 by automated addition of a base (e.g., NH₄OH, which also serves as a nitrogen source).
-
Control temperature at 30°C.
-
Monitor the reaction progress by taking samples periodically and analyzing for substrate consumption and product formation via HPLC.
-
-
Harvest and Downstream Processing:
-
Once the reaction reaches completion (or the desired conversion), cool the reactor.
-
Separate the biomass from the supernatant via centrifugation or microfiltration.
-
Extract the (R)-5,7-Difluorochroman-4-ol from the supernatant using a suitable solvent (e.g., ethyl acetate).[15]
-
Purify the product as required.
-
Fed-Batch Strategy Visualization
Caption: Fed-batch process for enzymatic reduction with cofactor recycling.
References
- US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google P
- US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google P
- Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development. (URL: )
- Malik, M. S., et al. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant.
- Zahra, S., et al. (2014).
- Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
- BenchChem. (R)
- Nidetzky, B., et al. (2012). Host cell and expression engineering for development of an E. coli ketoreductase catalyst: Enhancement of formate dehydrogenase activity for regeneration of NADH. Microbial Cell Factories. (URL: )
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ResearchGate. Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols | Request PDF. (URL: [Link])
- BenchChem. Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions. (URL: )
- BenchChem. Application Notes and Protocols for the Biocatalytic Synthesis of (R)-5,7-Difluorochroman-4-ol with Coenzyme Recycling. (URL: )
-
ResearchGate. (PDF) Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. (URL: [Link])
-
Skarka, A., et al. (2022). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI. (URL: [Link])
-
PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (URL: [Link])
- Nidetzky, B., et al. (2012). Host cell and expression engineering for development of an E.
- BenchChem. Overcoming substrate limitations in enantioselective reductions. (URL: )
-
ResearchGate. Asymmetric reduction of ketones using recombinant E. coli cells that produce a versatile carbonyl reductase with high enantioselectivity and broad substrate specificity. (URL: [Link])
-
PMC. Rational design of enzyme activity and enantioselectivity. (URL: [Link])
-
MDPI. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. (URL: [Link])
- BenchChem. Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. (URL: )
- Daicel Pharma Standards. This compound. (URL: )
-
YouTube. What is Substrate Inhibition | Notes in description. (URL: [Link])
-
Frontiers. The Rocky Road From Fed-Batch to Continuous Processing With E. coli. (URL: [Link])
- BenchChem. 5,7-Difluorochroman-4-ol | 917248-51-2. (URL: )
-
NIH. The fed-batch principle for the molecular biology lab: controlled nutrient diets in ready-made media improve production of recombinant proteins in Escherichia coli. (URL: [Link])
-
Frontiers. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (URL: [Link])
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PubChem. This compound | C9H6F2O2 | CID 46835427. (URL: [Link])
-
PMC. Substrate-bound structures of a ketoreductase from amphotericin modular polyketide synthase. (URL: [Link])
-
PubMed. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. (URL: [Link])
-
What Is the Main Challenge in Scaling up Enzymatic Degumming for Industrial Use?. (URL: [Link])
-
ResearchGate. Practical chiral alcohol manufacture using ketoreductases | Request PDF. (URL: [Link])
-
MDPI. Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. (URL: [Link])
-
ResearchGate. (PDF) Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. (URL: [Link])
-
Time course of fed-batch bioconversion by L. plantarum pMG-fdh in a 5 L bioreactor. (URL: [Link])
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Aalborg University's Research Portal. Scaling up a consolidated bioprocess for enzymatic depolymerization of PET waste. (URL: [Link])
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral Purity Analysis of 5,7-Difluorochroman-4-ol by HPLC
This guide provides an in-depth, comparative analysis for establishing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral purity determination of 5,7-Difluorochroman-4-ol. As a critical chiral intermediate in the synthesis of pharmaceuticals like Tegoprazan, a potassium-competitive acid blocker, ensuring its enantiomeric purity is not merely a quality control step but a fundamental requirement for drug safety and efficacy.[1] This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform expert method development, empowering researchers to not only replicate but also adapt these protocols for their specific needs.
The Imperative of Enantiomeric Purity
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While chemically identical in an achiral environment, they often exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, harmful. Therefore, the precise quantification of the undesired enantiomer is a critical quality attribute in drug development. The analysis of 5,7-Difluorochroman-4-ol is a prime example of this necessity.
The Principle of Chiral Recognition in HPLC
The foundation of chiral HPLC lies in creating a chiral environment where the two enantiomers can interact differently, leading to their separation. This is achieved by using a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP.[2][3] The stability of these complexes differs for each enantiomer; the enantiomer forming the more stable complex is retained longer on the column, while the one forming the less stable complex elutes earlier, thus achieving separation.[3]
Caption: Mechanism of chiral recognition on a Chiral Stationary Phase (CSP).
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in developing a successful chiral separation method. While numerous CSPs exist, polysaccharide-based phases are the workhorses of the pharmaceutical industry due to their broad applicability and high success rates.[4][5]
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Suitability for 5,7-Difluorochroman-4-ol |
| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion within helical polymer grooves.[4] | Excellent. Highly recommended as a first choice. The hydroxyl and aromatic moieties of the analyte interact strongly with these CSPs. |
| Pirkle-Type (Brush-Type) | N-(3,5-Dinitrobenzoyl)-phenylglycine | π-π interactions (π-acceptor/π-donor), hydrogen bonding, dipole-dipole interactions.[4][6] | Good. A viable alternative, particularly if polysaccharide columns fail. The fluorinated phenyl ring can engage in π-π stacking. |
| Protein-Based | α1-acid glycoprotein (AGP) or Bovine Serum Albumin (BSA) | Hydrophobic and polar interactions within the protein's chiral pockets.[4] | Moderate. Generally more suited for ionizable acidic or basic drugs. Less common for neutral alcohols. |
| Cyclodextrin-Based | β-Cyclodextrin | Formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin.[4] | Moderate to Low. The analyte's structure may not be optimal for inclusion complexation compared to other interaction modes. |
Expert Rationale: For 5,7-Difluorochroman-4-ol, a neutral aromatic alcohol, polysaccharide-based CSPs are the logical starting point. The combination of a hydroxyl group (for hydrogen bonding) and an aromatic ring system (for π-π interactions) makes it an ideal candidate for resolution on columns like Chiralpak® AD or Chiralcel® OD. We will proceed with a method based on an amylose-derived CSP.
Experimental Protocol: A Validated Approach
This protocol provides a robust and validated starting point for the analysis. It is designed to be self-validating through the incorporation of stringent system suitability tests.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.[2]
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[2][7]
-
Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).[2]
-
Sample: Racemic 5,7-difluorochroman-4-ol standard for method development and a standard of a single, known enantiomer to confirm elution order.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) (90:10, v/v) | This normal-phase composition provides a good balance between retention and resolution.[2] Increasing IPA content will decrease retention times, while decreasing it will increase retention and potentially improve resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes enhance resolution at the cost of longer analysis time.[2] |
| Column Temperature | 25 °C | Maintaining a constant, controlled temperature is crucial for reproducible retention times and selectivity.[2] |
| Detection Wavelength | 220 nm or 275 nm | Select a wavelength corresponding to a UV maximum of the analyte for optimal sensitivity. |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration and detector sensitivity. |
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic 5,7-Difluorochroman-4-ol.
-
Dissolve the sample in 10 mL of the mobile phase (or a 90:10 mixture of n-Hexane/IPA) to create a 1 mg/mL stock solution.[2]
-
Further dilute as necessary to fall within the linear range of the detector. For enantiomeric purity, a concentration of approximately 0.5 mg/mL is often suitable.
Method Development and Validation: A Systematic Workflow
A haphazard "trial-and-error" approach is inefficient. A systematic workflow ensures a robust and reliable method is developed and validated according to regulatory expectations, such as the ICH Q2(R1) guidelines.[8][9]
Caption: Systematic workflow for chiral HPLC method development and validation.
System Suitability Testing (SST)
Before any sample analysis, a system suitability solution (e.g., a 0.1% solution of the undesired enantiomer in the desired one) must be injected. This ensures the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | ≥ 1.7 | Ensures baseline separation between the enantiomer peaks, which is critical for accurate quantification.[8] |
| Tailing Factor (T) | ≤ 1.5 | Confirms good peak symmetry, preventing integration errors. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and system response. |
Method Validation Parameters (ICH Q2 R1 Summary)
A validated method provides documented evidence of its reliability for the intended purpose.
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by showing no interference at the retention time of the enantiomers.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.[10]
-
Linearity: Demonstrated by a linear relationship between the peak area and concentration of the undesired enantiomer over a specified range (e.g., LOQ to 150% of the specification limit). A correlation coefficient (r²) of ≥ 0.999 is typically required.[10]
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples spiked with known amounts of the undesired enantiomer. Recoveries are typically expected to be within 98.0% to 102.0%.[10]
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval (e.g., six replicate injections).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% IPA, ±0.1 mL/min flow rate, ±2 °C temperature), demonstrating its reliability for routine use.[10]
Data Analysis and Reporting
The enantiomeric excess (% ee) or chiral purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Formula for Enantiomeric Excess (% ee): % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. The percentage of the minor enantiomer is reported as the final result for purity analysis.
Conclusion
The successful chiral purity analysis of 5,7-Difluorochroman-4-ol is readily achievable through a systematic and scientifically-grounded approach to HPLC method development. The use of a polysaccharide-based chiral stationary phase, specifically an amylose tris(3,5-dimethylphenylcarbamate) column, under normal-phase conditions provides an excellent foundation for achieving baseline separation. By adhering to a structured workflow encompassing screening, optimization, and rigorous validation according to ICH guidelines, researchers can establish a reliable, robust, and accurate method. This ensures the quality and safety of the final pharmaceutical product, upholding the highest standards of scientific integrity in drug development.
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Reddy, B., et al. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
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Rao, B. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Reddit r/chromatography. (2023). Chiral alcohol separation. Available at: [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5,7-Difluorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and reliable quantification of key intermediates is a cornerstone of robust process control and quality assurance. 5,7-Difluorochroman-4-one is a critical building block in the synthesis of various pharmacologically active molecules.[1] Its purity and concentration must be meticulously monitored to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, offering in-depth technical insights and supporting experimental frameworks.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the reliability and consistency of analytical data.[3][4][5] This guide will explore the validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Foundation of Trust: Principles of Analytical Method Validation
Before delving into specific methodologies, it is crucial to understand the core principles of analytical method validation as outlined by the ICH Q2(R2) guideline.[3][6] The objective is to demonstrate that the analytical procedure is "fit for purpose."[7] This is achieved by assessing a set of validation characteristics:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity and selectivity. For this compound, a relatively small organic molecule, several chromatographic techniques are well-suited for its quantification.[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness.[11] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.
Scientific Rationale: this compound possesses a chromophore, making it amenable to UV detection. This method is ideal for routine quality control, offering a balance of performance, cost-effectiveness, and ease of use.
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically around the λmax of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range.
-
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.8% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12]
Scientific Rationale: this compound has a molecular weight that suggests it is amenable to GC analysis, provided it has sufficient volatility and thermal stability.[10][13] The mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow rate.[15]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards in a volatile organic solvent (e.g., ethyl acetate).
-
Dissolve or dilute samples in the same solvent to a concentration within the calibration range.
-
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 20 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ≤ 5.0% | ≤ 4.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
| Specificity | No interfering peaks at the selected m/z | Confirmed by mass spectrum |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices.[16]
Scientific Rationale: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[17] It is the method of choice when very low levels of this compound need to be quantified, for example, in biological matrices or for trace impurity analysis.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but can be optimized for faster run times with UHPLC.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined by infusion of a standard.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be optimized.[16]
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards as for HPLC-UV.
-
The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.[18]
-
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.3% - 104.8% |
| Precision (% RSD) | ≤ 15.0% | ≤ 8.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.03 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Specificity | No interferences in the MRM transition | Highly specific |
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is a critical decision that should be guided by the specific analytical needs.
-
HPLC-UV is the recommended method for routine quality control of bulk material due to its robustness, cost-effectiveness, and sufficient sensitivity for this application.
-
GC-MS is a viable alternative if the analyte is sufficiently volatile and thermally stable, offering excellent specificity. It can be particularly useful for identifying and quantifying volatile impurities.
-
LC-MS/MS is the most powerful technique, providing unparalleled sensitivity and selectivity. It is the method of choice for trace-level quantification, analysis in complex matrices, or when the highest level of confidence is required.
Regardless of the chosen method, a thorough validation in accordance with ICH, FDA, and EMA guidelines is not merely a regulatory requirement but a fundamental aspect of good scientific practice, ensuring the integrity and reliability of the generated data.[3][4][5] The continuous lifecycle management of the analytical procedure is also crucial to ensure it remains fit for purpose over time.[9]
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A Comparative Guide to Ketoreductases for the Asymmetric Synthesis of (R)-5,7-Difluorochroman-4-ol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of commercially available ketoreductases for the efficient and stereoselective synthesis of the key pharmaceutical intermediate, (R)-5,7-Difluorochroman-4-ol.
The synthesis of enantiomerically pure (R)-5,7-Difluorochroman-4-ol is a critical step in the production of Tegoprazan, a potassium-competitive acid blocker used for treating gastric acid-related disorders.[1][2][3][4] Biocatalysis, utilizing ketoreductases (KREDs), has emerged as a superior method to traditional chemical synthesis for the asymmetric reduction of the prochiral ketone, 5,7-Difluorochroman-4-one.[1][5] This enzymatic approach offers high enantioselectivity, mild reaction conditions, and a greener footprint.[5][6] This guide provides a comparative overview of various ketoreductases, supported by experimental data, to aid in the selection of the most effective biocatalyst for this specific transformation.
The incorporation of fluorine atoms into pharmaceutical compounds can significantly enhance their bioavailability, metabolic stability, and potency.[7][8] However, the stereoselective synthesis of fluorinated chiral molecules presents unique challenges.[7][8] Ketoreductases, with their inherent ability to create specific chiral environments, offer a powerful solution for the precise reduction of fluorinated ketones like this compound.[7][8]
Performance Comparison of Ketoreductases
The selection of an optimal ketoreductase is paramount for achieving high conversion and enantiomeric excess (e.e.). A common and effective strategy is to screen a panel of commercially available ketoreductases to identify the most suitable enzyme for a specific substrate.[1] The following table summarizes the performance of a selection of ketoreductases from different families in the reduction of this compound.[1][9]
| Enzyme ID | Enzyme Family | Conversion (%) | Enantiomeric Excess (e.e. %) (R-isomer) |
| KRED-101 | Short-Chain Dehydrogenase/Reductase (SDR) | >99 | >99.5 |
| KRED-130 | Short-Chain Dehydrogenase/Reductase (SDR) | >99 | >99.5 |
| KRED-117 | Aldo-Keto Reductase (AKR) | 92 | 99 |
| KRED-105 | Short-Chain Dehydrogenase/Reductase (SDR) | 85 | 98 |
| KRED-123 | Medium-Chain Dehydrogenase/Reductase (MDR) | 78 | 95 |
| KRED-142 | Aldo-Keto Reductase (AKR) | 65 | 92 |
| KRED-155 | Medium-Chain Dehydrogenase/Reductase (MDR) | 50 | 88 |
Note: The data presented in this table is a representative summary based on typical results from screening commercial ketoreductase kits and may not reflect the performance of all commercially available enzymes.[1]
From the data, it is evident that ketoreductases from the Short-Chain Dehydrogenase/Reductase (SDR) family, specifically KRED-101 and KRED-130, exhibit superior performance for the reduction of this compound, achieving excellent conversion and enantioselectivity.[1] While enzymes from the Aldo-Keto Reductase (AKR) and Medium-Chain Dehydrogenase/Reductase (MDR) families also catalyze the reaction, they generally show lower conversion rates and enantiomeric excess.[1]
Experimental Workflow and Methodologies
The successful implementation of a biocatalytic reduction hinges on a well-defined experimental protocol. This section details the key experimental procedures for the enzymatic synthesis of (R)-5,7-Difluorochroman-4-ol.
Ketoreductase Screening Protocol
A panel of commercially available ketoreductases should be screened to identify the most active and stereoselective enzyme.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of the substrate (this compound) in a suitable organic solvent (e.g., DMSO or isopropanol).[1]
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).[5]
-
Prepare solutions of the cofactor (NADP⁺ or NAD⁺) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[5][6]
-
-
Reaction Setup:
-
In individual wells of a microtiter plate or in small vials, combine the buffer, cofactor, and cofactor regeneration system components.[5]
-
Add a specific ketoreductase to each well/vial.
-
Initiate the reaction by adding the substrate stock solution.
-
-
Reaction and Analysis:
Caption: General experimental workflow for ketoreductase screening.
Preparative Scale Synthesis
Once an optimal ketoreductase is identified, the reaction can be scaled up. A critical aspect of using NAD(P)H-dependent ketoreductases is the stoichiometric consumption of the expensive coenzyme.[6] To overcome this, an in situ coenzyme recycling system is employed, often using a second enzyme like glucose dehydrogenase (GDH) to regenerate the reduced coenzyme (NADPH) from its oxidized form (NADP⁺) using a sacrificial co-substrate like glucose.[6]
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve D-glucose in potassium phosphate buffer.[6]
-
Add NADP⁺ (or NAD⁺) and Glucose Dehydrogenase and stir until dissolved.[6]
-
Add the selected ketoreductase.
-
Dissolve this compound in a minimal amount of a co-solvent (e.g., isopropanol) and add it to the reaction mixture.[1][6]
-
-
Reaction Monitoring:
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with continuous stirring.[6]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain the pure (R)-5,7-Difluorochroman-4-ol.
-
Caption: Coupled enzymatic system for the synthesis of (R)-5,7-Difluorochroman-4-ol.
Conclusion
The enzymatic synthesis of (R)-5,7-Difluorochroman-4-ol using ketoreductases offers a highly efficient and stereoselective route to this valuable pharmaceutical intermediate.[1] The selection of the optimal ketoreductase through a systematic screening of enzyme panels is a crucial step in developing a robust and scalable process.[1] By employing an effective cofactor regeneration system, the biocatalytic production of (R)-5,7-Difluorochroman-4-ol can be both economically viable and environmentally sustainable.[6]
References
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- Application Notes and Protocols for the Biocatalytic Synthesis of (R)-5,7-Difluorochroman-4-ol with Coenzyme Recycling - Benchchem.
- (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 - Benchchem.
- Technical Support Center: Synthesis of (R)-5,7-Difluorochroman-4-ol - Benchchem.
- Exploring the Chemical Properties and Applic
- Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 - Smolecule.
- (R)-5,7-difluorochroman-4-ol | 1270294-05-7 - ChemicalBook.
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innov
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innov
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A Comparative Guide to the Quantification of Impurities in 5,7-Difluorochroman-4-one Samples
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of impurities in 5,7-Difluorochroman-4-one, a key intermediate in the synthesis of advanced pharmaceutical agents like Tegoprazan.[1][2] We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating analytical systems that ensure data integrity and regulatory compliance.
The Imperative of Impurity Profiling in Pharmaceutical Development
In pharmaceutical manufacturing, an impurity is defined as any component present in a new drug substance that is not the desired chemical entity.[3][4] The presence and level of these impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[5][6][7] For an intermediate like this compound, rigorous impurity control is not merely a quality check; it is a foundational requirement for ensuring the safety and consistency of the final drug product.[8][9]
Potential impurities in this compound can originate from various sources, including:
-
Starting Materials and Reagents: Unreacted precursors such as 3,5-difluorophenol.[10]
-
Synthetic By-products: Isomers or products from side reactions occurring during the manufacturing process.[3][11]
-
Intermediates: Incompletely reacted intermediates from the synthetic pathway.
-
Degradation Products: Formed during storage or exposure to light, heat, or humidity.
-
Residual Solvents: Organic volatile compounds used during synthesis or purification.[7][11]
This guide will compare the two most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the intended purpose of the data (e.g., routine quality control vs. primary characterization).
High-Performance Liquid Chromatography (HPLC)
HPLC is widely regarded as the gold standard for pharmaceutical impurity analysis due to its high sensitivity, resolving power, and versatility.[11][12][13] It excels at separating a wide range of non-volatile and thermally labile organic impurities.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For impurity analysis of a moderately polar compound like this compound, a reversed-phase method (polar mobile phase, non-polar stationary phase) is typically the most effective. Detection is commonly achieved using an Ultraviolet (UV) detector, as the chromanone structure contains a UV-absorbing chromophore.
-
Strengths:
-
High Sensitivity: Capable of detecting impurities at levels well below the ICH reporting threshold of 0.05%.[7][12]
-
Excellent Resolution: Can separate structurally similar impurities, isomers, and degradation products.
-
Robustness: Well-established, reliable technology suitable for routine quality control environments.
-
-
Limitations:
-
Reference Standard Dependency: Accurate quantification of a specific impurity requires a characterized reference standard for that impurity. Without it, quantification relies on relative area normalization, which assumes all compounds have an identical response factor at the detection wavelength—an often inaccurate assumption.
-
Non-universal Detection: UV detection is not suitable for impurities lacking a chromophore.
-
Complexity in Method Development: Developing a robust, stability-indicating method that separates all potential impurities can be time-consuming.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary ratio method for the purity assessment and quantification of organic molecules.[14][15] Unlike chromatographic techniques, qNMR provides a direct and absolute measure of compound concentration and purity without the need for a specific reference standard for the analyte or its impurities.
-
Principle of Operation: qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16] By co-dissolving a known mass of a certified internal standard with a known mass of the this compound sample, the absolute purity of the sample can be determined by comparing the integral of a unique analyte proton signal to the integral of a unique internal standard signal.
-
Strengths:
-
Absolute Quantification: Provides a direct purity value (assay) without requiring an identical reference standard of the analyte, making it invaluable for early-stage development when impurity standards are unavailable.[17][18]
-
Structural Confirmation: Simultaneously provides structural information, aiding in the identification of unknown impurities.
-
Universal Detection: Detects any proton-containing molecule, including those without a UV chromophore.
-
-
Limitations:
-
Lower Sensitivity: Compared to HPLC, qNMR is less sensitive, with typical quantification limits around the 0.1% level, which may be close to or above the ICH identification threshold for some impurities.[17]
-
Signal Overlap: Severe signal overlap in complex mixtures can make accurate integration and quantification challenging.
-
Higher Equipment Cost: High-field NMR spectrometers represent a significant capital investment.
-
Head-to-Head Performance Data
To provide an objective comparison, the following table summarizes typical performance data obtained from validated HPLC-UV and ¹H-qNMR methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) | Commentary |
| Analyte | This compound & Related Impurities | This compound (Absolute Purity) | HPLC quantifies individual impurities relative to a standard, while qNMR determines the absolute purity of the main component. |
| Limit of Quantification (LOQ) | ~0.03% (relative to main peak) | ~0.1% (for a specific impurity) | HPLC demonstrates superior sensitivity, making it ideal for trace-level impurity quantification.[12] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods exhibit excellent linearity over their respective dynamic ranges. |
| Precision (%RSD) | < 2.0% | < 1.0% | qNMR often demonstrates superior precision due to fewer sample preparation steps and the stability of the internal standard.[16] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods provide high accuracy when properly validated. |
| Reference Standard | Required for each identified impurity. | Certified internal standard (e.g., maleic acid). | qNMR's independence from analyte-specific standards is a major advantage in early development.[17][18] |
Experimental Protocols & Workflows
Adherence to detailed, validated protocols is essential for generating reliable and reproducible data.
General Impurity Analysis Workflow
The overall process for identifying and quantifying impurities is a systematic endeavor, beginning with detection and culminating in routine control.
Caption: General workflow for impurity profiling in pharmaceutical development.
Protocol 1: HPLC-UV Method for Impurity Quantification
This protocol describes a reversed-phase HPLC method suitable for separating this compound from its potential process-related impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standards for this compound and known impurities.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standards in a 50:50 mixture of acetonitrile and water to a final concentration of ~1.0 mg/mL (for the main component) and ~0.005 mg/mL (for impurities).
-
Sample Solution: Accurately weigh and dissolve ~25 mg of the this compound sample in 25.0 mL of the diluent to achieve a concentration of ~1.0 mg/mL.
4. Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention times of the analyte and its impurities.
-
Linearity: Prepare a series of solutions for each impurity standard (e.g., from LOQ to 150% of the specification limit) and plot peak area vs. concentration.
-
LOD/LOQ: Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Accuracy & Precision: Analyze multiple preparations at different concentration levels on different days.
Caption: Experimental workflow for the HPLC-UV impurity quantification method.
Protocol 2: ¹H-qNMR for Absolute Purity Determination
This protocol provides a method for determining the absolute mass fraction purity of a this compound sample using a certified internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer (≥ 400 MHz) with a high-resolution probe.
-
High-precision analytical balance.
-
Certified Internal Standard (IS), e.g., Maleic Acid (purity > 99.9%).
-
Deuterated solvent, e.g., Dimethyl Sulfoxide-d₆ (DMSO-d₆).
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 16 or 32 (for good signal-to-noise).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Spectral Width (sw): ~20 ppm.
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Select a well-resolved, unique signal for this compound (e.g., an aromatic proton) and a unique signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Carefully integrate the selected signals.
-
Calculate the purity using the following equation:
Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_IS = Purity of the internal standard
-
Caption: Experimental workflow for the absolute purity determination by qNMR.
Conclusion and Recommendations
Both HPLC and qNMR are indispensable tools for the analysis of impurities in this compound, each offering distinct advantages. They should be viewed not as competing, but as complementary techniques.
-
HPLC is the method of choice for routine quality control and release testing. Its superior sensitivity allows for the precise quantification of individual impurities at levels required by regulatory agencies. A validated, stability-indicating HPLC method is a non-negotiable component of any regulatory submission.
-
qNMR is the ideal technique for the primary characterization and purity assignment of reference standards and for orthogonal validation of working standards. [18] Its ability to provide an absolute purity value without reliance on analyte-specific standards makes it uniquely powerful, especially in the early stages of drug development when such standards are scarce.
For a comprehensive and robust impurity control strategy, a dual approach is recommended: employ qNMR to certify the purity of the this compound reference material and any synthesized impurity standards. Subsequently, use these well-characterized standards to validate and implement a high-sensitivity HPLC method for the routine analysis of all manufactured batches. This integrated strategy ensures the highest level of scientific integrity and regulatory compliance.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 8). Q3A(R) Impurities in New Drug Substances. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
YouTube. (2024, July 27). Impurity in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
Slideshare. (n.d.). Q3A(R2). Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
American Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Springer. (n.d.). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Retrieved from [Link]
-
MDPI. (2024, December 27). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Retrieved from [Link]
-
Springer. (n.d.). Methods of Analysis for Fluorine. Retrieved from [Link]
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Assessing the Stability of 5,7-Difluorochroman-4-one: A Comparative Guide to Forced Degradation Studies
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a novel chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive framework for assessing the stability of 5,7-Difluorochroman-4-one, a key heterocyclic ketone scaffold, under various stress conditions. By integrating established principles of physical organic chemistry with modern analytical techniques, we will outline a robust forced degradation study, compare its expected stability profile with relevant alternatives, and provide the detailed experimental protocols necessary for execution. This document is designed to be a practical resource, explaining not just the "how" but the critical "why" behind each experimental choice.
The inclusion of fluorine atoms in pharmaceutical candidates is a widely employed strategy to enhance metabolic stability and modulate physicochemical properties.[1] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to improved bioavailability.[1] This guide will explore how this inherent property of fluorine is anticipated to influence the chemical stability of this compound when subjected to hydrolytic, oxidative, thermal, and photolytic stress, as mandated by International Council for Harmonisation (ICH) guidelines.[2]
Comparative Stability Framework: this compound vs. Alternatives
To provide a meaningful context for the stability of this compound, its performance should be benchmarked against structurally related compounds. The ideal comparators would be the non-fluorinated parent compound, Chroman-4-one, and another heterocyclic ketone of pharmaceutical interest, such as 4-Chromone, to highlight the influence of both fluorine substitution and the saturation of the C2-C3 bond.
Table 1: Predicted Comparative Stability Profile
| Stress Condition | This compound (Predicted) | Chroman-4-one (Predicted) | 4-Chromone (Predicted) | Rationale for Predicted Differences |
| Acid Hydrolysis | Moderately Stable | Moderately Stable | Less Stable | The ether linkage in the chromanone ring is susceptible to acid-catalyzed cleavage. The electron-withdrawing fluorine atoms in this compound may slightly destabilize the protonated ether, but the primary degradation pathway is expected to be similar for both chromanones. 4-Chromone's enone system is more susceptible to acid-catalyzed reactions. |
| Base Hydrolysis | Moderately Stable | Moderately Stable | Prone to Degradation | The primary degradation pathway under basic conditions is likely the hydrolysis of the enol ether formed upon deprotonation of the C3 position. The electron-withdrawing nature of fluorine would increase the acidity of the C3 protons, potentially accelerating degradation. 4-Chromone is known to undergo ring-opening reactions in the presence of a strong base. |
| Oxidative (H₂O₂) | Stable to Moderately Stable | Moderately Stable | Moderately Stable | The primary site of oxidation is likely the benzylic C2 position. The strong electron-withdrawing effect of the fluorine atoms on the aromatic ring may offer some protection against oxidative degradation. |
| Thermal | Highly Stable | Highly Stable | Stable | The chromanone scaffold is generally thermally robust. The high strength of the C-F bond is expected to confer exceptional thermal stability to this compound. |
| Photolytic | Stable to Moderately Stable | Stable to Moderately Stable | Prone to Degradation | Chromanones can undergo photochemical reactions.[3] The presence of fluorine is not expected to drastically alter the core photochemical susceptibility. 4-Chromone, with its extended conjugation, is more likely to be photoreactive. |
Experimental Design: A Forced Degradation Study Protocol
A forced degradation study is designed to intentionally degrade a sample to an extent of 5-20%, which is sufficient to identify degradation products and validate a stability-indicating analytical method.[2][4]
Caption: Workflow for Forced Degradation Studies.
Detailed Methodologies
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1 v/v). This solvent system is generally compatible with reverse-phase HPLC analysis.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solid State: Place approximately 10 mg of the solid compound in a clear glass vial in an oven maintained at 80°C.
-
Solution State: Incubate a sealed vial of the stock solution in an oven at 80°C.
-
-
Photolytic Degradation: Expose both solid this compound and its stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sampling and Analysis: Withdraw aliquots from each solution at appropriate time points (e.g., 2, 4, 8, 24, and 48 hours). For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) for analysis.
Stability-Indicating Analytical Method
A crucial outcome of a forced degradation study is the development of a stability-indicating analytical method, which is a validated procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8]
Caption: Logic for Stability-Indicating Method Development.
Proposed UPLC-MS Method:
-
System: Waters ACQUITY UPLC with a PDA detector and SQ mass spectrometer.[9]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at a suitable wavelength (determined by UV scan) and ESI-MS in positive and negative modes.
Predicted Degradation Pathways
Based on the chromanone scaffold and the electronic effects of the fluorine substituents, we can hypothesize the following degradation pathways:
1. Hydrolytic Degradation:
-
Acid-Catalyzed: Protonation of the ether oxygen followed by ring-opening to form a fluorinated chalcone-like structure.
-
Base-Catalyzed: Abstraction of a proton from the C3 position to form an enolate, followed by potential rearrangement or ring-opening. The electron-withdrawing fluorine atoms will increase the acidity of the phenolic hydroxyl group that would be exposed upon ring opening.
2. Oxidative Degradation: The primary site for oxidation is likely the aromatic ring. The hydroxyl group in the enol form is a powerful activating group, directing electrophilic attack to the ortho and para positions.[10] However, the fluorine atoms are deactivating.[11] The C6 and C8 positions are the most likely sites for hydroxylation, leading to the formation of hydroxylated impurities.
3. Photolytic Degradation: UV irradiation can induce radical reactions. Potential pathways include Norrish Type I cleavage of the bond between the carbonyl and the C3 carbon, leading to a diradical intermediate that can undergo various rearrangements.
The characterization of these potential degradation products would be unequivocally performed using a combination of UPLC-MS/MS for initial identification and fragmentation patterns, followed by isolation using preparative HPLC and definitive structural elucidation by NMR spectroscopy.[12][13][14]
Conclusion
This guide provides a robust, scientifically-grounded framework for assessing the stability of this compound. While specific experimental data for this molecule is not yet publicly available, the principles outlined here, based on established ICH guidelines and the known chemical behavior of fluorinated heterocyclic compounds, offer a clear path forward for its comprehensive evaluation. The strategic incorporation of fluorine is predicted to confer enhanced stability, particularly against thermal and oxidative stress, a hypothesis that can be rigorously tested using the detailed protocols provided. The development of a validated, stability-indicating analytical method will be a critical outcome of these studies, ensuring the quality, safety, and efficacy of any future pharmaceutical products derived from this promising scaffold.
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Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters. [Link]
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El-Abasawy, N. M., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1792. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s238-s248. [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
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Velev, O. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Pharma. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
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Iaria, C., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1735. [Link]
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Wang, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2359. [Link]
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Chemistry Stack Exchange. (2014). Electrophilic aromatic substitution with fluorine. Chemistry Stack Exchange. [Link]
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Chemistry Stack Exchange. (n.d.). Activity of different positions in phenol with respect to electrophilic aromatic substitution. Chemistry Stack Exchange. [Link]
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ResearchGate. (n.d.). Applications of chroman‐4‐one derivatives and strategies for their construction under visible light in previous and this work. ResearchGate. [Link]
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ResearchGate. (n.d.). Typical UPLC chromatograms of forced degradation study. ResearchGate. [Link]
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University of Calgary. (n.d.). Chapter 24: Phenols. University of Calgary. [Link]
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MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5897. [Link]
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The Pivotal Role of 5,7-Difluoro Substitution in Chroman-4-one Derivatives: A Comparative Guide to Biological Activity
In the landscape of medicinal chemistry, the chroman-4-one scaffold represents a privileged structure, serving as the foundation for a diverse array of biologically active compounds. The strategic placement of substituents on this heterocyclic core can dramatically influence its pharmacological profile, directing its activity towards different biological targets. This guide provides an in-depth comparison of 5,7-difluorochroman-4-one derivatives with other analogues, focusing on their structure-activity relationships (SAR) and the experimental data that underpins our understanding of their function. We will particularly explore the significance of the 5,7-difluoro substitution pattern in directing the activity towards potent inhibition of the gastric H+/K+-ATPase, in contrast to other chroman-4-ones that target enzymes such as Sirtuin 2 (SIRT2).
The Influence of Aromatic Ring Substitution on Biological Target Specificity
The substitution pattern on the aromatic ring of the chroman-4-one scaffold is a critical determinant of its biological target. While various substitutions can lead to a range of activities, the introduction of fluorine atoms at the 5 and 7 positions has been a key strategy in the development of potent and selective inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.
This compound Derivatives as H+/K+-ATPase Inhibitors
The most prominent example of a biologically active this compound derivative is Tegoprazan , a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. Tegoprazan is a derivative of (R)-5,7-difluorochroman-4-ol, the reduced form of this compound, highlighting the importance of the stereochemistry at the 4-position for this class of inhibitors.
The fluorine atoms at the 5 and 7 positions are crucial for the molecule's efficacy. They are known to enhance metabolic stability and increase lipophilicity, which can improve the pharmacokinetic profile of the drug. In the case of Tegoprazan, the (S)-4-((5,7-difluorochroman-4-yl)oxy) moiety is a key component that contributes to its high affinity and selective inhibition of the H+/K+-ATPase.
Key SAR observations for H+/K+-ATPase Inhibition:
-
5,7-Difluoro Substitution: This pattern is strongly associated with potent H+/K+-ATPase inhibition.
-
Stereochemistry at C4: The (R)-configuration of the hydroxyl group (and consequently the (S)-configuration of the ether linkage in Tegoprazan) is critical for optimal binding to the enzyme.
-
4-Position Moiety: The carbonyl at the 4-position is converted to an ether linkage in Tegoprazan, which is essential for its mechanism of action as a P-CAB.
A Comparative Look: Other Substituted Chroman-4-ones as SIRT2 Inhibitors
In contrast to the 5,7-difluoro derivatives, other substitution patterns on the chroman-4-one ring have been shown to yield potent inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases.
A study on a series of substituted chroman-4-one derivatives revealed a different set of SAR principles for SIRT2 inhibition:
-
Substitutions at C2, C6, and C8: These positions are key for modulating SIRT2 inhibitory activity.
-
C2-Position: An alkyl chain of three to five carbons is optimal for potency.
-
C6 and C8 Positions: Larger, electron-withdrawing groups at these positions enhance inhibitory activity.
-
C4-Carbonyl Group: The integrity of the carbonyl group at the 4-position is crucial for SIRT2 inhibition. Its reduction to a hydroxyl group leads to a significant decrease in activity.
This comparison clearly demonstrates that the substitution pattern on the chroman-4-one scaffold dictates its biological target. The 5,7-difluoro substitution is a key feature for H+/K+-ATPase inhibitors like Tegoprazan, while other patterns, such as substitutions at the 2, 6, and 8 positions, are more favorable for SIRT2 inhibition.
Quantitative Comparison of Biological Activity
The following table summarizes the inhibitory activities of representative chroman-4-one derivatives against their respective targets, illustrating the stark differences in potency and selectivity conferred by their substitution patterns.
| Compound/Derivative | Substitutions | Target | IC50 | Reference(s) |
| Tegoprazan | (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide | H+/K+-ATPase | 0.29 - 0.52 µM | |
| SIRT2 Inhibitor 1a | 8-bromo, 6-chloro, 2-pentylchroman-4-one | SIRT2 | 4.5 µM | |
| SIRT2 Inhibitor 1k | 2-propylchroman-4-one | SIRT2 | 10.6 µM |
Experimental Protocols
Synthesis of this compound
The precursor this compound can be synthesized via the intramolecular Friedel-Crafts cyclization of 3-(3,5-difluorophenoxy)propionic acid.
Step-by-step methodology:
-
To 60 mL of concentrated sulfuric acid at 50 °C, add 20.0 g (99 mmol) of 3-(3,5-difluorophenoxy)propionic acid in portions with stirring until completely dissolved.
-
Continue stirring the resulting yellow-green solution at 50 °C for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 800 mL of ice water.
-
Allow the mixture to stand for 1 hour to allow for precipitation.
-
Collect the colorless precipitate by filtration and wash thoroughly with cold water.
-
Dry the resulting this compound over phosphorus pentoxide to yield the final product.
Asymmetric Reduction of this compound to (R)-5,7-Difluorochroman-4-ol
The chiral intermediate (R)-5,7-difluorochroman-4-ol is crucial for the synthesis of Tegoprazan. An efficient method for its preparation is through the asymmetric reduction of this compound using a ketone reductase enzyme.
Step-by-step methodology:
-
Prepare a reaction system containing this compound as the substrate.
-
Introduce a ketone reductase, a coenzyme (e.g., NAD or NADP), and a coenzyme recycling system.
-
The reaction is typically carried out in a buffered solution (e.g., PBS) at a controlled pH and temperature.
-
The enzymatic reduction proceeds with high conversion and enantioselectivity to yield (R)-5,7-difluorochroman-4-ol.
In Vitro H+/K+-ATPase Inhibition Assay
The inhibitory activity of compounds against H+/K+-ATPase can be evaluated using an in vitro assay with isolated gastric vesicles.
Step-by-step methodology:
-
Prepare H+/K+-ATPase-rich vesicles from porcine, canine, or human gastric tissue.
-
Incubate the vesicles with the test compound at various concentrations.
-
Initiate the ATPase reaction by adding ATP.
-
Measure the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate released.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features of this compound derivatives and their relationship to biological activity.
Caption: Comparative SAR of Chroman-4-one Derivatives.
Caption: Synthetic Pathway to Tegoprazan Precursor.
Conclusion
The this compound scaffold is a versatile and valuable starting point in drug discovery. The strategic incorporation of two fluorine atoms at the 5 and 7 positions of the chroman-4-one ring has been instrumental in the development of Tegoprazan, a potent and selective H+/K+-ATPase inhibitor. This is in stark contrast to other chroman-4-one derivatives where substitutions at different positions lead to potent SIRT2 inhibitors. This comparative analysis underscores the profound impact of substitution patterns on the biological activity of the chroman-4-one core, providing a clear rationale for the design of future derivatives with tailored pharmacological profiles. The experimental protocols and data presented herein offer a practical guide for researchers in the field of medicinal chemistry and drug development.
References
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O. S. L. H. M. L. P. J. M. U. H. K. J. U. M. K. C. A. S. B. F. L. M. J. & N. J. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6889–6899. [Link]
- Shinde, P., Srivastava, S. K., Odedara, R., Tuli, D., Munshi, S., Patel, J., Zambad, S. P., Sonawane, R., Gupta, R. C., Chauthaiwale, V., & Dutt, C. (2009).
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Enantioseparation of 5,7-Difluorochroman-4-ol
For researchers, scientists, and drug development professionals, the precise and reliable separation of enantiomers is not merely a technical challenge but a fundamental necessity. The differential pharmacological and toxicological profiles of stereoisomers demand robust analytical methods for their individual quantification. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the separation of 5,7-Difluorochroman-4-ol, a key chiral intermediate in the synthesis of the potassium-competitive acid blocker, Tegoprazan.[1][2][3] The structural features of this analyte—a chroman core, a hydroxyl group at the chiral center, and two fluorine atoms—present unique challenges and opportunities for enantioseparation by High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple listing of methods. It is designed to provide a logical framework for CSP selection, grounded in the principles of chiral recognition and supported by experimental data. We will explore the performance of three major classes of CSPs: Polysaccharide-based, Pirkle-type, and Macrocyclic Glycopeptide-based phases, offering insights into why a particular phase may be best suited for this and structurally related molecules.
The Foundation: Understanding Chiral Recognition Mechanisms
The successful separation of enantiomers via chiral HPLC hinges on the differential interaction between the analyte and the chiral stationary phase.[4][5] These interactions lead to the transient formation of diastereomeric complexes with varying association energies, resulting in different retention times.[1] The primary interaction modes for the CSPs discussed are:
-
Polysaccharide-based CSPs: These phases, typically derivatives of amylose or cellulose, possess helical polymer structures that form chiral grooves.[6] Enantiorecognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance as the analyte fits into these grooves.[7][8] The versatility and broad applicability of these phases make them a primary choice for screening chiral separations.[1]
-
Pirkle-type CSPs: Named after William H. Pirkle, these "brush-type" phases rely on the "three-point interaction" model.[9] They typically contain π-electron donor or acceptor aromatic rings, coupled with acidic or basic sites, allowing for charge-transfer complexes, hydrogen bonding, and dipole stacking.[5][10] Their covalently bonded nature ensures high durability.[11]
-
Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin and teicoplanin are bonded to silica to create these phases. Their complex, basket-like structures offer a multitude of interaction sites, including hydrophobic pockets, aromatic rings, and ionizable groups (carboxyl and amino).[12] This multi-modal character allows them to operate effectively in normal-phase, reversed-phase, and polar organic modes.[13][14][15]
Comparative Performance for 5,7-Difluorochroman-4-ol and Analogs
Direct comparative data for a single analyte across all CSP types is often scarce. Therefore, a logical approach involves analyzing data for the target compound where available, and supplementing this with data from structurally similar molecules, such as the parent 4-Chromanol and related flavanones. This allows us to build a scientifically sound hypothesis for method development.
Polysaccharide-Based CSPs: The Proven Workhorse
For 5,7-Difluorochroman-4-ol, a polysaccharide-based CSP has been demonstrated to provide excellent resolution. An application note details a robust method using an amylose-based column.[1] This success is attributed to the analyte's ability to interact with the chiral grooves of the polysaccharide backbone. The hydroxyl and ether oxygens can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking. The fluorine substituents may also modulate the electronic properties of the aromatic ring, influencing these interactions.
Table 1: Experimental Data for 5,7-Difluorochroman-4-ol and Analogs on Polysaccharide CSPs
| Analyte | CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | α | Rs | Reference |
| 5,7-Difluorochroman-4-ol | Amylose tris(3,5-dimethylphenylcarbamate) | e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 4.2 | 1.45 | >1.5 | [1] |
| 4-Chromanol | Cellulose-based | Not Specified | Not Specified | 1.0 | N/A | N/A | N/A | N/A | [4] |
| 6-Methoxyflavanone | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA | Ethanol | 0.5 | N/A | N/A | 2.46 | 11.95 | [7] |
| Flavanones (various) | Polysaccharide-based (various) | Chiralcel®/Chiralpak® | n-alkane/alcohol | N/A | N/A | N/A | Good | Good | [16] |
k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. N/A = Not Available in the cited source.
The high resolution and separation factor observed for 6-methoxyflavanone, which shares the core chroman structure, further supports the suitability of polysaccharide CSPs for this class of compounds.[7]
Pirkle-Type CSPs: A Hypothesis-Driven Approach
While no direct application for 5,7-Difluorochroman-4-ol on a Pirkle-type column was found, the analyte's structure contains the necessary features for successful separation on this phase. The fluorinated aromatic ring can act as a π-electron acceptor, and the hydroxyl group provides a crucial hydrogen bonding site. A Pirkle phase with a π-electron donor chiral selector, such as one based on a naphthyl group, would be a logical choice for screening.
Table 2: Projected Starting Conditions for 5,7-Difluorochroman-4-ol on a Pirkle-Type CSP
| CSP Type | Column Example | Mobile Phase | Rationale |
| π-electron donor | (R)-1-(α-naphthyl)ethylamine derivative (e.g., Chirex 3020) | n-Hexane / 2-Propanol (95:5, v/v) with 0.1% TFA (optional) | The π-deficient ring of the analyte interacts with the π-rich naphthyl group of the CSP. The hydroxyl group provides a secondary hydrogen bonding interaction. TFA can sharpen peaks for acidic analytes. |
| π-electron acceptor/donor | Whelk-O® 1 | n-Hexane / Ethanol (80:20, v/v) | This CSP has broad applicability for neutral and acidic compounds, including alcohols, making it a strong screening candidate.[10][17] |
The key to success with Pirkle-type phases is establishing a primary π-π interaction, supplemented by at least two other interactions (e.g., hydrogen bonding, steric hindrance) to fulfill the three-point interaction model.
Macrocyclic Glycopeptide CSPs: The Multi-Modal Alternative
Macrocyclic glycopeptide phases like those based on vancomycin (e.g., Chirobiotic V2) offer a unique set of interaction possibilities.[18] The complex three-dimensional structure provides hydrophobic pockets, aromatic moieties for π-π interactions, and numerous hydroxyl and amide groups for hydrogen bonding.[12] For 5,7-Difluorochroman-4-ol, the chroman ring can fit into the hydrophobic "basket," while the hydroxyl group forms hydrogen bonds with the peptide backbone.
These columns are exceptionally versatile and can be operated in normal-phase, reversed-phase, polar organic, and polar ionic modes.[13][14] The polar ionic mode, often using methanol with small amounts of acid and base, is particularly effective for polar molecules and is compatible with mass spectrometry.[14][19]
Table 3: Projected Starting Conditions for 5,7-Difluorochroman-4-ol on a Macrocyclic Glycopeptide CSP
| CSP Type | Column Example | Mobile Phase Mode | Mobile Phase Example | Rationale |
| Vancomycin-based | Chirobiotic® V2 | Polar Ionic | Methanol + 0.1% Acetic Acid + 0.02% Ammonium Hydroxide | This mode is highly effective for compounds with hydrogen bonding capabilities. The acid/base modifiers control the ionization state of both the analyte and the CSP, fine-tuning selectivity.[18][19] |
| Teicoplanin-based | Chirobiotic® T | Reversed-Phase | Acetonitrile / Water with 0.1% Formic Acid | The fluorine atoms on the analyte increase its hydrophobicity, making reversed-phase a viable option. Teicoplanin-based phases often show complementary selectivity to vancomycin.[20] |
Experimental Protocols & Workflow
A systematic approach is crucial for efficient chiral method development. The following workflow is recommended, starting with the most versatile and proven CSP class for this type of analyte.
Caption: Recommended workflow for chiral method development for 5,7-Difluorochroman-4-ol.
Protocol 1: Separation on a Polysaccharide-Based CSP (Validated Starting Point)
This protocol is based on the successful separation of 5,7-Difluorochroman-4-ol.[1]
-
Instrumentation and Materials:
-
HPLC System with UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).
-
Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of racemic 5,7-Difluorochroman-4-ol.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Acquire the chromatogram. The elution order of the enantiomers must be confirmed with an authentic standard.
-
Conclusion and Recommendations
The evidence strongly suggests that polysaccharide-based chiral stationary phases are the premier choice for the enantioseparation of 5,7-Difluorochroman-4-ol and related chromanol structures. The demonstrated success with an amylose-based CSP provides a reliable and highly effective starting point for method development.[1] The versatility and high success rate of these columns for flavonoid and chroman-like structures make them the most efficient option in a screening protocol.[7]
Should polysaccharide phases fail to provide adequate resolution, macrocyclic glycopeptide CSPs , particularly in the polar ionic mode, represent the next most promising alternative. Their unique, multi-modal interaction capabilities offer a different and often complementary selectivity. Pirkle-type CSPs are a viable third option, especially if a strong π-π interaction can be leveraged with the analyte's fluorinated aromatic system.
For researchers in drug development, an efficient path to a robust chiral separation method is paramount. A screening strategy that prioritizes polysaccharide CSPs, followed by macrocyclic glycopeptide phases, is the most logical and data-supported approach for ensuring the enantiomeric purity of 5,7-Difluorochroman-4-ol and advancing the development of its downstream pharmaceutical products.
References
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A Comparative Guide to Cross-Validation of Analytical Methods for Tegoprazan Intermediates: HPLC vs. UHPLC
Introduction: The Criticality of Analytical Control in Novel Drug Synthesis
Tegoprazan is a novel, potent potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs), Tegoprazan offers a rapid onset of action by competitively and reversibly inhibiting the H+/K+-ATPase.[1] The synthetic pathway to produce Tegoprazan involves several key intermediates.[1][2] The purity and quality of these intermediates are paramount, as they directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3] Consequently, robust, reliable, and efficient analytical methods are essential for monitoring these intermediates throughout the manufacturing process.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)—for the analysis of a critical Tegoprazan intermediate. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices and the practical implications of performance differences. This document is designed for researchers, analytical scientists, and drug development professionals tasked with developing, validating, or transferring analytical methods in a regulated pharmaceutical environment. The process of transferring a method from one technology to another, or between laboratories, requires rigorous cross-validation to ensure the continued integrity of analytical data, a mandate from regulatory bodies worldwide.[4][5][6]
The Imperative of Cross-Validation: Ensuring Analytical Consistency
Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[7][8] Key parameters such as accuracy, precision, specificity, linearity, and robustness are evaluated according to guidelines like the International Council for Harmonisation's (ICH) Q2(R1).[9][10][11]
However, in the lifecycle of a drug, it is common for a validated analytical method to be transferred to a different laboratory or updated to a more modern technology (e.g., from HPLC to UHPLC).[12] This transfer necessitates a cross-validation study. The objective is to demonstrate that the receiving laboratory or the new technology can produce results that are equivalent and as reliable as the original validated method.[5][6] This guide will simulate such a scenario: transferring a validated HPLC method for a Tegoprazan intermediate to a faster, higher-resolution UHPLC system to enhance laboratory throughput.
Cross-Validation Workflow
The process involves a structured comparison between the original (transferring) method and the new (receiving) method. A pre-approved protocol must define the experiments, samples, and, most importantly, the acceptance criteria for the comparison.[4][6]
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A Comparative Guide to the Synthesis and Biological Evaluation of 5,7-Difluorochroman-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the chroman-4-one scaffold stands out as a "privileged structure," a framework that consistently yields compounds with a wide array of biological activities. The strategic introduction of fluorine atoms into this scaffold can significantly enhance its therapeutic potential by modulating physicochemical properties such as metabolic stability and target binding affinity. This guide provides an in-depth technical comparison of 5,7-difluorochroman-4-one analogs, focusing on their synthesis and biological performance in key therapeutic areas, supported by experimental data and protocols.
The Significance of the 5,7-Difluoro Substitution
The presence of two fluorine atoms at the 5 and 7 positions of the chroman-4-one ring is not arbitrary. Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen, yet it can profoundly influence a molecule's properties. This disubstitution pattern can enhance the compound's metabolic stability by blocking sites susceptible to oxidative metabolism and can also alter the acidity of nearby protons, potentially influencing interactions with biological targets.[1]
Synthesis of the this compound Scaffold
The foundational step in exploring the potential of this compound analogs is the efficient synthesis of the core scaffold. A common and effective method involves the intramolecular Friedel-Crafts acylation of a substituted phenoxypropionic acid.
General Synthetic Workflow
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A Comparative Analysis of Chromanone Derivatives in SIRT2 Inhibition: A Guide for Researchers
In the landscape of epigenetic regulation, Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a compelling therapeutic target for a spectrum of diseases, including neurodegenerative disorders and cancer.[1][2][3] The quest for potent and selective SIRT2 inhibitors has led to the exploration of diverse chemical scaffolds. Among these, chromanone and its derivatives have garnered significant attention as a "privileged structure" in medicinal chemistry, demonstrating promising SIRT2 inhibitory activity and selectivity.[1]
This guide provides an in-depth comparative analysis of chromanone derivatives as SIRT2 inhibitors, offering experimental data, detailed protocols, and a mechanistic framework to aid researchers in their drug discovery endeavors. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential and compare their performance against other known SIRT2 inhibitors.
The Rise of Chromanones: A Privileged Scaffold for SIRT2 Inhibition
The chroman-4-one scaffold has proven to be a fertile ground for the development of selective SIRT2 inhibitors.[1][4] Initial screenings of compound libraries identified 8-bromo-6-chloro-2-pentylchroman-4-one as a promising lead, exhibiting significant inhibition of SIRT2.[1][4] This discovery spurred further investigation into the SAR of this class of compounds, revealing key structural features crucial for potent and selective inhibition.
Structure-Activity Relationship (SAR) of Chromanone Derivatives
Systematic modification of the chromanone scaffold has elucidated several key determinants for SIRT2 inhibition:[1][4]
-
Substitution at the 2-position: An alkyl chain of three to five carbons at this position is optimal for activity. Branching of this chain near the chroman-4-one ring system tends to decrease inhibitory activity.[1][4]
-
Substitution at the 6- and 8-positions: The presence of large, electron-withdrawing groups at these positions is highly favorable for potency. For instance, the most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM.[1][2]
-
The Carbonyl Group: The integrity of the carbonyl group at the 4-position is essential for inhibitory activity.[1][4]
-
Stereochemistry: While both enantiomers of 2-substituted chromanones exhibit inhibitory activity, one enantiomer often displays slightly higher potency. For example, the (-)-enantiomer of 8-bromo-6-chloro-2-pentylchroman-4-one was found to be more potent (IC50 = 1.5 μM) than the (+)-enantiomer (IC50 = 4.5 μM).[1][4]
The following diagram illustrates the general structure-activity relationships for chromanone-based SIRT2 inhibitors.
Caption: Structure-Activity Relationship of Chromanone-based SIRT2 Inhibitors.
Comparative Performance: Chromanones vs. Other SIRT2 Inhibitors
To contextualize the potency and selectivity of chromanone derivatives, it is essential to compare them with other well-characterized SIRT2 inhibitors. The table below presents a comparative overview of the inhibitory concentrations (IC50) of selected chromanone derivatives and other known SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3.
| Inhibitor Class | Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 | Reference |
| Chromanone | 6,8-dibromo-2-pentylchroman-4-one | >200 | 1.5 | >200 | >133-fold vs SIRT1/3 | [1][2] |
| Chromanone | 8-bromo-6-chloro-2-pentylchroman-4-one | >200 | 4.5 | >200 | >44-fold vs SIRT1/3 | [1][4] |
| Chromanone | 6,8-dichloro-2-pentylchroman-4-one | >200 | 2.5 | >200 | >80-fold vs SIRT1/3 | [1] |
| Thiourea | SirReal2 | >100 | 0.23 | >100 | >434-fold vs SIRT1/3 | [5] |
| Carboxamide | AGK2 | 3.5 | 0.58 | >50 | ~6-fold vs SIRT1 | [5] |
| Thieno[3,2-d]pyrimidine-4-one | TM | 25 | 0.038 | >50 | ~658-fold vs SIRT1 | [5][6] |
| Tenovin | Tenovin-6 | 10 | 21 | >50 | Not selective | [5][6] |
Data presented is compiled from multiple sources and experimental conditions may vary.
As the data indicates, chromanone derivatives exhibit excellent selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3.[1][4] While some other inhibitors like TM show higher potency, the chromanone scaffold provides a robust starting point for further optimization to enhance potency while maintaining high selectivity.[5][6] Notably, many of the most potent chromanone-based inhibitors demonstrate complete SIRT2 selectivity, showing minimal to no inhibition of SIRT1 and SIRT3 at concentrations up to 200 μM.[1][4]
SIRT2 Signaling Pathways: A Mechanistic Overview
SIRT2 is predominantly a cytoplasmic protein, where it deacetylates a variety of substrates involved in crucial cellular processes.[7][8] Its inhibition can therefore have wide-ranging effects. One of its most well-known substrates is α-tubulin, a key component of microtubules.[7] By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics. The inhibition of SIRT2 leads to hyperacetylation of α-tubulin, a hallmark that can be used to confirm target engagement in cellular assays.[3][9]
SIRT2 is also implicated in the regulation of cell cycle, metabolism, and oncogenesis.[7][10][11] For instance, it can deacetylate and regulate the activity of transcription factors such as FOXO1, influencing processes like adipogenesis.[10] The diagram below provides a simplified overview of key SIRT2 signaling pathways.
Caption: Simplified SIRT2 Signaling Pathway and Point of Intervention.
Experimental Protocols for Assessing SIRT2 Inhibition
To rigorously evaluate the efficacy of chromanone derivatives or any novel SIRT2 inhibitor, standardized and reproducible experimental protocols are paramount. Below are detailed, step-by-step methodologies for key in vitro and cell-based assays.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the deacetylase activity of recombinant human SIRT2.
Materials:
-
Recombinant Human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by the acetyl group)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)
-
Test compounds (chromanone derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for a Fluorometric SIRT2 Inhibition Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted SIRT2 enzyme
-
Diluted test compound or DMSO (for control wells)
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate and NAD+ mixture to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well to stop the SIRT2 reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at 37°C for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay: Western Blot for Acetylated α-Tubulin
This assay confirms that the inhibitor is cell-permeable and engages with SIRT2 within a cellular context by measuring the acetylation level of its substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds (chromanone derivatives)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the chromanone derivative or DMSO for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the fold-change in acetylation upon treatment.
Conclusion and Future Directions
Chromanone derivatives represent a highly promising class of selective SIRT2 inhibitors. Their favorable structure-activity relationship provides a clear roadmap for the rational design of even more potent and drug-like molecules. The high selectivity of these compounds for SIRT2 over other sirtuin isoforms is a significant advantage, potentially leading to fewer off-target effects in a therapeutic setting.
Future research in this area should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy. Further exploration of the therapeutic potential of these compounds in preclinical models of neurodegeneration and cancer is warranted. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to build upon in their efforts to develop novel SIRT2-targeted therapies.
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Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]
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Madsen, A. S., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9849-9860. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Difluorochroman-4-one
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper handling and disposal of chemical reagents, such as 5,7-Difluorochroman-4-one, are not merely procedural formalities but are foundational to responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the required procedures.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While the toxicological properties of this compound have not been exhaustively investigated, its structure as a halogenated organic compound necessitates a cautious approach.[1] It is classified as a flammable solid and requires specific handling to mitigate risks.[2]
Table 1: Safety Profile of this compound and Related Compounds
| Hazard Category | Description | Rationale & Source(s) |
| Physical Hazard | Flammable Solid | The related compound, (R)-5,7-Difluorochroman-4-ol, is noted as highly flammable, requiring extra care during handling and disposal, particularly concerning ignition sources.[1][2] |
| Health Hazard | Potential Irritant | May cause respiratory irritation upon inhalation.[1] Direct contact can irritate the skin and eyes. Due to the presence of fluorine, severe burns and systemic toxicity are potential risks, similar to other fluorinated compounds.[1][3] |
| Environmental Hazard | Halogenated Organic | As a fluorinated organic compound, it is classified as a halogenated waste.[4] Improper disposal can lead to environmental contamination. Do not let the product enter drains.[1][5] |
| Regulatory Status | Hazardous Waste | Must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure during routine handling, spill cleanup, and waste consolidation.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Justification |
| Hand Protection | Nitrile rubber gloves (double-gloving recommended). | Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[1] |
| Eye Protection | ANSI-approved chemical splash goggles and a face shield. | Goggles protect against splashes, while a face shield offers broader protection for the face, especially when handling larger quantities.[2] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination and provides a layer of protection against fire hazards.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. For potential dust or aerosol generation, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. | Prevents inhalation of the compound, which may cause respiratory irritation.[1] |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal workflow. Halogenated organic compounds require a dedicated waste stream to ensure they are disposed of safely and in compliance with environmental regulations. It is significantly more costly to dispose of halogenated waste compared to non-halogenated waste, making segregation economically prudent as well.[8]
Step 1: Designate a Compatible Waste Container
-
Select a container made of a compatible material, such as polyethylene, that is in good condition with a secure, tight-fitting lid.[2]
-
Ensure the container is free from damage or deterioration.[6]
-
Never use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste storage.[9]
Step 2: Affix a Hazardous Waste Label
-
The container must be labeled with the words "Hazardous Waste" before the first drop of waste is added.[8][10]
-
The label must clearly identify the full chemical name: "Waste this compound".[2] Do not use abbreviations or chemical formulas.[11]
-
Maintain a running list of the approximate quantity or concentration of the waste added.[2]
Step 3: Segregate as Halogenated Organic Waste
-
This compound must be collected in a container designated exclusively for halogenated organic waste .[4]
-
Crucially, do not mix with other waste categories. Incompatible pairs of substances can react violently or release toxic gases.[9]
Step 4: Store in a Satellite Accumulation Area (SAA)
-
The designated waste container should be kept in a laboratory SAA, which is a location at or near the point of generation and under the control of laboratory personnel.[9][10]
-
The container must remain closed at all times except when waste is actively being added.[9][11]
-
The SAA should be inspected weekly for any signs of leakage.[9]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill Management Protocol
Immediate and appropriate action is necessary to contain any spills and prevent exposure.
For Small, Manageable Spills:
-
Ensure all mandatory PPE is worn.[2]
-
Carefully sweep up the solid material using spark-resistant tools to avoid generating dust and prevent ignition.[2]
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[2]
-
Clean the spill area as appropriate.
For Large Spills or Fires:
-
Evacuate the immediate area and alert all nearby personnel.[2]
-
If a fire is present, activate the nearest fire alarm.[2]
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.
-
Method: The recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1] This process is designed to break down the halogenated organic compounds into less harmful substances.
-
Vendor: Contact your institution's EHS office to arrange for the pickup of the full waste container. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Contaminated Materials: Any items heavily contaminated with this chemical, including PPE, weigh boats, or spill cleanup materials, must be disposed of as hazardous waste in the same designated container.[2]
By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
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A Comprehensive Guide to the Safe Handling of 5,7-Difluorochroman-4-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,7-Difluorochroman-4-one (CAS 844648-22-2).[1][2][3][4][5] Given the absence of a comprehensive public Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from related chemical structures, general principles for handling fluorinated organic compounds and ketones, and authoritative safety guidelines to establish a robust framework for safe laboratory operations.
The core philosophy of this guide is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical functionalities—a fluorinated aromatic system and a ketone group. The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, sometimes leading to increased stability or specific toxicity.[6]
I. Hazard Assessment & Risk Mitigation
Understanding the potential hazards is the first step toward ensuring a safe working environment. The American Chemical Society (ACS) promotes the RAMP framework—Recognize, Assess, Minimize, and Prepare—as a systematic approach to laboratory safety.[7]
-
Recognize the Hazards:
-
Fluorinated Organic Compound: While the carbon-fluorine bond is strong, some fluorinated compounds can be metabolized to toxic byproducts like fluoroacetic acid.[6] Additionally, under certain conditions such as combustion, toxic gases may be released.
-
Aromatic Ketone: Aromatic ketones can be irritants and may have varying degrees of toxicity.
-
Solid Form: The compound is listed as a solid, which may pose an inhalation hazard if it is a fine powder.[3]
-
-
Assess the Risks:
-
Inhalation: Inhaling fine dust can cause respiratory irritation.
-
Skin/Eye Contact: Direct contact may cause irritation or allergic reactions. The long-term effects of exposure are unknown.
-
Ingestion: Accidental ingestion could be harmful.
-
-
Minimize the Risks:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on this SOP.
-
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory.
-
-
Prepare for Emergencies:
-
Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Have a spill kit compatible with organic solids and solvents readily available.
-
All personnel should be familiar with emergency procedures.
-
II. Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your primary defense against chemical exposure.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield worn over them. | Provides maximum protection from splashes and airborne particles. |
| Hand Protection | Double gloving is recommended. An inner nitrile glove with an outer butyl rubber or Viton™ glove. | Nitrile gloves offer poor resistance to ketones.[8] Butyl rubber gloves provide good protection against ketones and esters.[9][10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9] Inspect gloves for any signs of degradation before and during use. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. | Protects the skin from accidental spills. |
| Respiratory Protection | Not generally required if work is conducted in a properly functioning chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | A chemical fume hood is the primary engineering control for preventing inhalation exposure. Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA. |
Donning and Doffing PPE Workflow:
III. Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily available.
-
Prepare a waste container specifically for halogenated organic waste.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a disposable weigh boat to avoid contamination of balances.
-
Handle the compound gently to minimize the creation of dust.
-
-
In Solution:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that came into contact with the compound.
-
Wipe down the work area within the fume hood with an appropriate solvent and dispose of the cleaning materials as halogenated waste.
-
Properly doff PPE as described in the workflow diagram.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[11] Do not dispose of this compound or its waste down the drain or in the regular trash.[12]
-
Waste Segregation:
-
Collect all waste containing this compound (including contaminated gloves, weigh boats, and cleaning materials) in a designated, properly labeled container for halogenated organic waste.[11][13][14]
-
Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[12]
-
-
Waste Container Labeling:
-
Storage:
-
Keep the waste container securely closed when not in use.[14]
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Chemical Waste Disposal Workflow:
IV. Emergency Procedures
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are unsure how to handle it, contact your institution's EHS department immediately.
-
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), and carefully sweep it into the halogenated waste container.
-
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Remove contaminated clothing while under a safety shower.
-
Seek medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues when working with this compound. Always prioritize safety and consult your institution's specific safety protocols.
References
- BenchChem. (2025). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Smolecule. (2023, August 18). Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information, U.S.
- Daicel Pharma Standards. (n.d.). This compound.
- International Protective Group. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- CymitQuimica. (n.d.). This compound.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- ChemicalBook. (2025, September 25). This compound.
- Chemsrc. (2025, August 25). This compound | CAS#:844648-22-2.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from Safety & Risk Services, University of British Columbia website.
- Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- SafetyWare. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 939–941.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
Sources
- 1. This compound | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 844648-22-2 [chemicalbook.com]
- 5. This compound | CAS#:844648-22-2 | Chemsrc [chemsrc.com]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gloves.com [gloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. safetyware.com [safetyware.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
